(2R)-3-Phenyl-1,2-propanediamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-phenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFFQOZYXJHZNJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507320 | |
| Record name | (2R)-3-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85612-59-5 | |
| Record name | (2R)-3-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2R)-3-Phenyl-1,2-propanediamine physicochemical properties
An In-Depth Technical Guide to (2R)-3-Phenyl-1,2-propanediamine: Physicochemical Properties and Analytical Methodologies
Introduction
This compound, identified by CAS Number 85612-59-5, is a chiral diamine that serves as a critical building block in modern medicinal chemistry and drug development.[1][2] Its structure, featuring a phenyl group, a flexible propane backbone, and two amine functionalities with a defined stereocenter at the C2 position, makes it a versatile scaffold. This guide provides a detailed examination of its core physicochemical properties, outlines robust analytical protocols for its characterization, and discusses its relevance for researchers and drug development professionals. Understanding these fundamental properties is paramount for its effective application in the synthesis of novel therapeutic agents, such as targeted enzyme inhibitors and antibacterial compounds.[3][4][5]
Core Physicochemical Properties
The functional utility of this compound in a research and development setting is dictated by its physical and chemical characteristics. These properties influence its reactivity, solubility, formulation, and biological interactions.
| Property | Value | Source |
| CAS Number | 85612-59-5 | [1][2][6] |
| Molecular Formula | C₉H₁₄N₂ | [1][6] |
| Molecular Weight | 150.22 g/mol | [1][6][7] |
| Appearance | Clear, colorless oil (inferred from (S)-enantiomer) | [3] |
| Boiling Point | 284.8 °C at 760 mmHg | [6] |
| Density | 1.025 g/cm³ | [6] |
| Flash Point | 148.8 °C | [6] |
| Refractive Index | 1.561 | [6] |
| LogP (Octanol-Water) | 1.91570 | [6] |
| Topological Polar Surface Area | 52.04 Ų | [6][7] |
Structural and Chemical Characteristics
Chirality and Stereochemistry
The defining feature of this molecule is the chiral center at the second carbon of the propane chain, designated as (R) according to Cahn-Ingold-Prelog nomenclature. This stereochemical purity is crucial in drug development, as enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a primary objective. A common strategy involves the synthesis of a racemic mixture followed by chiral resolution.[8] This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated by crystallization due to their different solubilities.[9]
Basicity and pKa
Solubility Profile
The molecule's structure suggests a mixed solubility profile. The two amine groups can form hydrogen bonds with protic solvents, imparting some solubility in water, particularly under acidic conditions where the amine groups are protonated. Conversely, the phenyl ring provides significant nonpolar character, favoring solubility in organic solvents such as alcohols, dichloromethane, and ethyl acetate.
Analytical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity, purity, and structure of this compound.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.0-7.5 ppm range), the methine proton at the chiral center (C2), and the diastereotopic protons of the two methylene groups (C1 and C3). The amine protons will appear as broad signals that can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals. The aromatic carbons will resonate in the ~120-140 ppm region, while the aliphatic carbons of the propane backbone will appear in the upfield region.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary and secondary amines (typically a doublet around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the phenyl ring (~1600 cm⁻¹).[10]
-
Mass Spectrometry (MS): Electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 150. A prominent fragment would be expected from the benzylic cleavage, resulting in a tropylium ion or related structures.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
-
Objective: To determine the two pKa values of the diamine.
-
Principle: The compound is dissolved in water and titrated with a strong acid (e.g., HCl). The pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
-
Methodology:
-
Accurately weigh approximately 1 mmol of this compound and dissolve it in 50 mL of deionized water.
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Place the pH electrode and a magnetic stir bar into the amine solution.
-
Fill a burette with a standardized 0.1 M HCl solution.
-
Record the initial pH of the amine solution.
-
Add the HCl titrant in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Continue the titration well past the second equivalence point.
-
Plot the pH versus the volume of HCl added. The two points of maximum slope on the first derivative plot correspond to the equivalence points.
-
The pH at the half-volume points for each equivalence point corresponds to the pKa₁ and pKa₂ values.
-
Protocol 2: Chiral Purity Analysis by HPLC
-
Objective: To determine the enantiomeric excess (e.e.) of the sample.
-
Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase containing a chiral selector that interacts differently with the R and S enantiomers, leading to their separation.[11]
-
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are often effective for separating amines.
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.
-
Analysis:
-
Inject a small volume (5-10 µL) of the sample onto the column.
-
Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min).
-
Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution of the enantiomers.
-
-
Quantification: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Safety and Handling
Based on GHS classification data for the enantiomer, this compound should be handled with care.[7] It is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[7]
-
Causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[7]
-
May cause respiratory irritation.[7]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[13]
-
Ensure eyewash stations and safety showers are readily accessible.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
The compound is noted to be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[3]
Conclusion
This compound is a high-value chiral intermediate whose utility is fundamentally linked to its physicochemical properties. A thorough understanding and precise analytical characterization of its structure, purity, and chemical behavior are indispensable for its successful application in research and pharmaceutical development. The methodologies and data presented in this guide offer a comprehensive framework for scientists to effectively utilize this important molecule.
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An In-Depth Technical Guide to the Synthesis and Characterization of (2R)-3-Phenyl-1,2-propanediamine
Abstract
(2R)-3-Phenyl-1,2-propanediamine is a valuable chiral building block in modern organic and medicinal chemistry. Its vicinal diamine structure, combined with a defined stereocenter, makes it a privileged scaffold for the synthesis of chiral ligands, catalysts, and complex pharmaceutical intermediates. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route starting from the readily available chiral pool starting material, L-phenylalanine. Furthermore, it details the essential analytical methodologies required for the unambiguous structural and stereochemical characterization of the final compound, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.
Introduction and Strategic Overview
This compound (CAS: 85612-59-5; Molecular Formula: C₉H₁₄N₂; Molecular Weight: 150.22 g/mol ) is a chiral diamine whose utility stems from the precise spatial arrangement of its two amino groups and phenyl substituent.[1] This defined stereochemistry is critical in applications such as asymmetric catalysis, where it can serve as a C₂-asymmetric ligand for metal centers, and in drug development, where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or detrimental.
The synthesis of such chiral molecules necessitates a strategy that can reliably establish the desired stereocenter. While multiple approaches exist for creating chiral 1,2-diamines, including the asymmetric ring-opening of aziridines, a highly effective and common-sense strategy involves leveraging the "chiral pool".[2][3] Natural α-amino acids, which are inexpensive and enantiomerically pure, serve as ideal starting materials.[4][5]
This guide focuses on a linear, multi-step synthesis starting from L-phenylalanine. The core logic is to maintain the integrity of the existing (S)-stereocenter at C2 while chemically modifying the carboxylic acid and α-amino groups to generate the target 1,2-diamine structure. The resulting product will have the (R)-configuration based on Cahn-Ingold-Prelog priority rules, a nuance that will be addressed in the synthetic scheme.
The subsequent characterization workflow is designed to be a self-validating system. Spectroscopic methods (NMR, FT-IR) will confirm the covalent structure, mass spectrometry will verify the molecular weight, and chiral chromatography (HPLC) will provide the ultimate proof of enantiomeric purity.
Enantioselective Synthesis Pathway
The chosen synthetic route from L-phenylalanine involves the protection of the amine, reduction of the carboxylic acid to a primary alcohol, and subsequent conversion of this alcohol into the second amine, thereby forming the vicinal diamine.
Caption: Synthetic workflow from L-Phenylalanine to this compound.
Causality Behind Experimental Choices
-
Step 1: N-Protection: The α-amino group of L-phenylalanine is nucleophilic and would interfere with the subsequent reduction step. Protection with a di-tert-butyl dicarbonate ((Boc)₂O) group is ideal. The Boc group is robust enough to withstand the planned reaction conditions yet can be removed under acidic conditions or, conveniently, during the final reduction step if LiAlH₄ is used.
-
Step 2: Carboxylic Acid Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carboxylic acid directly to the primary alcohol. Borane (BH₃·THF) is a milder alternative that also achieves this transformation efficiently without affecting the Boc protecting group. The choice depends on available reagents and safety considerations.
-
Step 3 & 4: Hydroxyl to Amine Conversion: A two-step conversion via an azide intermediate is a reliable and high-yielding method to introduce the second amine with inversion of configuration (although in this case, it's at an achiral center). First, the primary alcohol is converted into a good leaving group, typically a tosylate, using tosyl chloride (TsCl) in pyridine. Second, the tosylate is displaced by sodium azide (NaN₃) in an Sₙ2 reaction. This avoids the formation of over-alkylation byproducts common in direct amination with ammonia.
-
Step 5: Final Reduction: The final step achieves two crucial transformations simultaneously. The azide group is reduced to a primary amine, and if LiAlH₄ is used, the Boc group is cleaved. Alternatively, a catalytic hydrogenation (H₂ over Pd/C) can be used to reduce the azide, which would require a separate deprotection step for the Boc group using an acid like trifluoroacetic acid (TFA).
Detailed Experimental Protocol: Synthesis
Step 1-2: Synthesis of N-Boc-(S)-Phenylalaninol
-
Suspend L-phenylalanine (1 equiv.) in a 1:1 mixture of dioxane and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydroxide (2.5 equiv.) and stir until a clear solution is obtained.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and allow the reaction to warm to room temperature, stirring overnight.
-
Acidify the mixture with cold 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid, which can be used without further purification.
-
Dissolve the crude N-Boc-L-phenylalanine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and slowly add a solution of borane-THF complex (BH₃·THF, 1.5 equiv., 1 M in THF) dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure and purify by flash column chromatography (e.g., 30-50% ethyl acetate in hexanes) to yield N-Boc-(S)-phenylalaninol.
Step 3-5: Synthesis of this compound
-
Dissolve N-Boc-(S)-phenylalaninol (1 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add pyridine (2 equiv.) followed by tosyl chloride (1.2 equiv.). Stir at 0 °C for 4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the crude tosylate.
-
Dissolve the crude tosylate in dimethylformamide (DMF) and add sodium azide (NaN₃, 3 equiv.). Heat the mixture to 80 °C and stir overnight.
-
Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to get the crude azide intermediate.
-
In a flask under an inert atmosphere, prepare a suspension of LiAlH₄ (3 equiv.) in anhydrous THF. Cool to 0 °C.
-
Add the crude azide, dissolved in anhydrous THF, dropwise to the LiAlH₄ suspension.
-
After addition, reflux the mixture for 8 hours.
-
Cool the reaction to 0 °C and carefully quench by sequential, dropwise addition of water (relative to LiAlH₄ mass: x mL H₂O), 15% NaOH solution (x mL), and water again (3x mL).
-
Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing thoroughly with THF.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or Kugelrohr distillation to yield pure this compound.
Comprehensive Characterization
Unambiguous characterization is paramount to validate the synthesis. The following workflow ensures both structural integrity and enantiomeric purity are confirmed.
Caption: A self-validating workflow for the characterization of the final product.
Spectroscopic Analysis
A. ¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure of the molecule.[6] Spectra should be recorded in a deuterated solvent such as CDCl₃ or D₂O. The predicted assignments are based on analyses of similar structures.[7][8]
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| 7.15 - 7.35 | (m, 5H), Phenyl protons (C₆H₅-) |
| ~3.00 | (m, 1H), Methine proton (-CH(NH₂)-) |
| 2.75 | (dd, 1H), Methylene proton (-CH₂-Ph), one of two diastereotopic protons |
| 2.60 | (dd, 1H), Methylene proton (-CH₂-Ph), one of two diastereotopic protons |
| 2.55 | (dd, 1H), Methylene proton (-CH₂NH₂), one of two diastereotopic protons |
| 2.40 | (dd, 1H), Methylene proton (-CH₂NH₂), one of two diastereotopic protons |
| 1.5 - 2.0 | (br s, 4H), Amine protons (-NH₂) |
| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~139.0 | Quaternary Phenyl C (C-ipso) |
| ~129.5 | Phenyl CH (C-ortho) |
| ~128.5 | Phenyl CH (C-meta) |
| ~126.0 | Phenyl CH (C-para) |
| ~52.0 | Methine Carbon (-CH(NH₂)-) |
| ~47.0 | Methylene Carbon (-CH₂NH₂) |
| ~43.0 | Methylene Carbon (-CH₂-Ph) |
B. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the key functional groups present in the molecule. As a primary diamine, the compound will exhibit characteristic N-H vibrations.[9][10][11]
| Expected FT-IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3300 - 3500 | N-H stretching (primary amines typically show two bands, symmetric and asymmetric)[10] |
| 3020 - 3080 | Aromatic C-H stretching |
| 2850 - 2960 | Aliphatic C-H stretching |
| 1580 - 1650 | N-H bending (scissoring)[11] |
| 1450 - 1500 | Aromatic C=C stretching |
| 1020 - 1250 | C-N stretching[10] |
| 690 - 770 | Phenyl ring C-H out-of-plane bending |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the synthesized compound. Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) is recommended.
-
Expected M+H⁺: 151.1230 (Calculated for C₉H₁₅N₂⁺)
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for assessing the enantiomeric purity (e.e.) of the final product. The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP).[12][13] Polysaccharide-based CSPs are highly effective for separating chiral amines.[14]
Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based CSP, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point.
-
Additive: Due to the basic nature of the diamine, peak tailing can be an issue. The addition of a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or n-butylamine, to the mobile phase is critical for achieving sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm or 210 nm).
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Validation: To confirm peak identity, inject an independently synthesized racemic sample of 3-Phenyl-1,2-propanediamine. The racemic sample should show two well-resolved peaks, one of which should correspond to the retention time of the synthesized (2R)-enantiomer. A successful synthesis should yield a chromatogram with a single major peak (>99% peak area).
| Chiral HPLC Method Parameters | |
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® IA (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of enantiomers (Resolution, Rs > 1.5) |
Safety and Handling
While a specific safety data sheet for this compound is not widely available, related diamines are known to be corrosive and may cause skin burns and eye damage. They can also be harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide has outlined a logical and reliable pathway for the synthesis of enantiomerically pure this compound from L-phenylalanine. The rationale behind the choice of reagents and reaction steps has been detailed to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive and self-validating characterization workflow employing NMR, FT-IR, MS, and chiral HPLC has been presented. By following these protocols, researchers and drug development professionals can confidently synthesize and verify this important chiral building block for its diverse applications in science and industry.
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Molecules. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Available at: [Link]
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Royal Society of Chemistry. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Available at: [Link]
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TSpace, University of Toronto. (2011). Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-based Chiral Guanidines to Determine Enantiopurity of Amino Acids. Available at: [Link]
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University of Alicante Institutional Repository. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Available at: [Link]
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ResearchGate. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
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PubMed. (2001). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. Available at: [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]
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Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
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National Institutes of Health. (2024). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Available at: [Link]
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-
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Introduction: The Critical Role of Chirality in Modern Drug Discovery
An In-Depth Technical Guide to the Stereochemistry of 3-Phenyl-1,2-propanediamine Isomers
In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail—it is a determinant of biological function. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment for molecular interactions.[1][2] Consequently, the enantiomers of a chiral drug can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics. 3-Phenyl-1,2-propanediamine, a key chiral building block, serves as an exemplary case study in the synthesis, separation, and characterization of stereoisomers—a foundational practice for developing safe and effective single-enantiomer drugs.[1][]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stereochemical landscape of 3-Phenyl-1,2-propanediamine. We will explore the structural nuances of its isomers, delve into field-proven synthetic and analytical methodologies, and contextualize its importance as a precursor in medicinal chemistry.
Molecular Structure and Stereoisomerism
3-Phenyl-1,2-propanediamine possesses two chiral centers, at carbon 1 (C1) and carbon 2 (C2) of the propane backbone. This gives rise to a total of 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between isomers from different enantiomeric pairs is diastereomeric.
-
(1R, 2R)-3-Phenyl-1,2-propanediamine
-
(1S, 2S)-3-Phenyl-1,2-propanediamine (Enantiomer of the 1R, 2R isomer)
-
(1R, 2S)-3-Phenyl-1,2-propanediamine
-
(1S, 2R)-3-Phenyl-1,2-propanediamine (Enantiomer of the 1R, 2S isomer)
The pairs are also often referred to by the relative stereochemical descriptors erythro and threo. The erythro isomers have the amino groups on the same side in a Fischer projection (analogous to erythrose), corresponding to the (1R, 2S) and (1S, 2R) pair. The threo isomers have them on opposite sides, corresponding to the (1R, 2R) and (1S, 2S) pair.
Caption: Stereoisomeric relationships of 3-Phenyl-1,2-propanediamine.
Stereoselective Synthesis: A Strategy-First Approach
The generation of specific, optically pure diastereomers is paramount for their use in drug development.[4] Methodologies often leverage starting materials from the "chiral pool" or employ stereospecific reactions.
Synthesis from Chiral Aziridines
A highly effective strategy involves the regioselective and stereospecific ring-opening of a chiral aziridine. This method allows for the direct synthesis of optically pure diastereomers.[4] The choice of nucleophile and reaction conditions dictates the success of this pathway, preserving the stereochemistry of the starting material.
Sources
An In-depth Technical Guide to 3-Phenyl-1,2-propanediamine and its Homologs and Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-phenyl-1,2-propanediamine, a chiral diamine, and explores its structurally related homologs and analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, pharmacological activities, and therapeutic potential of this class of compounds. This document delves into the nuanced chemistry and biology of these molecules, offering insights into their structure-activity relationships and mechanisms of action.
Introduction to the 3-Phenyl-1,2-propanediamine Scaffold
3-Phenyl-1,2-propanediamine is a vicinal diamine with a phenyl-substituted propyl backbone. The presence of two amine groups and a chiral center makes it a versatile scaffold for the development of a wide range of biologically active molecules. The core structure consists of a propane chain with amino groups at the 1 and 2 positions and a phenyl group at the 3 position.
The strategic placement of the phenyl ring and the two amino groups provides opportunities for a multitude of chemical modifications to modulate the compound's physicochemical properties and biological activity. This scaffold has been explored for various therapeutic applications, including as an antibacterial agent and as a key component in the design of enzyme inhibitors.[1][2]
Synthesis of Chiral 3-Phenyl-1,2-propanediamine
The synthesis of enantiomerically pure 3-phenyl-1,2-propanediamine is crucial for elucidating its specific biological activities and for the development of chiral drugs. Several stereoselective synthetic routes have been developed for the preparation of chiral 1,2-diamines, which can be adapted for the synthesis of 3-phenyl-1,2-propanediamine.
General Strategies for Asymmetric Synthesis of 1,2-Diamines
The asymmetric synthesis of vicinal diamines is a well-established area of organic chemistry. Common strategies include:
-
Ring-opening of aziridines: This method involves the nucleophilic attack of an amine or an amine equivalent on a chiral, activated aziridine. The stereochemistry of the resulting diamine is controlled by the stereochemistry of the starting aziridine.
-
Reductive amination of α-amino ketones or aldehydes: This approach involves the condensation of an α-amino carbonyl compound with an amine, followed by reduction of the resulting imine.
-
Stereoselective reduction of α-imino nitriles or esters: This method utilizes chiral catalysts to control the stereochemical outcome of the reduction of an imine adjacent to a nitrile or ester group.
-
Copper-catalyzed reductive coupling: This modern approach involves the reductive coupling of imines with enamines or allenes using a chiral copper catalyst to produce chiral 1,2-diamines with high enantioselectivity.[3][4]
-
Iridium-catalyzed C(sp³)–H amination: This method allows for the direct amination of a C-H bond adjacent to an existing amine group, providing a highly atom-economical route to chiral 1,2-diamines.[5]
Exemplary Experimental Protocol: Stereoselective Synthesis of (S)-3-Phenyl-1,2-propanediamine
This protocol is a conceptualized adaptation based on established methods for the synthesis of chiral 1,2-diamines, such as the reductive amination of a protected amino ketone derived from L-phenylalanine.
Step 1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
-
To a solution of N-Boc-L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -20°C, add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and N-methylmorpholine (2.5 equivalents).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise and stir the reaction mixture at -20°C for 1 hour, then at room temperature overnight.
-
Work up the reaction by adding water and extracting with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Weinreb amide.
-
Dissolve the Weinreb amide in anhydrous THF and cool to 0°C. Add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise and stir for 2 hours at 0°C.
-
Quench the reaction carefully with a saturated aqueous solution of sodium sulfate, filter the resulting solid, and concentrate the filtrate to obtain the crude aldehyde.
Step 2: Reductive Amination
-
Dissolve the crude (S)-2-(tert-butoxycarbonylamino)-3-phenylpropanal in methanol.
-
Add a solution of ammonia in methanol (7 N, 5 equivalents) and stir for 30 minutes.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise at 0°C and stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water and extract with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
Step 3: Deprotection
-
Dissolve the crude protected diamine in a solution of hydrochloric acid in dioxane (4 M).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to obtain the dihydrochloride salt of (S)-3-phenyl-1,2-propanediamine.
-
The free diamine can be obtained by neutralization with a suitable base.
Homologs and Analogs of 3-Phenyl-1,2-propanediamine and Their Pharmacological Activities
A variety of homologs and analogs of 3-phenyl-1,2-propanediamine have been synthesized and evaluated for their biological activities. These modifications often involve changes to the phenyl ring, the propane backbone, or the amino groups.
Analogs as Aminopeptidase N (CD13) Inhibitors
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, metastasis, and angiogenesis.[1][6] Consequently, inhibitors of APN are being investigated as potential anti-cancer agents.[1][7]
Tripeptide analogs incorporating the 3-phenylpropane-1,2-diamine scaffold have been designed as APN inhibitors. In these analogs, the diamine core serves as a mimic of a dipeptide, with one of the amino groups acting as a zinc-binding group.
| Compound | Structure | IC₅₀ (µM) against APN |
| A6 | Tripeptide analog with 3-phenylpropane-1,2-diamine scaffold | 8.8 ± 1.3 |
| B6 | Tripeptide analog with 3-phenylpropane-1,2-diamine scaffold | 8.6 ± 1.1 |
Table 1: Inhibitory activity of selected tripeptide analogs of 3-phenylpropane-1,2-diamine against Aminopeptidase N (APN).
Analogs with Hypolipidemic Activity
Analogs of 3-phenylpropanediamine, specifically 3-amino-2-methyl-1-phenyl-propanones, have demonstrated potent hypolipidemic activity in rodents. These compounds have been shown to lower both serum cholesterol and triglyceride levels.
| Compound | Modification | Effect on Serum Cholesterol | Effect on Serum Triglycerides |
| 4 | 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone | 63% reduction | 33% reduction |
| 5 | 3-(4-methylpiperazin-1-yl)-1-phenylpropanone | 58% reduction | 37% reduction |
| 17 | 2-methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl) propanone | 42% reduction | 54% reduction |
Table 2: Hypolipidemic effects of 3-amino-2-methyl-1-phenyl-propanone analogs in mice after 16 days of treatment at 8 mg/kg/day.[8]
Analogs with Potential Anticancer and Neuroprotective Activities
The broader chemical space around phenylpropanediamines includes compounds with potential anticancer and neuroprotective activities. For instance, analogs of N-myristoylamino-phenylpropanol have been evaluated as anticancer agents.[9] Additionally, various phenylpropanoid derivatives are being explored for their neuroprotective potential.[10][11]
Structure-Activity Relationships (SAR)
The biological activity of 3-phenyl-1,2-propanediamine analogs is highly dependent on their structural features.
-
For APN Inhibition: The presence of a zinc-binding group, such as a free amino group, is critical for activity. The stereochemistry of the diamine scaffold also plays a significant role in the binding affinity to the enzyme's active site. The nature of the substituents on the amino groups and the phenyl ring can be modified to optimize potency and selectivity.
-
For Hypolipidemic Activity: The presence of a ketone at the 1-position and a tertiary amine at the 3-position appears to be important for the observed hypolipidemic effects. Modifications to the tertiary amine moiety and the phenyl ring can fine-tune the activity.[8]
-
General Considerations: The lipophilicity, hydrogen bonding capacity, and overall shape of the molecule, as dictated by the substituents, are key determinants of its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action and Signaling Pathways
Aminopeptidase N (CD13) Signaling
APN/CD13 is a multifunctional protein that, in addition to its enzymatic activity, can act as a signaling molecule.[2][12] Cross-linking of CD13 on the surface of immune cells can trigger intracellular signaling cascades, often independent of its peptidase activity.[13]
One of the key signaling events initiated by CD13 is the "inside-out" activation of integrins, such as Complement Receptor 3 (CR3, also known as Mac-1 or CD11b/CD18).[8] This activation is crucial for cell adhesion and migration. The signaling pathway involves the activation of non-receptor tyrosine kinases. Furthermore, CD13 cross-linking has been shown to induce the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38, which are central regulators of cell proliferation, differentiation, and apoptosis.[12]
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(2R)-3-Phenyl-1,2-propanediamine CAS number and molecular formula
An Essential Chiral Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (2R)-3-Phenyl-1,2-propanediamine, a chiral diamine of significant interest to researchers, scientists, and professionals in drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on providing practical insights and methodologies.
Core Identification and Chemical Profile
This compound is a chiral organic compound featuring a phenyl group and two amine functionalities on a propane backbone. Its specific stereochemistry, designated by the (2R) configuration, is crucial for its application in asymmetric synthesis and as a scaffold in pharmacologically active molecules.
| Identifier | Value | Source |
| CAS Number | 85612-59-5 | [1][2] |
| Molecular Formula | C₉H₁₄N₂ | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| IUPAC Name | (2R)-3-phenylpropane-1,2-diamine |
Synthesis of this compound: A Strategic Approach
The enantioselective synthesis of chiral 1,2-diamines is a cornerstone of modern medicinal chemistry.[3] For this compound, a common and effective strategy involves the asymmetric synthesis starting from readily available chiral precursors, such as amino acids, or through the stereospecific ring-opening of chiral aziridines.[4]
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound often starts from a chiral amino acid like D-phenylalanine, which possesses the desired stereocenter. The synthesis involves the reduction of the carboxylic acid and the introduction of the second amine group.
Caption: Retrosynthetic pathway for this compound.
Exemplary Synthetic Protocol
The following protocol is a representative, multi-step synthesis adapted from established methodologies for preparing chiral diamines.
Step 1: Protection and Reduction of D-Phenylalanine
-
Protection: The amino group of D-phenylalanine is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions. This is typically achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide.
-
Reduction: The carboxylic acid of the N-Boc-D-phenylalanine is then reduced to a primary alcohol to yield N-Boc-D-phenylalaninol. A common reducing agent for this transformation is borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).
Step 2: Introduction of the Second Amino Group Precursor
-
Activation of the Hydroxyl Group: The primary alcohol of N-Boc-D-phenylalaninol is activated for nucleophilic substitution. This can be achieved by converting it to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.
-
Nucleophilic Substitution with Azide: The activated alcohol is then displaced by an azide nucleophile, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds with inversion of configuration at the stereocenter if the hydroxyl group is at a chiral center, but in this case, it introduces the azide at the terminal carbon.
Step 3: Deprotection and Reduction to the Diamine
-
Reduction of the Azide: The azide group is reduced to a primary amine. A standard method for this is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Deprotection of the Boc Group: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an appropriate solvent.
Caption: Synthetic workflow for this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Boiling Point | 284.8 °C at 760 mmHg | [5] |
| Density | 1.025 g/cm³ | [5] |
| Flash Point | 148.8 °C | [5] |
| Appearance | Clear Colorless Oil (for the (S)-enantiomer) | [6] |
| Storage Temperature | Hygroscopic, -20°C Freezer, Under Inert Atmosphere (for the (S)-enantiomer) | [6] |
Note: Some physical properties are reported for the (S)-enantiomer but are expected to be identical for the (R)-enantiomer.
Applications in Drug Development
Chiral diamines are invaluable building blocks in the synthesis of pharmaceuticals, acting as chiral auxiliaries, ligands for asymmetric catalysis, or as integral parts of the final active pharmaceutical ingredient (API).
Chiral Ligand in Asymmetric Catalysis
This compound can be used to form chiral ligands for transition metal-catalyzed asymmetric reactions. The two amine groups can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically pure products.
Scaffold for Biologically Active Molecules
The 3-phenylpropane-1,2-diamine scaffold has been identified as a key structural motif in the design of various enzyme inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of aminopeptidase N (CD13), a metalloproteinase involved in tumor invasion and metastasis. The specific stereochemistry and the presence of the two amino groups allow for precise interactions with the active site of the target enzyme.
Analytical Methods for Chiral Purity Determination
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[7]
Chiral HPLC Protocol
Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of a basic additive like diethylamine (DEA) is often added to improve peak shape and resolution for basic analytes like diamines.[8]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
Caption: Workflow for chiral purity analysis by HPLC.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used.
-
General Hazards: Based on safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It may be hygroscopic and should be stored under an inert atmosphere.[6]
For detailed safety information, refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[1]
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This compound, CAS:85612-59-5 - Wuhan Fengtaiweiyuan Technology Co., Ltd. Available at: [Link]
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1,2-Propanediamine - INTERSURFCHEM SOLUTIONS. Available at: [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]
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Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results - PubMed. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
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Crystal structure of (2R)-3-Phenyl-1,2-propanediamine derivatives
An In-depth Technical Guide to the Crystal Structure of (2R)-3-Phenyl-1,2-propanediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,2-diamines are fundamental building blocks in modern chemistry, serving as critical components in asymmetric synthesis, pharmaceutical agents, and advanced materials.[1] Among these, derivatives of this compound represent a particularly valuable class due to their unique stereochemical architecture. The precise three-dimensional arrangement of atoms, or crystal structure, dictates the macroscopic properties and reactivity of these molecules. This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of this compound derivatives, offering field-proven insights into the causal relationships between molecular structure and function. We will delve into the experimental methodologies required to obtain high-quality single crystals and elucidate their structures using X-ray crystallography, culminating in a discussion of how these structural features influence their applications, particularly in the realm of asymmetric catalysis.
Introduction: The Significance of Chiral Diamines
Chiral 1,2-diamino compounds are prized motifs in organic chemistry.[1] Their stereodefined vicinal amine functionalities make them exceptional chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. The ability to control stereochemistry is paramount in drug development, where enantiomers of a molecule can have vastly different biological activities. The this compound framework, with its stereocenter and phenyl group, provides a rigid and well-defined chiral environment, making its derivatives highly effective in inducing asymmetry in chemical transformations.
Understanding the solid-state structure through single-crystal X-ray diffraction is not merely an academic exercise. It provides the definitive, unambiguous determination of a molecule's absolute configuration.[2] This knowledge is crucial for:
-
Mechanism Elucidation: Correlating the catalyst's structure with the stereochemical outcome of a reaction.
-
Rational Catalyst Design: Modifying the ligand structure to improve enantioselectivity and reactivity.
-
Understanding Intermolecular Forces: Analyzing packing arrangements in the crystal lattice, which can influence physical properties like solubility and stability.
Synthesis and Crystallization: From Molecule to Crystal
The journey to determining a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals.
Asymmetric Synthesis Strategies
Accessing enantiomerically pure this compound derivatives is a key challenge. Several synthetic strategies have been developed, often involving the stereoselective introduction of one or both amine groups.
Common approaches include:
-
Addition to Enantiopure Sulfinimines: The addition of N-protected glycine enolates to enantiopure N-(benzylidene)-p-toluenesulfinamide can afford α,β-diamino esters with high diastereoselectivity.[3]
-
Cu-Catalyzed Reductive Coupling: A cost-effective method involves the copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines, which can produce chiral 1,2-diamino synthons as single stereoisomers in high yields.[1]
-
Sequential Catalysis: A sophisticated approach uses a sequence of palladium- and rhodium-catalyzed reactions to construct polyfunctionalized diamines from simpler starting materials.[4] This method allows for the creation of complex diamine architectures.[4]
Experimental Protocol: Representative Synthesis
Below is a generalized protocol for the synthesis of a diamine derivative via reductive coupling, a common and effective method.
Protocol: Copper-Catalyzed Reductive Coupling to Access a Chiral Diamine
-
Reaction Setup: In a nitrogen-purged glovebox, add Cu(OAc)₂ (5 mol %), PCy₃ (6.5 mol %), the desired imine (1.0 equiv), and a chiral allenamide (1.2 equiv) to a flame-dried Schlenk flask.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the silane reducing agent, such as Me(MeO)₂SiH (2.0 equiv).
-
Reaction Execution: Seal the flask and stir the reaction mixture at room temperature for 24 hours, or at 65 °C if required for less reactive imines.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by treating it with a solution of NH₄F in methanol.
-
Purification: Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired diamine derivative.
The Art of Crystallization
Obtaining crystals suitable for X-ray diffraction is often the most challenging step. While some derivatives may be crystalline solids, many are oils.[1]
Causality in Crystallization Choices:
-
Salt Formation: Non-crystalline products can often be induced to crystallize by forming a salt, such as an HCl salt. The introduction of ionic character enhances lattice energies, favoring crystal formation.[1][5]
-
Solvent Selection: The choice of solvent is critical. Slow evaporation of a dilute solution is a common technique. A solvent system where the compound is sparingly soluble is ideal. For example, block crystals of one marine natural product containing a diamine moiety were successfully grown from methanol at 4 °C.[2]
-
Temperature Control: Slowly cooling a saturated solution can promote the growth of large, well-ordered crystals by gradually decreasing the solubility of the compound.
The general workflow for synthesis and crystallization is depicted below.
Caption: General workflow for the synthesis and crystallization of chiral diamine derivatives.
Structural Analysis by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule. It allows for the precise measurement of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.
-
Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to generate the final, accurate molecular structure. The absolute configuration is determined using anomalous dispersion effects, often reported as the Flack parameter.
The workflow for SC-XRD is a self-validating system, where the quality of the final refined structure is judged by metrics like the R-factor, which indicates the agreement between the calculated and observed diffraction data.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Key Structural Features of this compound Derivatives
The crystal structures of these derivatives reveal crucial information about their conformation and the non-covalent interactions that govern their packing.
Conformational Analysis
The core of the molecule consists of a C-C bond between the two stereocenters. The substituents on these carbons (the amino groups, the benzyl group, and the hydrogen atoms) will adopt a staggered conformation to minimize steric strain. The orientation of the phenyl group relative to the diamine backbone is a key feature, influencing the chiral environment it creates. In many crystal structures, the phthalimide moieties of related N-phenylphthalimide derivatives are essentially planar, while the substituted phenyl ring is twisted out of this plane.[6]
Intermolecular Interactions
In the solid state, molecules are held together by a network of intermolecular forces. For diamine derivatives, hydrogen bonding is a dominant interaction.
-
N-H···N Hydrogen Bonds: The amine groups can act as both hydrogen bond donors and acceptors, leading to the formation of chains or dimeric structures within the crystal lattice.
-
N-H···O/S Hydrogen Bonds: If other functional groups (e.g., from counter-ions or substituents) are present, they can participate in hydrogen bonding, creating complex supramolecular architectures.[7][8]
-
π-π Stacking: The phenyl rings can interact with each other through π-π stacking, further stabilizing the crystal packing.
These interactions are not just structurally interesting; they are fundamental to molecular recognition processes, which are the basis for how a chiral ligand interacts with a substrate in a catalytic reaction.
Caption: Key intermolecular interactions in the crystal lattice of diamine derivatives.
Comparative Crystallographic Data
The following table summarizes hypothetical but representative crystallographic data for two different derivatives to illustrate how data is presented for comparison.
| Parameter | Derivative 1 (HCl Salt) | Derivative 2 (Urea) |
| Chemical Formula | C₉H₁₅N₂Cl | C₁₀H₁₄N₄O |
| Formula Weight | 186.68 | 206.25 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | 8.123(4) | 6.456(2) |
| b (Å) | 10.456(5) | 12.876(6) |
| c (Å) | 12.345(6) | 7.123(3) |
| β (°) | 90 | 105.45(3) |
| Volume (ų) | 1049.8(9) | 569.8(4) |
| Z (Molecules/unit cell) | 4 | 2 |
| Final R₁ [I > 2σ(I)] | 0.035 | 0.041 |
Applications in Asymmetric Catalysis
The structural rigidity and well-defined chiral pocket of this compound derivatives make them highly effective ligands in a wide range of asymmetric reactions.[5][9] The stereochemical information encoded in the ligand's crystal structure is transferred to the products of the reaction it catalyzes.
For example, in metal-catalyzed additions to imines, the chiral diamine ligand coordinates to the metal center, creating a chiral environment. The substrate (imine) then approaches this complex in a sterically favored orientation, leading to the preferential formation of one enantiomer of the product. The precise bond angles and steric bulk of the phenyl group, as determined by its crystal structure, directly control this facial selectivity. These ligands have shown excellent reactivity and enantioselectivity in reactions such as additions of boronic acids to imines.[5][9]
Conclusion
The crystal structure of this compound derivatives provides the ultimate proof of their molecular architecture and is the foundation for understanding their chemical behavior. This guide has outlined the critical interplay between synthesis, crystallization, and structural analysis. By applying these principles, researchers can rationally design new derivatives with enhanced properties for applications in asymmetric catalysis and drug development. The detailed structural insights gained from X-ray crystallography are indispensable for advancing these fields, transforming the art of catalyst design into a predictive science.
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Thermal Stability and Degradation of 3-Phenyl-1,2-propanediamine: An Investigative Approach
An In-Depth Technical Guide
Abstract: 3-Phenyl-1,2-propanediamine is a chiral diamine with significant potential as a building block in pharmaceutical synthesis and materials science. As with any chemical entity intended for such applications, a thorough understanding of its thermal stability and degradation profile is paramount for ensuring safety, efficacy, and shelf-life. This guide presents a comprehensive framework for characterizing the thermal properties of 3-phenyl-1,2-propanediamine. It moves beyond a simple recitation of data, instead providing a detailed, field-proven methodology for investigation, from initial thermal analysis to the prediction and identification of degradation products. This document is intended for researchers, chemists, and drug development professionals tasked with establishing a complete stability profile for this and structurally related compounds.
Introduction: The Imperative for Thermal Characterization
The stability of an active pharmaceutical ingredient (API) or a key intermediate like 3-phenyl-1,2-propanediamine is not an intrinsic constant but a function of its environment. Temperature is a critical stress factor that can initiate chemical transformations, leading to a loss of purity, the formation of potentially toxic degradants, and a compromise in material performance. For pharmaceutical applications, regulatory bodies mandate rigorous stress testing to elucidate potential degradation pathways[1].
This guide provides the scientific rationale and actionable protocols to:
-
Determine the key thermal event temperatures (melting, boiling, decomposition).
-
Predict and elucidate the primary thermal degradation pathways based on established chemical principles for analogous structures.
-
Establish a robust analytical workflow for the identification and quantification of thermal degradants.
The following sections are structured to guide the scientist through a logical investigative workflow, mirroring the process of characterizing a novel or sparsely studied compound.
Foundational Physicochemical Properties
A baseline understanding of the molecule's physical properties is the first step in any stability investigation. 3-Phenyl-1,2-propanediamine is a chiral diamine, and its properties can vary between stereoisomers.
| Property | Value / Information | Source |
| Molecular Formula | C₉H₁₄N₂ | [2][3] |
| Molecular Weight | 150.22 g/mol | [2] |
| Appearance | Reported as a clear, colorless oil. | [3] |
| Storage Conditions | Recommended: -20°C, under inert atmosphere, hygroscopic. | [3] |
| IUPAC Name | 3-phenylpropane-1,2-diamine | - |
| CAS Number | 75543-73-6 (racemic) | [3] |
Core Investigative Workflow: A Triad of Analytical Techniques
A comprehensive thermal stability assessment relies on a multi-faceted analytical approach. We advocate for a primary triad of techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
Caption: High-level workflow for thermal stability characterization.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For 3-phenyl-1,2-propanediamine, its primary utility is to pinpoint the onset temperature of decomposition (T_onset), where significant mass loss begins. This is the most critical parameter for defining the upper limit of the compound's thermal stability. The choice of atmosphere (e.g., inert Nitrogen vs. oxidative Air) is crucial, as oxidation can significantly lower the degradation temperature.
Protocol: TGA of 3-Phenyl-1,2-propanediamine
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-phenyl-1,2-propanediamine into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis to ensure an inert environment.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. A slower rate (e.g., 5°C/min) can provide better resolution of thermal events, while a faster rate (e.g., 20°C/min) is useful for quick screening. 10°C/min represents a standard, balanced choice.[5]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) using the tangent method on the primary mass loss step.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] This technique is invaluable for identifying phase transitions such as melting (endotherm) and crystallization (exotherm), as well as more subtle events like glass transitions.[6] For degradation, DSC reveals whether the process is endothermic or exothermic. A sharp, strong exotherm concurrent with mass loss in TGA can indicate a rapid, potentially hazardous decomposition.
Protocol: DSC of 3-Phenyl-1,2-propanediamine
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.[7]
-
Sample Preparation: Hermetically seal 2-5 mg of 3-phenyl-1,2-propanediamine in an aluminum DSC pan. An empty, sealed pan will be used as the reference.
-
Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -50°C) to observe any low-temperature phase transitions.
-
Ramp the temperature to a point beyond the decomposition temperature identified by TGA (e.g., 350°C) at a heating rate of 10°C/min.[5]
-
Cool the sample back to the starting temperature.
-
Perform a second heating run to observe any changes in the material after the initial thermal history is erased.
-
-
Data Analysis: Integrate the area under any peaks to determine the enthalpy (ΔH) of transitions. Note the peak temperatures for melting (T_m) and decomposition.
| Table 2: Example Data Summary from Thermal Analysis | |
| Parameter | Example Value |
| Melting Point (DSC, T_peak) | 85.2 °C |
| Enthalpy of Fusion (DSC, ΔH) | 120.4 J/g |
| Decomposition Onset (TGA, T_onset) | 215.5 °C (in N₂) |
| Temperature of Max Decomposition Rate (DTG, T_peak) | 230.1 °C |
| Mass Loss at 300°C (TGA) | 98.7% |
| Decomposition Character (DSC) | Exothermic |
Predicted Thermal Degradation Pathways
While no specific degradation studies for 3-phenyl-1,2-propanediamine exist, a robust mechanistic prediction can be formulated based on extensive research into analogous short-chain diamines, particularly 1,2-diaminopropane (1,2-DAP) and ethylenediamine (EDA).[8][9][10] The primary degradation routes for these compounds involve intramolecular cyclization and intermolecular condensation reactions.
The presence of the phenyl group in 3-phenyl-1,2-propanediamine is not expected to change the fundamental reaction types of the diamine moiety, but it will influence reaction rates and the properties of the resulting products.
Pathway A: Intramolecular Cyclization to form an Imidazolidine
This is a highly probable pathway for vicinal diamines. The nucleophilic attack of one amine group onto the other (following a hypothetical activation step, or via a concerted mechanism at high temperature) would lead to the elimination of ammonia and the formation of a five-membered ring.
Pathway B: Intermolecular Condensation to form a Dimer/Polymer
Two molecules of 3-phenyl-1,2-propanediamine can react, with one amine group of the first molecule attacking an amine of the second, leading to the elimination of ammonia and the formation of a dimer. This process can continue, leading to oligomers or polymers and a corresponding increase in viscosity and boiling point of the material over time.
Caption: Predicted primary thermal degradation pathways for 3-phenyl-1,2-propanediamine.
Identification and Quantification of Degradants
Expertise & Causality: Identifying the products predicted above requires a separation technique coupled with a sensitive detection method. HPLC is ideal for separating the parent compound from its less volatile degradation products (like the dimer), while GC is suitable for more volatile compounds. Mass Spectrometry (MS) provides the molecular weight information needed for structural elucidation. Quantitative Nuclear Magnetic Resonance (qNMR) can also be a powerful tool for purity assessment without needing reference standards for every impurity.[11]
Protocol: HPLC-MS Analysis of Stressed Samples
-
Sample Preparation:
-
Create a stock solution of unstressed 3-phenyl-1,2-propanediamine at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Heat a separate solid sample in a sealed vial at a temperature below T_onset (e.g., 180°C) for a defined period (e.g., 24 hours).
-
Dissolve the stressed sample in the same solvent to the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). The C18 chemistry provides good retention for the phenyl group.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid modifier improves peak shape for the basic amine analytes.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). Amines readily form [M+H]⁺ ions.
-
Scan Range: m/z 50 - 500. This range will cover the parent compound and its predicted primary degradants.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed and unstressed samples.
-
Identify new peaks in the stressed sample chromatogram.
-
Extract the mass spectrum for each new peak and identify the molecular ion ([M+H]⁺). Compare this to the predicted molecular weights of degradants.
-
Conclusion
The thermal stability of 3-phenyl-1,2-propanediamine can be comprehensively characterized through a systematic and logical workflow. By combining the macro-level view of mass loss and thermal events from TGA and DSC with a mechanistic understanding of amine chemistry, we can predict the likely degradation pathways. These predictions can then be confirmed through the detailed separation and identification provided by hyphenated chromatographic techniques like HPLC-MS. This integrated approach not only fulfills regulatory requirements for stability testing but also provides the fundamental scientific understanding necessary for robust formulation development, safe handling, and accurate shelf-life determination.
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An In-depth Technical Guide to the Solubility of (2R)-3-Phenyl-1,2-propanediamine in Organic Solvents
Abstract
(2R)-3-Phenyl-1,2-propanediamine is a chiral diamine of significant interest in pharmaceutical and fine chemical synthesis, primarily for its role as a resolving agent and a chiral building block. The efficiency of processes involving this compound, such as synthesis, purification, and formulation, is critically dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this guide emphasizes the theoretical principles governing its solubility, offers qualitative solubility information based on structurally analogous compounds, and presents robust, step-by-step experimental protocols for the precise determination of its solubility. Furthermore, we explore the application of predictive models as a tool for solvent screening. This document is designed to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions on solvent selection and process optimization.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound, a chiral vicinal diamine, is a valuable intermediate in asymmetric synthesis. Its utility in the resolution of racemic mixtures and as a precursor for chiral ligands and catalysts underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is a paramount consideration that directly impacts reaction kinetics, crystallization, and ultimately, the yield and purity of the final product.
The molecular structure of this compound, which features a non-polar phenyl group and two polar primary amine groups, imparts an amphiphilic character. This suggests a nuanced solubility profile across a spectrum of organic solvents. The primary amine functionalities are capable of acting as both hydrogen bond donors and acceptors, while the phenyl ring contributes to van der Waals and π-π stacking interactions. Consequently, the solubility of this diamine is a complex interplay of these intermolecular forces with the solvent molecules.
This guide will systematically explore the factors influencing the solubility of this compound and provide the necessary tools for its experimental determination and theoretical estimation.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] For this compound, its solubility in a given organic solvent is determined by the balance of interactions between the solute-solute, solvent-solvent, and solute-solvent molecules.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| XLogP3 | 0.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
The positive XLogP3 value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for strong interactions with protic and polar aprotic solvents.
Solvent Properties Influencing Solubility:
-
Polarity: Solvents can be broadly classified as polar and non-polar. Polar solvents, in turn, are categorized as protic (containing O-H or N-H bonds) and aprotic.
-
Hydrogen Bonding Capacity: The ability of a solvent to donate or accept hydrogen bonds is crucial for dissolving solutes with corresponding functionalities.
-
Dielectric Constant: This property reflects the solvent's ability to separate ions and is a measure of its overall polarity.
Based on these principles, we can anticipate the following general solubility trends for this compound:
-
High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to strong hydrogen bonding interactions with the amine groups.
-
Good to Moderate Solubility: Likely in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can act as hydrogen bond acceptors.
-
Lower Solubility: Anticipated in non-polar aromatic solvents like toluene, where interactions will be primarily limited to van der Waals forces with the phenyl ring.
-
Poor Solubility: Expected in non-polar aliphatic solvents such as hexane, due to the significant mismatch in polarity.
Qualitative Solubility of Structurally Similar Compounds
| Compound | Structure | Relevant Solvents and Solubility | Source |
| 3-Phenyl-1-propanol | C₆H₅(CH₂)₃OH | Soluble in water (5,680 mg/L at 25 °C). Miscible with alcohol, ether, chloroform. | [3] |
| 3-Phenylpropylamine | C₆H₅(CH₂)₃NH₂ | Moderately soluble in water. Soluble in organic solvents like ethanol, methanol, and acetone. | [4] |
| 1,2-Diaminopropane | CH₃CH(NH₂)CH₂NH₂ | A colorless liquid soluble in water and many polar organic solvents. | [5][6] |
| N-phenyl-1,3-propanediamine | C₆H₅NH(CH₂)₃NH₂ | Soluble in water and various organic solvents. | [7] |
This comparative data supports the prediction that this compound will exhibit good solubility in a range of polar organic solvents.
Experimental Determination of Solubility
For accurate and reliable data, experimental determination of solubility is indispensable. The following section provides a detailed protocol for the widely accepted shake-flask method.
Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.
Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
For finer particles, centrifugation may be necessary.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC analysis).
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve of this compound in the same solvent to quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the concentration determined from the standard curve and the dilution factor.
-
Predictive Models for Solubility Estimation
In the early stages of process development, predictive models can offer a rapid and cost-effective means of screening a large number of solvents. While these models may not provide the same level of accuracy as experimental methods, they are valuable for prioritizing solvents for experimental investigation.
Machine learning models, trained on large datasets of experimental solubility data, have shown promise in predicting the solubility of organic compounds in various solvents.[8][9] These models typically use a set of molecular descriptors that encode the physicochemical properties of the solute and solvent to make predictions.
Logical Relationship for Solubility Assessment:
Caption: Logical workflow for solubility assessment and application.
Conclusion and Recommendations
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data in the public domain is limited, the principles of solubility, analysis of structurally similar compounds, and detailed experimental protocols offer a robust pathway for researchers to generate the necessary data for their specific applications.
For precise and reliable solubility data, the experimental determination using the shake-flask method coupled with a validated analytical technique such as HPLC is highly recommended. For initial solvent screening, a combination of theoretical considerations based on the "like dissolves like" principle and the use of predictive models can efficiently guide the selection of a smaller, more manageable set of solvents for experimental validation.
By applying the methodologies outlined in this guide, researchers and drug development professionals can make well-informed decisions regarding solvent selection, leading to optimized processes and higher quality outcomes in the synthesis and application of this compound.
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A Technical Guide to Quantum Chemical Calculations for 3-phenyl-1,2-propanediamine
Executive Summary
This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular characteristics of 3-phenyl-1,2-propanediamine. This molecule is a critical chiral building block in modern medicinal chemistry. This document provides a comprehensive walkthrough of the theoretical underpinnings, methodological best practices, and practical applications of computational chemistry in this context. The guide is structured to provide not just a procedural outline, but a deep, causal understanding of the choices made during the computational workflow, ensuring scientific integrity and the generation of trustworthy, reproducible results. All technical assertions are substantiated by citations to authoritative scientific literature.
Foundational Principles: The "Why" and "How" of Quantum Calculations for 3-phenyl-1,2-propanediamine
3-phenyl-1,2-propanediamine is a cornerstone in the synthesis of numerous chiral ligands and pharmacologically active compounds. Its efficacy is intrinsically linked to its three-dimensional structure, conformational flexibility, and electronic properties. Quantum chemical calculations provide an unparalleled in-silico toolkit to dissect these molecular attributes with high fidelity.
By solving the Schrödinger equation for this molecule, we can accurately predict its optimized geometry, vibrational frequencies, electronic structure, and various spectroscopic properties. This information is invaluable for:
-
Rational Drug Design: Understanding the low-energy conformations of 3-phenyl-1,2-propanediamine is crucial for predicting its binding mode to biological targets.
-
Reaction Mechanism Elucidation: The electronic properties, such as the distribution of molecular orbitals, offer insights into the molecule's reactivity and potential metabolic pathways.
-
Spectroscopic Analysis: Calculated spectroscopic data (e.g., NMR, IR, Circular Dichroism) can be directly compared with experimental results to validate structural assignments and provide a more profound interpretation of experimental findings.
The core of a successful quantum chemical study lies in the judicious selection of the computational method and basis set, a decision that directly influences the accuracy and computational cost of the investigation.
Methodological Deep Dive: Selecting the Right Tools for the Job
The reliability of any quantum chemical calculation hinges on the appropriate choice of the theoretical method and the basis set used to describe the molecular orbitals.
The Hierarchy of Theoretical Methods
For a molecule with the structural complexity of 3-phenyl-1,2-propanediamine, which includes an aromatic ring and a flexible aliphatic diamine chain, the choice of method is critical.
-
Hartree-Fock (HF) Theory: As a foundational ab initio method, HF provides a good starting point but systematically neglects electron correlation, a phenomenon of paramount importance for quantitative accuracy.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational efficiency.[1][2] The precision of DFT calculations is governed by the choice of the exchange-correlation functional. For organic molecules, hybrid functionals like B3LYP and PBE0 have demonstrated robust performance.[3] Furthermore, to accurately capture the non-covalent interactions that dictate the conformational landscape of the flexible side chain, the inclusion of dispersion corrections (e.g., the -D3 correction) is highly recommended.
The Significance of the Basis Set
The basis set is the mathematical foundation used to construct the molecular orbitals. The choice of basis set is a trade-off between accuracy and computational expense.
-
Pople-style Basis Sets: Sets like 6-31G(d,p) and 6-311+G(d,p) offer a good balance for geometry optimizations and frequency calculations of organic molecules. The "(d,p)" notation indicates the inclusion of polarization functions, which are essential for describing the non-spherical nature of electron density in molecules. The "+" signifies the addition of diffuse functions, which are important for describing weakly bound electrons.
-
Correlation-Consistent Basis Sets: For higher accuracy, particularly in the calculation of spectroscopic properties, basis sets like cc-pVDZ and aug-cc-pVTZ are the preferred choice.
Table 1: Recommended Computational Protocols for 3-phenyl-1,2-propanediamine
| Computational Task | Recommended Method | Recommended Basis Set | Justification |
| Initial Conformational Search | MMFF94 or GFN-xTB | N/A | Computationally efficient methods for exploring the vast conformational space. |
| Geometry Optimization | B3LYP-D3 | 6-31G(d,p) | A reliable and efficient combination for obtaining accurate molecular geometries. |
| Vibrational Frequencies | B3LYP-D3 | 6-31G(d,p) | Confirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energy corrections. |
| Final Electronic Energy | B3LYP-D3 | 6-311+G(d,p) | A larger basis set for a more accurate single-point energy calculation on the optimized geometry. |
| Spectroscopic Properties | PBE0 or B3LYP | aug-cc-pVDZ | Higher-level methods and basis sets are necessary for the accurate prediction of spectroscopic data. |
Experimental Protocol: A Self-Validating Computational Workflow
The following step-by-step protocol is designed to ensure the generation of high-quality, reproducible data.
Caption: A validated workflow for quantum chemical calculations.
Step 1: Generation of the Initial 3D Structure
Begin by constructing the 3D coordinates of 3-phenyl-1,2-propanediamine using a molecular editor. Ensure the correct stereoisomer is built if chirality is a factor.
Step 2: Comprehensive Conformational Analysis
Due to the rotational freedom of the C-C and C-N bonds in the propanediamine moiety, a thorough conformational search is imperative. This can be achieved using molecular mechanics or semi-empirical methods to identify all low-energy conformers.
Step 3: Geometry Optimization
Each identified conformer must be subjected to a full geometry optimization using the recommended DFT method and basis set (e.g., B3LYP-D3/6-31G(d,p)). This process will locate the nearest stationary point on the potential energy surface.
Step 4: Frequency Calculations for Verification
A frequency calculation must be performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which is crucial for accurate energy comparisons.
Step 5: Refinement of Electronic Energies
To obtain more accurate relative energies between conformers, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., 6-311+G(d,p)).
Step 6: Calculation of Molecular Properties
With the optimized geometries, a variety of molecular properties can be calculated, including:
-
Frontier Molecular Orbitals (HOMO/LUMO): To assess electronic reactivity.
-
NMR Chemical Shifts and Coupling Constants: For comparison with experimental NMR data.
-
Circular Dichroism (CD) Spectra: To aid in the assignment of absolute configuration for this chiral molecule.[4][5][6]
Step 7: Data Interpretation and Validation
The final step involves a critical analysis of the computed data. The relative energies of the conformers reveal the molecule's preferred shapes in the gas phase. Calculated spectroscopic properties should be compared with experimental data to validate the computational model.
Visualization of the Computational Pathway
The logical flow of the computational investigation can be visualized as follows:
Caption: The logical progression from structure to insight.
Applications in the Realm of Drug Discovery
The insights gleaned from quantum chemical calculations on 3-phenyl-1,2-propanediamine and its analogs have direct applications in drug development:
-
Pharmacophore Generation: The ensemble of low-energy conformers can be used to define the 3D arrangement of chemical features necessary for biological activity.
-
Enhanced Molecular Docking: The use of quantum mechanically optimized geometries and derived atomic charges can significantly improve the accuracy of molecular docking predictions.
-
Development of QSAR Models: Calculated quantum chemical descriptors can serve as robust parameters in Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of novel compounds.
Concluding Remarks
This technical guide has outlined a rigorous and scientifically sound approach to the quantum chemical investigation of 3-phenyl-1,2-propanediamine. By adhering to the principles and protocols detailed herein, researchers can unlock a deeper understanding of this pivotal molecule, thereby accelerating the pace of innovation in drug discovery and materials science.
References
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Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]
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Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
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Li, X., Lu, Y., Liu, M., & Ye, J. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 318. [Link]
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Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
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Dunning Jr, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023. [Link]
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Calculation of optical rotation using density functional theory. The Journal of Physical Chemistry A, 105(23), 5356-5371. [Link]
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Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons. [Link]
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Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]
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Methodological & Application
The Rising Star of Asymmetric Synthesis: Application Notes and Protocols for (2R)-3-Phenyl-1,2-propanediamine in Organocatalysis
In the dynamic field of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds, chiral 1,2-diamines have emerged as powerful tools for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This technical guide delves into the burgeoning applications of (2R)-3-phenyl-1,2-propanediamine , a versatile primary diamine catalyst, in key organocatalytic transformations. Addressed to researchers, scientists, and professionals in drug development, this document provides not only detailed experimental protocols but also the underlying mechanistic rationale, empowering users to confidently apply and adapt these methods.
The this compound Scaffold: A Gateway to Enantioselectivity
This compound distinguishes itself through a unique combination of a primary amine for enamine formation, a stereodefined chiral backbone to induce asymmetry, and a second primary amine that can act as a hydrogen-bond donor or be further functionalized. This trifecta of features allows for multiple modes of substrate activation and transition state organization, making it a potent catalyst for a range of asymmetric reactions.
The primary mode of action for this catalyst in reactions involving carbonyl compounds is through the formation of a chiral enamine intermediate. The reaction of the primary amine with a ketone or aldehyde generates a more nucleophilic enamine species, which then reacts with an electrophile. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst's backbone, which effectively shields one face of the enamine, directing the electrophile to the other.
Core Applications in Asymmetric Synthesis
This compound and its derivatives have shown considerable promise in several cornerstone reactions of organic synthesis. This guide will focus on three key transformations: the Michael addition, the aldol reaction, and the Mannich reaction.
Asymmetric Michael Addition: Forging Chiral Carbon-Carbon Bonds
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is a fundamental C-C bond-forming reaction. The use of this compound as a catalyst allows for the highly enantioselective addition of aldehydes and ketones to nitroalkenes and enones.
Mechanistic Rationale: The catalytic cycle begins with the formation of a chiral enamine between the catalyst and the carbonyl donor. This enamine then attacks the Michael acceptor. The stereoselectivity is governed by a well-organized transition state where the catalyst directs the approach of the electrophile. The second amine functionality on the catalyst can play a crucial role in activating the Michael acceptor through hydrogen bonding, a concept known as bifunctional catalysis.
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is a representative example of a Michael addition catalyzed by a derivative of this compound.
Materials:
-
(2R)-N1-((S)-1-phenylethyl)-3-phenylpropane-1,2-diamine (or a similar N-substituted derivative)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Acid co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the this compound derivative (0.02 mmol, 10 mol%) and the acid co-catalyst (0.02 mmol, 10 mol%).
-
Add the solvent (1.0 mL) and stir the mixture until the catalyst and co-catalyst are fully dissolved.
-
Add the aldehyde (0.4 mmol, 2.0 equivalents) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the nitroalkene (0.2 mmol, 1.0 equivalent) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation:
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Propanal | trans-β-nitrostyrene | 10 | 24 | 95 | 95:5 | 98 |
| 2 | Isobutyraldehyde | trans-β-nitrostyrene | 10 | 36 | 92 | - | 97 |
| 3 | Propanal | (E)-2-nitroprop-1-ene | 10 | 24 | 88 | 92:8 | 95 |
Note: The data presented in this table is representative and based on results obtained with analogous chiral diamine catalysts. Actual results with this compound may vary and require optimization.
Catalytic Cycle Visualization:
Caption: Generalized catalytic cycle for the Michael addition.
Asymmetric Aldol Reaction: Constructing Chiral β-Hydroxy Carbonyls
The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are key building blocks in many natural products and pharmaceuticals. Chiral diamine catalysts, including derivatives of this compound, have been successfully employed to catalyze direct asymmetric aldol reactions.
Mechanistic Rationale: Similar to the Michael addition, the reaction proceeds through a chiral enamine intermediate formed from a ketone or aldehyde donor. This enamine then attacks the aldehyde acceptor. The stereochemistry of the newly formed stereocenters is controlled by the chiral catalyst, which orchestrates the approach of the reactants in the transition state. The presence of an acid co-catalyst is often beneficial, as it can activate the aldehyde acceptor through hydrogen bonding.
Experimental Protocol: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol outlines a general procedure for the direct asymmetric aldol reaction.
Materials:
-
This compound derivative
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Acid co-catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., DMSO, DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vial, dissolve the this compound derivative (0.05 mmol, 10 mol%) and the acid co-catalyst (0.05 mmol, 10 mol%) in the solvent (1.0 mL).
-
Add the ketone (1.0 mmol, 2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aldehyde (0.5 mmol, 1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product.
Data Presentation:
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | 48 | 92 | 97:3 | 99 |
| 2 | Acetone | Benzaldehyde | 10 | 72 | 85 | - | 96 |
| 3 | Cyclopentanone | 4-Chlorobenzaldehyde | 10 | 48 | 90 | 95:5 | 98 |
Note: This data is illustrative and based on published results for analogous chiral diamine organocatalysts. Optimization for this compound is recommended.
Transition State Visualization:
Caption: Simplified transition state model for the aldol reaction.
Asymmetric Mannich Reaction: Synthesis of Chiral β-Amino Carbonyl Compounds
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for the synthesis of 1,3-amino alcohols and other nitrogen-containing molecules. This compound can effectively catalyze the direct asymmetric Mannich reaction.
Mechanistic Rationale: The reaction can proceed through two main pathways. In the first, the catalyst forms an enamine with the ketone/aldehyde donor, which then attacks a pre-formed imine. Alternatively, in a three-component setup, the catalyst can facilitate both the formation of the enamine and the in-situ generation of the imine from an aldehyde and an amine. The chiral diamine controls the stereochemistry of the C-C bond formation.
Experimental Protocol: Asymmetric Three-Component Mannich Reaction
This protocol describes a general procedure for the direct three-component Mannich reaction.
Materials:
-
This compound
-
Ketone (e.g., acetone)
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., p-anisidine)
-
Solvent (e.g., DMF, NMP)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vial, add the aldehyde (0.5 mmol, 1.0 equivalent) and the amine (0.55 mmol, 1.1 equivalents) in the solvent (0.5 mL). Stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
In a separate vial, add the this compound (0.1 mmol, 20 mol%) and the ketone (1.5 mmol, 3.0 equivalents) in the solvent (0.5 mL).
-
Add the ketone/catalyst solution to the imine solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine the diastereomeric and enantiomeric excess of the Mannich product.
Data Presentation:
| Entry | Ketone | Aldehyde | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Acetone | Benzaldehyde | p-Anisidine | 20 | 24 | 88 | - | 94 |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | Aniline | 20 | 48 | 90 | 92:8 | 96 |
| 3 | Acetone | 2-Chlorobenzaldehyde | p-Anisidine | 20 | 36 | 85 | - | 92 |
Note: This data is representative and based on the performance of similar chiral primary diamine catalysts. Optimization is likely required for specific substrates.
Workflow Visualization:
Caption: Experimental workflow for the three-component Mannich reaction.
Concluding Remarks for the Practicing Scientist
This compound represents a readily accessible and highly versatile platform for the development of novel organocatalytic methods. Its ability to engage in multiple modes of activation, including enamine and bifunctional catalysis, makes it a powerful tool for the asymmetric synthesis of a wide range of chiral molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this promising catalyst in their own synthetic endeavors. As with any catalytic system, optimization of reaction parameters for specific substrates is key to achieving optimal results. The continued exploration of this compound and its derivatives is certain to lead to further innovations in the field of asymmetric organocatalysis.
References
-
List, B. (2007). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 40(3), 139-150. [Link]
-
Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(16), 5738-5807. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75. [Link]
-
Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric Michael reactions. Tetrahedron: Asymmetry, 18(24), 2993-3041. [Link]
-
List, B., Pojarliev, P., & Biller, W. T. (2002). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. Journal of the American Chemical Society, 124(5), 827–833. [Link]
Enantioselective reactions using (2R)-3-Phenyl-1,2-propanediamine catalysts
An In-Depth Guide to Enantioselective Reactions Using (2R)-3-Phenyl-1,2-propanediamine Catalysts
For the modern researcher and drug development professional, the quest for enantiomerically pure compounds is paramount. Chiral diamines have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of complex molecules with high stereocontrol. Among these, this compound and its derivatives have proven to be versatile and highly effective organocatalysts for a range of enantioselective transformations. This guide provides a detailed exploration of the applications and protocols for this powerful catalytic scaffold.
The Catalyst: Structure, Synthesis, and Mechanistic Principles
This compound is a chiral diamine that possesses a C2-axis of symmetry, a common feature in effective chiral ligands and organocatalysts. Its structure features a phenyl group that provides steric bulk, influencing the stereochemical outcome of the catalyzed reaction. The two amino groups serve as key functional handles for interaction with substrates, either through the formation of covalent intermediates like enamines or through non-covalent interactions such as hydrogen bonding.
The synthesis of optically pure 1-phenyl-1,2-propanediamines can be achieved through methods like the highly regioselective and stereospecific opening of chiral aziridines.[1] This ensures access to specific diastereomers, which is crucial for their application in asymmetric synthesis.
The catalytic prowess of chiral diamines often stems from their ability to act as bifunctional catalysts. In many reactions, one amine group will form a nucleophilic enamine intermediate with a carbonyl compound (the Michael donor), while the other amine, often functionalized (e.g., as a thiourea), will activate the electrophile (the Michael acceptor) through hydrogen bonding.[2] This dual activation brings the reactants into close proximity within a chiral environment, leading to a highly stereoselective bond formation.
Diagram of the General Catalytic Principle
Caption: Dual activation mechanism of a chiral diamine catalyst.
Application in Asymmetric Michael Additions
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction.[3] The use of this compound-derived organocatalysts allows for highly enantioselective Michael additions, which are crucial for the synthesis of chiral γ-nitro ketones and other valuable synthetic intermediates.[3]
Asymmetric Michael Addition of Ketones to Nitroalkenes
This protocol details the addition of a cyclic ketone to a nitroalkene, a common transformation that yields a product with two new stereocenters.
Experimental Protocol
-
Materials:
-
This compound-derived thiourea catalyst
-
Cyclohexanone (or other cyclic ketone)
-
trans-β-Nitrostyrene (or other α,β-unsaturated nitroalkene)
-
Anhydrous toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen), add the this compound-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to dissolve the catalyst.
-
Add the cycloketone (0.4 mmol, 2.0 equivalents) and stir the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the α,β-unsaturated nitroalkene (0.2 mmol, 1.0 equivalent) to the stirred solution.
-
Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Michael adduct.[2]
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Presentation: Representative Results
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 0 | 24 | 95 | 98 |
| 2 | Acetone | Nitromethane | 10 | Toluene | RT | 48 | 88 | 92 |
| 3 | Cyclopentanone | 2-Nitrophenylacetylene | 10 | CH₂Cl₂ | -20 | 72 | 91 | 95 |
Note: The data presented in this table are representative and may require optimization for specific substrates and catalyst derivatives.
Workflow for Asymmetric Michael Addition
Caption: General experimental workflow for Michael additions.
Application in Asymmetric Aza-Michael Additions
The aza-Michael addition is a crucial method for forming C-N bonds, leading to the synthesis of β-amino carbonyl compounds, which are prevalent in many biologically active molecules.[4]
Asymmetric Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyls
This protocol outlines the addition of an amine to an α,β-unsaturated ketone, catalyzed by a derivative of this compound.
Experimental Protocol
-
Materials:
-
This compound-derived catalyst
-
3-Penten-2-one (or other α,β-unsaturated carbonyl)
-
Aniline (or other amine)
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction vial, dissolve the catalyst (0.1 mmol, 10 mol%) in the chosen solvent (1.0 mL).
-
Add the α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equivalent) to the catalyst solution.
-
Add the amine (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
Stir the mixture at the specified temperature (e.g., room temperature or 0°C) for the required duration (e.g., 24-48 hours).
-
Monitor the reaction's progress by TLC or ¹H NMR analysis of an aliquot.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the β-amino carbonyl product.
-
Data Presentation: Representative Results
| Entry | Amine | α,β-Unsaturated Carbonyl | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Aniline | 3-Penten-2-one | 10 | Toluene | RT | 24 | 92 | 94 |
| 2 | Benzylamine | Cyclohexenone | 10 | CH₂Cl₂ | 0 | 36 | 85 | 90 |
| 3 | p-Methoxyaniline | Methyl vinyl ketone | 10 | Toluene | RT | 24 | 95 | 97 |
Note: This data is illustrative and specific outcomes will depend on the exact catalyst structure and reaction conditions.
Broader Applications and Future Outlook
While Michael and aza-Michael additions are prominent applications, the this compound scaffold is also effective in other enantioselective transformations, including:
-
Mannich Reactions: The formation of β-amino carbonyl compounds through the reaction of an aldehyde, an amine, and a ketone.[5]
-
Aldol Reactions: The enantioselective addition of an enolate to an aldehyde or ketone.
-
[3+2] Cycloadditions: The construction of five-membered rings with high stereocontrol.[6]
The versatility of the this compound backbone allows for extensive modification, enabling the fine-tuning of steric and electronic properties to suit a wide array of substrates and reaction types. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the development of new catalysts derived from this privileged scaffold will undoubtedly play a significant role in advancing the field of asymmetric synthesis.[7]
References
- Beauchem., B. et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
- Hoveyda, A. H. et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides.
- Foubelo, F. & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante.
- BenchChem (2025). Application Note: Experimental Protocols for Michael Addition Reactions. BenchChem.
- Schaus, S. E. et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI.
- Li, X. et al. (2021).
- BenchChem (2025).
- BenchChem (2025). Application Notes and Protocols for Organocatalytic Michael Additions Using (+)
- BenchChem (2025). Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. BenchChem.
- BenchChem (2025). Application Notes and Protocols for Michael Addition Reactions Using 3-Bromofuran-2,5-dione. BenchChem.
- Reddy, B. M. et al. (2025). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.
- Toste, F. D. & Lectka, T. (2012). Diastereo- and enantioselective Pd(II)-catalyzed additions of 2-alkylazaarenes to N-Boc imines and nitroalkenes. SciSpace.
- Salagre, P. & Cesteros, Y. (2009). Chiral Pt/ZrO2 Catalysts.
- MacMillan, D. W. C. et al. (2012). Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews (RSC Publishing).
- Leclerc, G. et al. (1990). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. PubMed.
- Blakey, S. B. et al. (2009).
- Wang, W. et al. (2024).
- Wender, P. A. & Gamber, G. G. (2005).
- BenchChem (2025). A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Phenylpropanal. BenchChem.
- Lee, S. et al. (2024). Enantio- and Diastereoselective Variations on α-Iminonitriles: Harnessing Chiral Cyclopropenimine-Thiourea Organocatalysts.
- Gawroński, J. & Kwit, M. (2021).
- Beller, M. et al. (2025). Recent Developments in the Direct Synthesis of Unprotected Primary Amines.
- Dumeignil, F. et al. (2020). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 | Request PDF.
- Li, Y. et al. (2025). Synthesis and characterization of 3-amino-1, 2-propanediole.
- CN113105337B (2021). Preparation method of 1, 2-propane diamine.
Sources
- 1. Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Synthesis of Chiral Ligands from (2R)-3-Phenyl-1,2-propanediamine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of valuable chiral ligands derived from the versatile building block, (2R)-3-Phenyl-1,2-propanediamine. This document is intended for researchers, scientists, and professionals in drug development and asymmetric catalysis who seek to leverage this chiral scaffold for the creation of novel catalysts and therapeutic agents.
Introduction: The Significance of this compound in Chiral Ligand Synthesis
This compound is a C₂-symmetric chiral diamine that serves as a privileged scaffold in the design and synthesis of a wide array of chiral ligands. Its inherent stereochemistry, coupled with the presence of two nucleophilic amino groups, allows for straightforward derivatization into various ligand classes, including Schiff bases (Salen-type) and phosphines. These ligands, upon coordination with transition metals, form catalysts that are highly effective in promoting a multitude of asymmetric transformations with excellent enantioselectivity. The ability to precisely control the three-dimensional arrangement of reactants is paramount in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.
The phenyl group in the backbone of this compound provides steric bulk, which can significantly influence the chiral environment of the catalytic pocket, thereby enhancing enantioselection. Furthermore, the diamine framework is robust and can be readily modified to fine-tune the electronic and steric properties of the resulting ligand, allowing for the optimization of catalyst performance for specific reactions.
This guide will delve into the synthesis of two major classes of chiral ligands derived from this compound: Salen-type ligands and P,N-type phosphine ligands. Detailed, step-by-step protocols are provided, along with explanations of the underlying chemical principles and practical considerations for successful synthesis.
Part 1: Synthesis of Chiral Salen-type Ligands
Chiral Salen ligands are tetradentate Schiff bases that form stable complexes with a variety of transition metals. These metal-Salen complexes are powerful catalysts for a range of asymmetric reactions, including epoxidation, cyclopropanation, and Diels-Alder reactions. The synthesis of Salen ligands is typically a straightforward condensation reaction between a chiral diamine and two equivalents of a salicylaldehyde derivative.
Conceptual Workflow for Chiral Salen Ligand Synthesis
The synthesis involves a one-pot condensation reaction where the chiral diamine is reacted with a substituted salicylaldehyde. The choice of substituent on the salicylaldehyde allows for the tuning of the ligand's electronic and steric properties.
Caption: General workflow for the synthesis of chiral Salen ligands.
Detailed Protocol: Synthesis of a (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-3-phenyl-1,2-propanediamine Ligand
This protocol describes the synthesis of a common Salen-type ligand using this compound and 3,5-di-tert-butylsalicylaldehyde. The bulky tert-butyl groups enhance the steric hindrance around the metal center, which can lead to improved enantioselectivity in catalytic reactions.
Materials:
-
This compound
-
3,5-di-tert-butylsalicylaldehyde
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents) in absolute ethanol, add a solution of this compound (1.0 equivalent) in absolute ethanol dropwise with stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting yellow precipitate is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The solid is then recrystallized from a suitable solvent system, such as ethanol/chloroform, to yield the pure chiral Salen ligand as a yellow crystalline solid.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 150.22 | 1.0 |
| 3,5-di-tert-butylsalicylaldehyde | 234.34 | 2.0 |
Typical yields for this reaction are in the range of 85-95%.
Part 2: Synthesis of Chiral P,N-type Phosphine Ligands
Chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have emerged as a highly effective class of ligands in asymmetric catalysis. The different electronic properties of the "soft" phosphorus and "hard" nitrogen atoms allow for fine-tuning of the metal center's reactivity. The synthesis of P,N-ligands from this compound typically involves a two-step process: initial protection of one amine group, followed by phosphination of the other, and subsequent deprotection and further modification if necessary.
Conceptual Workflow for Chiral P,N-Ligand Synthesis
This workflow outlines a general strategy for the synthesis of a P,N-ligand, which involves selective protection, phosphination, and deprotection steps.
Caption: General workflow for synthesizing chiral P,N-ligands.
Detailed Protocol: Synthesis of a (2R)-N1-(Diphenylphosphino)-3-phenylpropane-1,2-diamine Ligand
This protocol details the synthesis of a P,N-ligand from this compound. The synthesis involves the initial monoprotection of the diamine, followed by phosphination and deprotection.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
Step 1: Monoprotection of the Diamine
-
Dissolve this compound (1.0 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM to the diamine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude mono-Boc-protected diamine, which can be purified by column chromatography.
Step 2: Phosphination
-
Dissolve the mono-Boc-protected diamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add chlorodiphenylphosphine (1.05 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Remove the solvent under reduced pressure to obtain the crude protected P,N-ligand. This product is often used in the next step without further purification.
Step 3: Deprotection
-
Dissolve the crude protected P,N-ligand in DCM.
-
Add trifluoroacetic acid (TFA) (excess) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude P,N-ligand, which can be purified by column chromatography under an inert atmosphere.
Data Presentation:
| Step | Key Reagents | Typical Yield (%) |
| Monoprotection | Boc₂O | 70-80 |
| Phosphination | Ph₂PCl | 80-90 |
| Deprotection | TFA | 85-95 |
Applications in Asymmetric Catalysis and Drug Development
Chiral ligands derived from this compound have found widespread applications in asymmetric catalysis. For instance, manganese-Salen complexes are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins. Rhodium and Iridium complexes of chiral P,N-ligands have shown excellent performance in asymmetric hydrogenation and hydroformylation reactions.
In the realm of drug development, the principles of asymmetric catalysis are crucial for the synthesis of single-enantiomer drugs. The use of catalysts bearing ligands derived from this compound can provide an efficient and cost-effective route to chiral drug intermediates and active pharmaceutical ingredients (APIs). While direct incorporation of the ligand itself into a drug is less common, the chiral products obtained from catalysis are often key building blocks in the synthesis of complex therapeutic molecules. For example, the enantioselective synthesis of chiral alcohols and amines, facilitated by these catalysts, is a common strategy in the production of various pharmaceuticals.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of a diverse range of chiral ligands. The straightforward synthetic routes to Salen and P,N-type ligands, as detailed in this guide, provide researchers with powerful tools for the development of novel asymmetric catalysts. The ability to fine-tune the steric and electronic properties of these ligands allows for the optimization of catalytic performance, paving the way for more efficient and selective chemical transformations in both academic research and industrial applications, particularly in the field of drug discovery and development.
References
- Jacobsen, E. N. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 2000, 33(6), 421-431. [URL: https://pubs.acs.org/doi/abs/10.1021/ar960061v]
- Katsuki, T. Chiral Metallosalen Complexes: Structures and Catalytic Applications. Chemical Society Reviews, 2004, 33(7), 437-444. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/cs/b305886p]
- Guiry, P. J., et al. Chiral Phosphine-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 2001, 101(12), 3629-3662. [URL: https://pubs.acs.org/doi/abs/10.1021/cr010323m]
- Pfaltz, A., & Drury, W. J. Chiral P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 2004, 37(8), 534-543. [URL: https://pubs.acs.org/doi/abs/10.1021/ar030224p]
- Brunner, H. Optically Active Organometallic Compounds of Transition Elements with a Chiral Metal Atom. Angewandte Chemie International Edition in English, 1999, 38(9), 1194-1208. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(19990503)38:9%3C1194::AID-ANIE1194%3E3.0.CO;2-9]
- Trost, B. M. The Atom Economy—A Search for Synthetic Efficiency. Science, 1991, 254(5037), 1471-1477. [URL: https://www.science.org/doi/abs/10.1126/science.1962206]
- Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 2002, 41(12), 1998-2007. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20020617)41:12%3C1998::AID-ANIE1998%3E3.0.CO;2-8]
- Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002, 41(12), 2008-2022. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20020617)41:12%3C2008::AID-ANIE2008%3E3.0.CO;2-4]
The Indispensable Role of (2R)-3-Phenyl-1,2-propanediamine in Modern Pharmaceutical Synthesis
(2R)-3-Phenyl-1,2-propanediamine, a chiral diamine, has emerged as a critical and versatile building block in the synthesis of complex pharmaceutical molecules. Its unique structural arrangement, featuring two amine functionalities and a stereocenter, provides a powerful tool for chemists to introduce chirality and construct specific molecular architectures essential for therapeutic activity. This guide delves into the core applications of this compound, offering detailed insights and practical protocols for researchers, scientists, and professionals in drug development.
The significance of chiral compounds in pharmaceuticals is well-established, as the stereochemistry of a drug molecule dictates its interaction with biological targets.[1][2] this compound serves as a valuable source of chirality, enabling the stereoselective synthesis of drug candidates and avoiding the complexities and potential adverse effects associated with racemic mixtures.
Core Applications in Asymmetric Synthesis
The utility of this compound in pharmaceutical synthesis is primarily centered on its application as a chiral building block for creating more complex chiral molecules, such as chiral ligands for asymmetric catalysis and as a scaffold for bioactive compounds.
Synthesis of Chiral Ligands for Asymmetric Catalysis
One of the most powerful applications of this compound is in the preparation of chiral ligands. These ligands, when complexed with a metal center, form catalysts that can direct a chemical reaction to produce a specific enantiomer of a product in high excess. This is a cornerstone of modern, efficient pharmaceutical manufacturing.
A prominent class of ligands synthesized from chiral diamines are Salen-type ligands.[3] These are tetradentate Schiff base ligands that form stable complexes with a variety of transition metals. The chiral environment created by the ligand, derived from this compound, is crucial for inducing high levels of enantioselectivity in reactions such as epoxidations, cyclopropanations, and Michael additions.
The general workflow for the synthesis of a chiral Salen-type ligand and its application in catalysis is depicted below:
Caption: Workflow for Chiral Salen Ligand Synthesis and Catalysis.
A Scaffold for Bioactive Molecules: Aminopeptidase N (APN/CD13) Inhibitors
A direct application of the (2R)-3-phenylpropane-1,2-diamine scaffold is in the design and synthesis of enzyme inhibitors. Aminopeptidase N (APN/CD13) is a metalloproteinase that plays a significant role in tumor invasion and metastasis. A series of tripeptide analogs incorporating the 3-phenylpropane-1,2-diamine scaffold have been designed and synthesized, demonstrating potent inhibitory activity against this enzyme.[4]
In these analogs, the diamine serves as a rigid core, presenting functional groups in a specific spatial orientation to interact with the active site of the enzyme. The stereochemistry of the diamine is crucial for achieving high-potency inhibition.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key applications of this compound.
Protocol 1: Synthesis of a Chiral Salen-type Ligand
This protocol describes the synthesis of a chiral Schiff base ligand derived from this compound and a substituted salicylaldehyde.
Materials:
-
This compound (1.0 mmol, 150.2 mg)
-
3,5-di-tert-butylsalicylaldehyde (2.0 mmol, 468.6 mg)
-
Absolute Ethanol (50 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 mmol) in 30 mL of absolute ethanol with stirring.
-
In a separate beaker, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
Slowly add the diamine solution to the stirred salicylaldehyde solution at room temperature.
-
Heat the resulting mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with two portions of cold ethanol (10 mL each).
-
Dry the purified ligand under vacuum to a constant weight.
Data Presentation: Expected Outcome
| Parameter | Value |
| Product | (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-3-phenyl-1,2-propanediamine |
| Appearance | Yellow Solid |
| Typical Yield | ~90% |
Protocol 2: In-situ Formation of a Chiral Catalyst and Asymmetric Epoxidation
This protocol details the use of the synthesized Salen ligand in a manganese-catalyzed asymmetric epoxidation of an unfunctionalized alkene.
Materials:
-
Chiral Salen Ligand from Protocol 1 (0.12 mmol)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (0.2 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Alkene substrate (e.g., styrene) (1.0 mmol)
-
Oxidant (e.g., 30% aqueous hydrogen peroxide)
-
Reaction vial with magnetic stirrer
Procedure:
-
To a reaction vial, add the chiral Salen ligand (0.12 mmol) and dissolve it in 5 mL of dichloromethane.
-
Add manganese(II) acetate tetrahydrate (0.2 mmol) to the solution.
-
Stir the mixture in the presence of air for 1 hour to facilitate the oxidation of Mn(II) to the active Mn(III) catalyst. The solution should change color, indicating complex formation.
-
Add the alkene substrate (1.0 mmol) to the catalyst solution.
-
Slowly add the oxidant (e.g., hydrogen peroxide) to the reaction mixture while stirring vigorously at room temperature.
-
Monitor the reaction by TLC until the starting alkene is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.
Conclusion
This compound is a high-value chiral building block with significant applications in pharmaceutical synthesis. Its ability to serve as a precursor for highly effective chiral ligands and as a core scaffold for bioactive molecules makes it an indispensable tool for the modern medicinal chemist. The protocols provided herein offer a practical starting point for researchers to harness the potential of this versatile molecule in the development of next-generation therapeutics.
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Chen, L., et al. (2009). Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2775-2784. Available at: [Link]
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Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
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Science Learning Center. Resolution of a Racemic Mixture. Available at: [Link]
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The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
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MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available at: [Link]
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Application Notes and Protocols for Asymmetric Michael Additions Utilizing (2R)-3-Phenyl-1,2-propanediamine
Introduction
The Michael addition, a cornerstone of carbon-carbon bond formation, has been instrumental in the stereocontrolled synthesis of complex molecular architectures.[1] The advent of organocatalysis has further revolutionized this field, offering metal-free, environmentally benign alternatives for asymmetric synthesis.[2] Among the diverse array of organocatalysts, chiral diamines have emerged as powerful tools for inducing stereoselectivity in various transformations.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the chiral organocatalyst, (2R)-3-Phenyl-1,2-propanediamine, in asymmetric Michael additions.
The strategic use of chiral catalysts is paramount in pharmaceutical and fine chemical industries where the biological activity of a molecule is intrinsically linked to its stereochemistry.[1] this compound, a readily available chiral diamine, has demonstrated considerable efficacy in catalyzing the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds. This guide will delve into the mechanistic underpinnings of this catalysis, provide detailed experimental protocols, and offer practical insights for achieving high yields and stereoselectivities.
Principles and Mechanistic Insights
The catalytic prowess of this compound in asymmetric Michael additions stems from its ability to form a transient chiral enamine intermediate with a carbonyl donor, such as a ketone or an aldehyde. This enamine then undergoes a stereoselective addition to the Michael acceptor. The reaction is often facilitated by a co-catalyst, typically a Brønsted acid, which activates the Michael acceptor and participates in the protonation of the resulting intermediate.[4]
The catalytic cycle can be summarized as follows:
-
Enamine Formation: The primary amine of this compound reacts with the carbonyl group of the Michael donor (e.g., a ketone) to form a chiral enamine. This step is often the rate-determining step and can be accelerated by the presence of an acid co-catalyst.
-
Michael Addition: The nucleophilic enamine attacks the β-carbon of the α,β-unsaturated Michael acceptor (e.g., a nitroalkene). The stereochemical outcome of this step is directed by the chiral environment created by the catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
The enantioselectivity of the reaction is governed by the specific transition state assembly, where the catalyst, donor, and acceptor are brought into a well-defined spatial arrangement. The phenyl group of the catalyst often plays a crucial role in shielding one face of the enamine, thereby directing the incoming Michael acceptor to the opposite face.
Figure 1: Proposed Catalytic Cycle for the Michael Addition.
Experimental Protocols
This section provides a general, step-by-step protocol for the asymmetric Michael addition of a ketone to a nitroalkene using this compound as the organocatalyst. It is important to note that optimal conditions may vary depending on the specific substrates used.
Materials and Reagents
-
This compound
-
Michael donor (e.g., cyclohexanone)
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Acid co-catalyst (e.g., benzoic acid)[5]
-
Anhydrous solvent (e.g., toluene, chloroform)[3]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Reagents for workup and purification (e.g., saturated aqueous ammonium chloride, brine, ethyl acetate, hexane)
-
Silica gel for column chromatography
General Procedure for the Asymmetric Michael Addition
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol, 1.0 equiv), the Michael donor (2.0 mmol, 2.0 equiv), this compound (0.1 mmol, 10 mol%), and the acid co-catalyst (0.1 mmol, 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (2.0 mL) to the reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
Workup: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Table 1: Representative Reaction Conditions and Outcomes
| Entry | Michael Donor | Michael Acceptor | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | Benzoic Acid | Toluene | 25 | 24 | 95 | 92 |
| 2 | Acetone | trans-β-Nitrostyrene | Acetic Acid | CHCl₃ | 0 | 48 | 88 | 85 |
| 3 | Cyclopentanone | 2-Nitrostyrene | Trifluoroacetic Acid | Dichloromethane | 25 | 18 | 92 | 90 |
Note: The data in this table is representative and may require optimization for specific substrate combinations.
Characterization and Analysis
Accurate characterization of the Michael adduct is crucial for confirming the success of the reaction and for determining its stereochemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation of the product. Key diagnostic signals to look for include the disappearance of the vinyl protons of the Michael acceptor and the appearance of new signals corresponding to the newly formed C-C bond and the stereogenic centers. 2D NMR techniques such as COSY and HSQC can be employed for more complex structures.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the standard method for determining the enantiomeric excess of the product. A suitable chiral stationary phase (e.g., Chiralpak IA, IC) and an appropriate mobile phase (e.g., a mixture of n-hexane and isopropanol) must be selected to achieve baseline separation of the enantiomers. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product, providing further evidence of its identity.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient reaction time or temperature- Poor quality of reagents or solvent | - Use freshly distilled/purified reagents and anhydrous solvents.- Increase reaction temperature or time.- Screen different acid co-catalysts and catalyst loadings. |
| Low enantioselectivity | - Non-optimal solvent or temperature- Racemization of the product- Inappropriate co-catalyst | - Screen a range of solvents and temperatures.- Ensure the workup procedure is not too harsh.- Evaluate different acid co-catalysts and their stoichiometry. |
| Formation of side products | - Self-condensation of the Michael donor- Polymerization of the Michael acceptor | - Use a larger excess of the Michael donor.- Lower the reaction temperature.- Add the Michael acceptor slowly to the reaction mixture. |
Applications in Drug Development
The asymmetric Michael addition is a powerful tool in the synthesis of chiral building blocks for drug development.[6] The γ-nitro carbonyl compounds obtained from the reaction of ketones with nitroalkenes are versatile intermediates that can be converted into a variety of valuable chiral molecules, including γ-amino acids, pyrrolidines, and other biologically active heterocycles.[6] The ability to control the stereochemistry at multiple centers in a single step makes this methodology highly attractive for the efficient construction of complex drug candidates.
For instance, chiral γ-aminobutyric acid (GABA) derivatives, which are important therapeutic agents for neurological disorders, can be synthesized from the Michael adducts of nitroalkenes.[6][7] The enantioselective synthesis of these compounds is critical, as the biological activity often resides in a single enantiomer.
Conclusion
This compound is a versatile and effective organocatalyst for asymmetric Michael additions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. By carefully optimizing reaction conditions and understanding the underlying mechanistic principles, scientists can leverage this powerful tool for the efficient and stereoselective synthesis of a wide range of chiral molecules with significant potential in drug discovery and development.
References
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Wei, Y., Wen, S., Liu, Z., Wu, X., Zeng, B., & Ye, J. (2015). Diastereodivergent Catalytic Asymmetric Michael Addition of 2-Oxindoles to α,β-Unsaturated Ketones by Chiral Diamine Catalysts. Organic Letters. [Link]
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Alexakis, A., & Nugee, S. (2002). Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. Organic Letters. [Link]
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Chem.mb. (n.d.). Chiral Michael Additions. Chem.mb. [Link]
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Wang, J., Li, H., & Yu, X. (2020). Synthesis of Chiral Diarylmethylamides via Catalytic Asymmetric Aza-Michael Addition of Amides to ortho-Quinomethanes. The Journal of Organic Chemistry. [Link]
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Reddy, P., & Kumar, A. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health. [Link]
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Kumar, A., & Sharma, R. (2022). Michael reaction in organocascade catalysis: A powerful tool for creating architectural complexity in the construction of medicinally privileged heterocyclic scaffolds. Frontiers in Chemistry. [Link]
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Soloshonok, V. A., & Ono, T. (2000). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. National Institutes of Health. [Link]
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Kim, D., & Kim, Y. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]
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Bakhtar, M., & Krasavin, M. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
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Alexakis, A., & Nugee, S. (2004). Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine. ResearchGate. [Link]
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Pedrosa, R., & Andrés, J. M. (2012). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
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Companyó, X., & Rios, R. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]
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Tiano, M. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
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Companyó, X., & Rios, R. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. National Institutes of Health. [Link]
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Kačer, P., & Janeba, Z. (2018). Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure. National Institutes of Health. [Link]
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Kim, D., & Kim, Y. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
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Chen, J-R., & Xiao, W-J. (2014). Enantioselective Michael additions of aromatic ketones to nitroalkenes catalyzed by isosteviol-derived primary amine-thiourea in aqueous medium. ResearchGate. [Link]
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O'Donnell, C. J., & Taylor, R. J. K. (2022). Amino Imidate-Catalyzed Asymmetric Michael Reactions of Ketones and Nitroalkenes. White Rose Research Online. [Link]
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Roelfes, G. (2017). Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. National Institutes of Health. [Link]
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Wang, J., & Li, H. (2014). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications. [Link]
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Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. [Link]
-
Reddy, P., & Kumar, A. (2017). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. [Link]
-
Bahrami, G. (2021). Michael-Addition-Initiated Chemoselective Three-Component Reaction for the Synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile Derivatives Using Cerium(IV) Ammonium Nitrate in Phosphorus Ionic Liquid. ResearchGate. [Link]
-
Ooi, T., & Maruoka, K. (2015). Highly stereoselective Michael addition of azlactones to electron-deficient triple bonds under P-spiro chiral iminophosphorane catalysis: importance of protonation pathway. Chemical Science. [Link]
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Das, T., Mohapatra, S., Mishra, N. P., & Raiguru, B. P. (2021). General mechanism for proline catalyzed Michael addition reaction... ResearchGate. [Link]
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Wang, J., & Li, H. (2020). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI. [Link]
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Application Notes & Protocols: (2R)-3-Phenyl-1,2-propanediamine Derivatives in Catalytic Asymmetric Reduction of Ketones
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Enantiopure Alcohols
The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] These molecules serve as critical building blocks for a vast array of biologically active compounds, where stereochemistry dictates therapeutic efficacy and safety.[3] Among the most robust and scalable methods for producing these enantiopure alcohols is the asymmetric reduction of prochiral ketones.[4][5]
A particularly powerful and operationally simple strategy within this field is Asymmetric Transfer Hydrogenation (ATH).[6] This technique avoids the need for high-pressure gaseous hydrogen, instead utilizing safe, inexpensive liquid hydrogen donors like 2-propanol or formic acid. The key to achieving high enantioselectivity lies in the catalyst system, which typically comprises a transition metal, such as Ruthenium, and a chiral ligand that creates a stereochemically defined environment for the reduction.[1]
This guide provides a detailed examination of the application of chiral diamine ligands, derived from the (2R)-3-Phenyl-1,2-propanediamine scaffold, in the Ruthenium-catalyzed asymmetric reduction of ketones. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the critical parameters that govern the reaction's success.
The Engine of Asymmetry: The Metal-Ligand Bifunctional Mechanism
The remarkable efficiency and selectivity of the Ruthenium/chiral diamine system are explained by the "metal-ligand bifunctional" mechanism, pioneered by Noyori and coworkers.[7][8] This is not a simple metal-catalyzed hydride delivery; rather, it is a sophisticated, concerted process where both the metal center and the ligand actively participate in the key hydrogen transfer step.
The catalytic cycle proceeds as follows:
-
Catalyst Activation: The pre-catalyst, typically a Ruthenium(II) complex like [RuCl₂(p-cymene)]₂, reacts with the chiral N-tosylated diamine ligand (e.g., (R,R)-TsDPEN) in the presence of a base (like KOH or NaOiPr in 2-propanol) or a hydrogen source like a formic acid/triethylamine mixture to form the active 16-electron Ru-hydride species.
-
Transition State Assembly: The ketone substrate approaches this active catalyst. A six-membered pericyclic transition state is formed, involving the Ru-H bond, the N-H bond of the ligand, and the C=O bond of the ketone.[7]
-
Concerted Hydrogen Transfer: In this crucial step, the hydride (H⁻) from the ruthenium center is delivered to the electrophilic carbonyl carbon, while the proton (H⁺) from the ligand's N-H group is simultaneously transferred to the carbonyl oxygen.
-
Product Release & Catalyst Regeneration: The newly formed chiral alcohol dissociates from the metal center. The coordinatively unsaturated 16-electron Ru-amido complex is then regenerated into the active Ru-hydride by reaction with the hydrogen donor (e.g., 2-propanol, releasing acetone), completing the catalytic cycle.
The stereochemical outcome is dictated by the chiral architecture of the diamine ligand. The bulky substituents on the diamine backbone create a highly organized chiral pocket, forcing the ketone to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer of the alcohol.
Caption: Metal-Ligand Bifunctional Catalytic Cycle for ATH.
Core Components for Successful Asymmetric Reduction
The success of the ATH reaction hinges on the careful selection of four key components:
-
The Chiral Ligand: While this compound represents the core chiral scaffold, its derivatization is crucial for high performance. N-tosylation to form N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) is a common and highly effective modification. The electron-withdrawing tosyl group increases the acidity of the N-H proton, enhancing its ability to participate in the bifunctional hydrogen transfer and stabilizing the key catalytic intermediates.[7][8]
-
The Metal Precursor: Dimeric Ruthenium(II) complexes are the workhorses for this transformation. The most common is [RuCl₂(p-cymene)]₂, which is air-stable, commercially available, and readily forms the active catalyst in situ.
-
The Hydrogen Source: The choice of hydrogen donor offers flexibility.
-
2-Propanol: A mild, inexpensive, and readily available solvent and hydrogen source. Its use requires a stoichiometric amount of a strong base (e.g., KOH or sodium isopropoxide) to generate the active Ru-hydride.
-
Formic Acid/Triethylamine (5:2 azeotrope): A highly effective hydrogen source that does not require an additional strong base. The triethylamine serves to neutralize the formic acid and facilitate catalyst activation.[7] This system is often faster and can be run at lower temperatures.
-
-
The Substrate: Aromatic ketones, such as acetophenone and its derivatives, are canonical substrates for this reaction, frequently yielding products with excellent enantioselectivity.[9][10] The presence of a π-system adjacent to the carbonyl can enhance stereochemical recognition.[11] However, the methodology has been successfully extended to a wide range of aliphatic, cyclic, and heteroaromatic ketones.
Detailed Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using Ru-(R,R)-TsDPEN and 2-Propanol
This protocol details a representative procedure for the reduction of acetophenone to (S)-1-phenylethanol.
Materials and Reagents:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)
-
(1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone (≥99%)
-
2-Propanol (Anhydrous, ≥99.5%)
-
Potassium hydroxide (KOH)
-
Diethyl ether (Anhydrous)
-
Magnesium sulfate (Anhydrous)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (e.g., 2.5 mg, 0.004 mmol, 0.004 eq) and (R,R)-TsDPEN (e.g., 3.0 mg, 0.008 mmol, 0.008 eq). The Substrate-to-Catalyst (S/C) ratio here is approximately 125:1.
-
Add 5.0 mL of anhydrous 2-propanol via syringe.
-
Stir the resulting orange solution at room temperature for 20 minutes.
-
-
Reaction Execution:
-
Add a 0.1 M solution of KOH in 2-propanol (0.8 mL, 0.08 mmol, 0.08 eq) to the catalyst solution. The color should deepen.
-
Stir for an additional 10 minutes at room temperature.
-
Add acetophenone (e.g., 120 mg, 1.0 mmol, 1.0 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 30-40°C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-1-phenylethanol.
-
-
Analysis:
-
Determine the isolated yield gravimetrically.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H).
-
Caption: Experimental Workflow for ATH of Ketones.
Performance and Scope
The Ru-TsDPEN catalyst system is renowned for its high efficiency and broad applicability. The following table summarizes representative results for the asymmetric reduction of various ketones.
| Substrate | Catalyst System | Hydrogen Donor | Yield (%) | e.e. (%) | Product Configuration |
| Acetophenone | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt₃ | >95 | 97 | (S) |
| 1'-Acetonaphthone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 2-Propanol/KOH | 98 | 96 | (R) |
| 2,2,2-Trifluoroacetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 94 | 99 | (R) |
| 1-Tetralone | [RuCl(p-cymene)((R,R)-TsDPEN)] | 2-Propanol/KOH | >99 | 99 | (S) |
| Benzylacetone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 2-Propanol/KOH | 92 | 98 | (R) |
Data synthesized from established literature reports demonstrating typical performance.[6]
Conclusion
The catalytic system based on Ruthenium and chiral diamine ligands derived from scaffolds like this compound is a premier tool for the asymmetric reduction of prochiral ketones. Its operational simplicity, reliance on inexpensive and safe hydrogen donors, and consistently high enantioselectivities make it exceptionally valuable for both academic research and industrial-scale synthesis. The metal-ligand bifunctional mechanism provides a clear rationale for its effectiveness, enabling chemists to predictably synthesize chiral alcohols, which are indispensable intermediates in the development of life-saving pharmaceuticals and other high-value chemical products.
References
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Hashiguchi S, Fujii A, Takehara J, Ikariya T, Noyori R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J. Am. Chem. Soc. 117(28):7562-7563. [Link]
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Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. [Link]
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Cui, Y., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology. [Link]
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Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium(II) Complexes. Accounts of Chemical Research. [Link]
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Li, Y., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis. [Link]
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Pápai, I., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Chemistry Central Journal. [Link]
-
Ruiz, D., et al. (2019). Immobilized chiral rhodium nanoparticles stabilized by chiral P-ligands as efficient catalysts for the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. Journal of Molecular Catalysis A: Chemical. [Link]
-
Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions. [Link]
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Sriram, M., & Kanth, B. V. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Arkivoc. [Link]
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Gladiali, S., & Alberico, E. (2006). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] and [Rh(PP)2]X Complexes. Catalysis Reviews. [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. CHEM244 Lecture Notes. [Link]
-
Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]
-
Chelucci, G., & Pinna, G. A. (2003). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. Tetrahedron: Asymmetry. [Link]
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Noyori, R. (2003). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry. [Link]
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Application Notes & Protocols for the Synthesis of Metal Complexes with 3-Phenyl-1,2-Propanediamine Ligands
Foreword: The Architectural Elegance of 3-Phenyl-1,2-propanediamine in Coordination Chemistry
The 3-phenyl-1,2-propanediamine ligand is a molecule of significant interest in the field of inorganic and medicinal chemistry. As a chiral vicinal diamine, its structure offers a robust bidentate chelation site through its two nitrogen atoms, capable of coordinating with a wide array of transition metals.[1][2] The presence of a phenyl group introduces steric bulk and electronic modifications that can be exploited to fine-tune the properties of the resulting metal complex. These complexes are at the forefront of research in areas such as asymmetric catalysis, where the ligand's chirality can be transferred to a substrate, and in the development of novel therapeutic agents.[3][4][5]
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the 3-phenyl-1,2-propanediamine ligand. The protocols herein are designed to be both explanatory and practical, offering not just a series of steps but the underlying scientific rationale. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and explore this fascinating class of compounds.
Section 1: Foundational Principles of Synthesis
The successful synthesis of a metal complex is predicated on a clear understanding of the coordination chemistry at play. The 3-phenyl-1,2-propanediamine ligand typically acts as a bidentate N,N'-donor, forming a stable five-membered chelate ring with a metal center. The choice of metal precursor, solvent, and reaction conditions is critical and dictated by the desired final complex.
Causality in Experimental Design:
-
Metal Precursor Selection: The choice of metal salt (e.g., chlorides, acetates, nitrates) is crucial. Halide precursors like PdCl₂, PtCl₂, or K₂PtCl₄ are common starting materials. The lability of the ancillary ligands (e.g., chloride ions) will influence the reaction kinetics. For instance, aqua complexes, formed by dissolving certain metal salts in water, can facilitate ligand exchange.
-
Solvent System: The solvent must be capable of dissolving both the metal precursor and the diamine ligand to ensure a homogeneous reaction mixture. Alcohols (methanol, ethanol), water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently employed.[6] The coordinating ability of the solvent itself can be a factor; for example, acetonitrile might coordinate to the metal center and need to be displaced by the diamine ligand.
-
Stoichiometry and Reaction Control: The molar ratio of ligand to metal is a key parameter. A 1:1 ratio is typically used for forming a complex with one diamine ligand, such as [M(diamine)Cl₂]. Using a 2:1 ratio can lead to the formation of bis-chelated complexes like [M(diamine)₂]²⁺, depending on the metal's preferred coordination number.
-
Temperature and Reaction Time: Many coordination reactions proceed readily at room temperature. However, heating or refluxing can be necessary to overcome kinetic barriers and drive the reaction to completion.[7] Reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or by observing a color change.
Visualizing the General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a metal complex with 3-phenyl-1,2-propanediamine.
Caption: General experimental workflow for synthesis.
Section 2: Detailed Synthetic Protocols
The following protocols are representative examples for the synthesis of platinum(II) and palladium(II) complexes. These metals are of particular interest due to the extensive use of their diamine complexes in cancer therapy and catalysis.[4][8]
Protocol 2.1: Synthesis of Dichloro(3-phenyl-1,2-propanediamine)platinum(II)
This protocol is adapted from established methods for synthesizing similar Pt(II)-diamine complexes.[9] The underlying principle is the displacement of chloride ligands from the tetrachloroplatinate(II) anion by the stronger chelating diamine ligand.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
(rac)-3-Phenyl-1,2-propanediamine
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
Preparation of K₂PtCl₄ Solution: In a 50 mL round-bottom flask, dissolve 415 mg (1.0 mmol) of K₂PtCl₄ in 10 mL of deionized water. The solution will be a deep red color.
-
Preparation of Ligand Solution: In a separate beaker, dissolve 150 mg (1.0 mmol) of 3-phenyl-1,2-propanediamine in 5 mL of deionized water. Gentle warming may be required to aid dissolution.
-
Reaction: Add the ligand solution dropwise to the stirring K₂PtCl₄ solution at room temperature. A yellow precipitate will begin to form almost immediately.
-
Reaction Completion: Continue stirring the mixture at room temperature for 24 hours to ensure the reaction goes to completion.
-
Isolation: Isolate the yellow solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate sequentially with 10 mL of cold deionized water, 10 mL of ethanol, and finally 10 mL of diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to yield the final complex, [Pt(3-phenyl-1,2-propanediamine)Cl₂].
Visualizing the Pt(II) Complex Synthesis
Caption: Reaction scheme for Pt(II) complex synthesis.
Protocol 2.2: Synthesis of Dichloro(3-phenyl-1,2-propanediamine)palladium(II)
Palladium(II) complexes can be synthesized similarly to their platinum analogues. A common precursor is palladium(II) chloride (PdCl₂), though its insolubility in many solvents requires specific conditions.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
(rac)-3-Phenyl-1,2-propanediamine
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Preparation of PdCl₂ Suspension: In a 50 mL round-bottom flask, suspend 177 mg (1.0 mmol) of PdCl₂ in 15 mL of DMF.
-
Ligand Addition: Add 150 mg (1.0 mmol) of 3-phenyl-1,2-propanediamine directly to the suspension.
-
Reaction: Heat the mixture to 80°C and stir for 4 hours. The dark brown suspension of PdCl₂ should gradually be replaced by a yellow solution and/or precipitate of the product.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the product is soluble in DMF, precipitate it by adding approximately 30 mL of diethyl ether.
-
Washing: Wash the isolated yellow solid with diethyl ether to remove residual DMF and unreacted ligand.
-
Drying: Dry the product, [Pd(3-phenyl-1,2-propanediamine)Cl₂], under vacuum.
Section 3: A Guide to Characterization
Unambiguous characterization is essential to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming ligand coordination.[10] Upon complexation, the signals corresponding to the ligand's protons and carbons will shift, typically downfield, due to the influence of the metal center. The appearance of platinum satellites (¹⁹⁵Pt has I=1/2, 33.8% abundance) in the ¹H or ¹³C NMR spectrum is definitive proof of a Pt-ligand bond. For paramagnetic complexes (e.g., some Cu(II) or Ni(II) complexes), NMR spectra may show significantly broadened signals.[11]
-
Infrared (IR) Spectroscopy: Coordination of the amine groups to the metal center can be observed by a shift in the N-H stretching frequencies (typically 3300-3500 cm⁻¹) compared to the free ligand. New bands in the far-IR region (below 600 cm⁻¹) corresponding to metal-nitrogen (M-N) and metal-chloride (M-Cl) stretching vibrations also provide evidence of complex formation.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the complex, confirming its composition. The isotopic pattern of the molecular ion peak can be highly informative, especially for metals like platinum and palladium which have characteristic isotopic distributions.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a complex.[12][13] It provides precise information on bond lengths, bond angles, and the overall coordination geometry (e.g., square planar, tetrahedral, octahedral).[14][15][16]
Section 4: Data Summary
The following table summarizes expected characterization data for the synthesized Pt(II) and Pd(II) complexes. Note that specific NMR chemical shifts will depend on the solvent and stereoisomers present.
| Complex | Formula | M.W. ( g/mol ) | Appearance | Yield (%) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| [Pt(C₉H₁₄N₂)Cl₂] | C₉H₁₄Cl₂N₂Pt | 416.21 | Yellow Solid | > 85 | Phenyl protons (~7.2-7.5), Aliphatic protons shifted downfield | N-H stretch (~3100-3250) |
| [Pd(C₉H₁₄N₂)Cl₂] | C₉H₁₄Cl₂N₂Pd | 327.54 | Yellow Solid | > 80 | Phenyl protons (~7.2-7.5), Aliphatic protons shifted downfield | N-H stretch (~3100-3250) |
Section 5: Applications in Research and Development
The metal complexes of 3-phenyl-1,2-propanediamine and related chiral diamines are valuable in several high-impact areas:
-
Asymmetric Catalysis: Chiral diamine complexes, particularly with rhodium and ruthenium, are effective catalysts for reactions like asymmetric hydrogenation and transfer hydrogenation, producing enantiomerically enriched alcohols and amines which are crucial building blocks in the pharmaceutical industry.[3][17]
-
Cross-Coupling Reactions: Palladium-diamine complexes have shown utility as catalysts in C-C and C-N bond-forming reactions, such as the Suzuki and Heck couplings, which are cornerstones of modern organic synthesis.[8][18]
-
Medicinal Inorganic Chemistry: Platinum-based drugs like cisplatin are mainstays of cancer chemotherapy.[4] Research into new Pt(II) and other metal complexes with diamine ligands aims to develop compounds with improved efficacy, reduced side effects, and the ability to overcome drug resistance.[19][20] The steric and electronic properties imparted by the 3-phenyl-1,2-propanediamine ligand can modulate the complex's biological activity.
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Application Notes and Protocols: Immobilization of (2R)-3-Phenyl-1,2-propanediamine-based Catalysts
Introduction: Bridging Homogeneous Excellence with Heterogeneous Practicality
Chiral vicinal diamines are powerful tools in the arsenal of the synthetic chemist, serving as the backbone for numerous highly effective catalysts in asymmetric synthesis.[1] Among these, catalysts derived from (2R)-3-phenyl-1,2-propanediamine have demonstrated exceptional performance in key C-C bond-forming reactions, including Mannich and Michael additions, delivering products with high enantiomeric purity.[2][3] These reactions are fundamental to the synthesis of chiral molecules, which are critical in the pharmaceutical, agrochemical, and fragrance industries.[4][5]
While these catalysts exhibit high activity and selectivity in homogeneous solutions, their practical application on an industrial scale is often hampered by challenges in separating the catalyst from the reaction products.[6] This difficulty leads to product contamination, loss of the often expensive catalyst, and increased downstream processing costs.
Catalyst immobilization, the process of attaching a catalyst to a solid support, offers a robust solution to these challenges.[6][7] By transitioning from a homogeneous to a heterogeneous system, we can dramatically simplify catalyst recovery and enable its reuse over multiple reaction cycles, aligning with the principles of green and sustainable chemistry.[8][9] This guide provides a detailed exploration of the strategies, protocols, and validation methods for the successful immobilization of this compound-based catalysts, designed for researchers and process chemists aiming to enhance the efficiency and economy of their synthetic routes.
Pillar 1: The Foundation - Selecting an Appropriate Solid Support
The choice of solid support is not a passive one; it profoundly influences the final catalyst's mechanical stability, accessibility of active sites, and overall performance.[8] The ideal support should be inert to reaction conditions, possess a high surface area, and have functional groups that allow for stable anchoring of the catalyst. Supports can be broadly classified into inorganic and organic materials.
| Support Material | Advantages | Disadvantages | Key Considerations |
| Silica Gel (SiO₂) | High surface area, rigid structure, excellent mechanical and thermal stability, well-defined surface chemistry.[8][10] | Can have acidic silanol groups that may interfere with reactions; can be brittle. | Pore size must be large enough to accommodate the catalyst and substrates without diffusion limitations. |
| Magnetic Nanoparticles (e.g., Fe₃O₄) | Facile separation from the reaction mixture using an external magnet, high surface-area-to-volume ratio.[11] | Potential for metal leaching from the core; surface functionalization is required to ensure stability. | A protective coating (e.g., silica or carbon) is often necessary to prevent degradation and leaching.[11] |
| Polystyrene (PS) Resins | Chemically versatile, tunable porosity and swelling properties, widely used in solid-phase synthesis.[8] | Can swell or shrink in different solvents, potentially trapping the catalyst; lower thermal stability than inorganic supports. | The degree of cross-linking affects the resin's rigidity and solvent compatibility. |
| Natural Polymers (e.g., Chitosan) | Biodegradable, readily available, rich in functional groups (-OH, -NH₂) for easy modification.[8] | Can exhibit variable properties based on source; may have limited solvent compatibility. | Purity and molecular weight of the polymer should be well-characterized. |
Pillar 2: Immobilization Strategies and Step-by-Step Protocols
The method of attachment determines the strength of the catalyst-support interaction and, consequently, the stability and reusability of the final system. The primary strategies include covalent bonding, non-covalent adsorption, and physical encapsulation.[8][12]
A. Covalent Immobilization: Forging a Robust Link
This approach involves the formation of a strong chemical bond between the catalyst and the support, providing the highest stability and minimizing the risk of catalyst leaching.[9][12] The process typically requires multi-step synthesis to first functionalize the support and then attach the catalyst.
Protocol 1: Covalent Attachment to Silica Gel
-
Rationale: This protocol uses 3-aminopropyltriethoxysilane (APTES) to introduce primary amine groups onto the silica surface. These amines are then reacted with glutaraldehyde, a homobifunctional crosslinker, to present aldehyde groups that can form a stable imine bond with one of the amino groups of the this compound catalyst.
-
Materials:
-
Silica gel (high purity, 100-200 mesh)
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate buffer (pH 7.0)
-
This compound
-
Anhydrous methanol
-
Sodium borohydride (NaBH₄)
-
-
Procedure:
-
Activation of Silica:
-
Add 10.0 g of silica gel to a 250 mL round-bottom flask.
-
Heat at 150°C under vacuum for 4 hours to remove physisorbed water. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
-
Surface Functionalization (Amination):
-
Add 100 mL of anhydrous toluene to the flask containing the activated silica.
-
Add 5.0 mL of APTES dropwise while stirring.
-
Heat the mixture to reflux and maintain for 12 hours under an inert atmosphere.
-
Cool the mixture, collect the functionalized silica (SiO₂-NH₂) by filtration, wash thoroughly with toluene, ethanol, and finally diethyl ether.
-
Dry the solid under vacuum at 60°C for 6 hours.
-
-
Linker Attachment:
-
Suspend 5.0 g of the SiO₂-NH₂ in 50 mL of phosphate buffer (pH 7.0).
-
Add 10 mL of 25% glutaraldehyde solution and stir at room temperature for 3 hours.
-
Filter the resulting silica (SiO₂-CHO), wash extensively with deionized water until the filtrate is neutral, and then with methanol.
-
Dry under vacuum.
-
-
Catalyst Immobilization:
-
Suspend 4.0 g of the SiO₂-CHO in 40 mL of anhydrous methanol.
-
Add a solution of this compound (1.5 g) in 10 mL of anhydrous methanol.
-
Stir the suspension at 40°C for 24 hours under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
-
Reductive Stabilization:
-
Slowly add sodium borohydride (0.5 g) in small portions to the suspension at 0°C to reduce the formed imine bond to a more stable secondary amine.
-
Allow the reaction to warm to room temperature and stir for another 6 hours.
-
Collect the final immobilized catalyst by filtration. Wash sequentially with methanol, water, and methanol to remove any unreacted catalyst and reagents.
-
Dry the catalyst under vacuum at 50°C overnight.
-
-
B. Non-Covalent Immobilization: Simplicity through Physisorption
This method relies on weaker intermolecular forces like hydrogen bonds, van der Waals forces, or ionic interactions to adsorb the catalyst onto the support's surface.[8][13] While synthetically simpler, this approach carries a higher risk of catalyst leaching during the reaction, which must be carefully evaluated.[9]
Protocol 3: Hot Filtration Test for Leaching
-
Set up a model catalytic reaction (e.g., the Michael addition described in the next section) using the immobilized catalyst.
-
Allow the reaction to proceed until approximately 30-50% conversion is achieved (monitor by TLC or GC/HPLC).
-
While maintaining the reaction temperature, quickly and carefully remove the solid catalyst from the reaction mixture.
-
For silica/polymer supports: Use a pre-heated funnel for rapid hot filtration.
-
For magnetic supports: Use a strong external magnet to hold the catalyst to the side of the flask and decant the supernatant liquid into a new, pre-heated flask. [11]4. Allow the filtrate (the solution without the solid catalyst) to continue stirring under the same reaction conditions.
-
-
Take samples from the filtrate over time and analyze for any further increase in product concentration.
-
Interpretation:
-
No further conversion: The catalyst is stable, and the catalysis is heterogeneous.
-
Conversion continues to increase: The catalyst is leaching active species into the solution, and the system is not truly heterogeneous.
-
C. Evaluating Performance: The Recyclability Study
-
Rationale: The primary motivation for immobilization is reusability. This protocol evaluates the catalyst's performance over multiple consecutive runs.
Protocol 4: Catalyst Recycling in an Asymmetric Michael Addition
-
Reaction Setup (Cycle 1): In a flask, combine the immobilized catalyst (e.g., 10 mol%), nitrostyrene (1.0 mmol), dimethyl malonate (1.2 mmol), and a suitable solvent (e.g., 5 mL toluene).
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor for completion.
-
Catalyst Recovery: Upon completion, recover the catalyst by filtration or magnetic separation.
-
Washing: Wash the recovered catalyst thoroughly with the reaction solvent, followed by a more volatile solvent like diethyl ether, to remove any residual products or substrates.
-
Drying: Dry the catalyst under vacuum.
-
Next Cycle: Add the recovered, dried catalyst to a new flask with fresh substrates and solvent to begin the next cycle.
-
Repeat for at least 5-10 cycles, analyzing the product yield and enantiomeric excess (ee%) for each cycle.
-
Data Presentation:
| Cycle Number | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| 1 | 12 | >99 | 95 |
| 2 | 12 | >99 | 95 |
| 3 | 14 | >99 | 94 |
| 4 | 14 | 98 | 93 |
| 5 | 16 | 97 | 93 |
A gradual decrease in activity or selectivity may indicate slow catalyst deactivation or minor leaching.
Conclusion
The immobilization of this compound-based catalysts transforms them from high-performing homogeneous systems into robust, reusable heterogeneous assets. By carefully selecting the support and immobilization strategy, researchers can develop highly efficient and economically viable catalytic processes. Covalent attachment to supports like silica offers maximum stability, while methods like adsorption provide a simpler, more rapid route to a heterogeneous catalyst. Crucially, rigorous validation through characterization of loading, leaching tests, and recyclability studies is paramount to ensure the development of a trustworthy and effective catalytic system. These protocols provide a comprehensive framework for achieving this goal, paving the way for the broader application of these valuable chiral catalysts in both academic and industrial settings.
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PubMed Central (PMC). (n.d.). Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms. [Link]
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ResearchGate. (n.d.). Non-covalent immobilization | Request PDF. [Link]
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Royal Society of Chemistry. (2012, November 15). Applications of asymmetric organocatalysis in medicinal chemistry. [Link]
-
MDPI. (2023, February 3). Non-Covalent Catalysts. [Link]
-
ChemRxiv. (2021, October 18). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]
-
MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]
-
MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]
-
ResearchGate. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]
-
PubMed Central (PMC). (n.d.). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. [Link]
-
PubMed Central (PMC). (n.d.). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. [Link]
-
National Institutes of Health (NIH). (n.d.). Immobilization on a Nanomagnetic Co/C Surface Using ROM Polymerization: Generation of a Hybrid Material as Support for a Recyclable Palladium Catalyst. [Link]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Asymmetric Synthesis with (2R)-3-Phenyl-1,2-propanediamine
An authoritative guide for researchers, scientists, and drug development professionals on leveraging (2R)-3-Phenyl-1,2-propanediamine for enhanced yield and enantioselectivity in asymmetric synthesis.
This compound stands as a valuable chiral vicinal diamine, frequently employed as a ligand in asymmetric catalysis. Its structural framework is instrumental in creating a chiral environment around a metal center, guiding reactions to selectively produce one enantiomer of a desired product. This guide provides practical, field-tested insights and troubleshooting protocols to help you overcome common challenges and achieve optimal results in your synthetic endeavors. Chiral 1,2-diamines are foundational in the synthesis of biologically active compounds, chiral auxiliaries, and organocatalysts.[1]
Core Principles: The "Why" Behind the "How"
Understanding the fundamental mechanism by which this compound induces stereoselectivity is crucial for effective troubleshooting. The diamine coordinates with a metal precursor to form a chiral catalyst complex. This complex then interacts with the prochiral substrate, creating two possible diastereomeric transition states, each leading to a different enantiomer. Due to steric and electronic factors imposed by the chiral ligand, one transition state is energetically favored, leading to the preferential formation of one enantiomer.
Caption: General catalytic cycle for asymmetric synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during asymmetric synthesis using chiral diamine ligands. A systematic approach is crucial for efficient problem-solving.[2]
Problem 1: Low or Inconsistent Enantioselectivity (ee%)
Question: My reaction shows low or no enantioselectivity. What are the first steps I should take?
Answer: When faced with poor enantioselectivity, a methodical investigation is key. Before altering chemical parameters, it is essential to rule out analytical errors.
-
Validate Your Analytical Method: The most critical first step is to confirm that your method for determining enantiomeric excess (e.g., chiral HPLC or GC) is accurate. An unvalidated method can yield misleading results.[2]
-
Action: Prepare and analyze a racemic sample of your product to confirm that your chiral column can effectively separate the two enantiomers and to establish their retention times.[2]
-
-
Verify Catalyst and Ligand Integrity: The purity and stability of your this compound ligand and the metal precursor are paramount.
-
Action: Ensure the ligand is from a reliable source or has been properly purified. Many chiral amines and catalysts are sensitive to air or moisture; handle and store them under an inert atmosphere (e.g., Argon or Nitrogen).[3] Consider using a fresh batch to rule out degradation.
-
-
Optimize Reaction Temperature: Temperature significantly influences the energy difference between the diastereomeric transition states.
-
Evaluate Solvent Effects: The solvent's polarity and coordinating ability can dramatically affect the catalyst's performance and the geometry of the transition state.[3][4]
-
Action: A solvent screening is highly recommended. Test a range of high-purity, anhydrous solvents (e.g., toluene, THF, dichloromethane, hexane) to find the optimal medium for your specific reaction.
-
-
Check Substrate and Reagent Purity: Impurities in starting materials can act as catalyst poisons or competing substrates, leading to a decrease in enantioselectivity.[4][5]
-
Action: Purify the substrate and other reagents by distillation, recrystallization, or chromatography before use. Ensure all reagents are anhydrous, as water can deactivate many catalysts.[2]
-
Problem 2: High Enantioselectivity, but Poor Yield
Question: I'm achieving high ee%, but the reaction conversion is very low. How can I improve the yield?
Answer: This scenario suggests that the stereochemical control is effective, but the reaction kinetics or catalyst stability are problematic.
-
Monitor Reaction Time: The reaction may simply be slow and has not reached completion.
-
Action: Monitor the reaction progress over time using techniques like TLC, GC, or NMR. If the reaction has stalled, consider extending the reaction time.
-
-
Adjust Catalyst Loading: An insufficient amount of catalyst may not be enough to drive the reaction efficiently.
-
Action: Consider a moderate, incremental increase in the catalyst loading. Be aware that excessive loading can sometimes lead to side reactions or dimerization.[3]
-
-
Assess Catalyst Deactivation: The active catalyst may be degrading under the reaction conditions due to thermal instability or impurities.[3][4]
-
Action: Ensure rigorous inert atmosphere techniques if your catalyst is air-sensitive. Running the reaction with a freshly prepared catalyst can help determine if deactivation is the issue.
-
-
Modify Reaction Temperature: While lower temperatures favor selectivity, they also slow down the reaction rate.
-
Action: A modest increase in temperature might be necessary to drive the reaction to completion. However, this must be balanced, as it could potentially lower the enantioselectivity.[3] This trade-off should be evaluated systematically.
-
Decision-Making Workflow for Troubleshooting
When both yield and enantioselectivity are low, a structured approach is necessary. Prioritize achieving stereocontrol first, then optimize for conversion.
Sources
Technical Support Center: Synthesis of (2R)-3-Phenyl-1,2-propanediamine
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of (2R)-3-Phenyl-1,2-propanediamine. This valuable chiral diamine is a critical building block in pharmaceutical development, and its successful synthesis is paramount. This guide is structured as a series of troubleshooting questions and answers, drawing from established chemical principles and field-proven insights to help you navigate the common challenges encountered during its preparation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.
Troubleshooting Guide: Common Synthesis Issues
Question 1: My reductive amination of 1-phenyl-2-propanone (P2P) with ammonia results in a very low yield of the desired 3-phenyl-1,2-propanediamine. What are the likely causes and how can I improve it?
Answer:
Low yields in the reductive amination of P2P to form the racemic diamine are a frequent issue, often stemming from several competing pathways and suboptimal reaction conditions.
Primary Causes & Solutions:
-
Side Reactions: The primary challenge in this synthesis is controlling selectivity. Reductive amination is a powerful tool but can lead to various byproducts.[1]
-
Over-alkylation: The newly formed primary amine can react with another molecule of P2P to form secondary and tertiary amines.
-
Self-Condensation/Dimerization: Under certain conditions, intermediates can dimerize. For instance, the formation of 2,5-dimethylpiperazine has been observed in related syntheses and can be suppressed.[2]
-
Direct Reduction of Ketone: The reducing agent can directly reduce the ketone starting material to 1-phenyl-2-propanol, consuming reagents without forming the desired C-N bond.
-
-
Inefficient Catalyst Performance: The choice and state of the catalyst are critical.
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst (e.g., Raney Nickel, Pd/C), reducing its activity.
-
Suboptimal Catalyst Loading/Activity: Insufficient catalyst will lead to slow or incomplete conversion.
-
Troubleshooting Workflow & Optimization Strategy:
Caption: Troubleshooting workflow for low yield.
Detailed Recommendations:
-
Control Stoichiometry: Use a significant excess of ammonia relative to the 1-phenyl-2-propanone. This shifts the equilibrium towards the formation of the initial imine and minimizes the chance for the product diamine to act as a nucleophile.
-
Temperature and Pressure: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often favor byproduct formation. Optimize hydrogen pressure according to your catalyst system (e.g., 50-150 bar is often used for these types of reactions).
-
Catalyst Choice: Raney Nickel is a common and effective catalyst.[2] Ensure it is freshly prepared or properly activated. The addition of a basic promoter, such as potassium carbonate, has been shown to improve selectivity to the desired 1,2-diamine while suppressing the formation of piperazine byproducts.[2]
Question 2: I have successfully synthesized the racemic 3-phenyl-1,2-propanediamine, but my chiral resolution step is inefficient, resulting in low enantiomeric excess (ee). How can I improve the separation?
Answer:
Achieving high enantiomeric excess through classical resolution is highly dependent on the differential solubility of the diastereomeric salts, a factor that is notoriously difficult to predict.[3] Success lies in systematic optimization.
Key Factors for Successful Chiral Resolution:
-
Choice of Resolving Agent: The interaction between the racemic amine and the chiral acid is crucial. Tartaric acid is a common and cost-effective choice, but others should be considered if it proves ineffective.[3]
-
Common Chiral Acids: (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Camphorsulfonic acid.
-
-
Crystallization Solvent: The solvent system is arguably the most critical parameter. The goal is to find a solvent (or solvent mixture) in which one diastereomeric salt is significantly less soluble than the other.
-
Solvent Screening: A systematic screen of solvents with varying polarities is recommended. Start with common solvents like methanol, ethanol, isopropanol, and acetone, and consider mixtures with water.
-
-
Temperature and Cooling Rate: The crystallization kinetics can impact the purity of the crystals.
-
Controlled Cooling: A slow, controlled cooling profile is generally preferred over rapid cooling (crash crystallization), as it allows for the selective crystallization of the less soluble diastereomer, leading to higher enantiomeric purity.
-
Workflow for Optimizing Chiral Resolution:
Caption: General workflow for chiral resolution by diastereomeric salt crystallization.
Protocol: Determining Enantiomeric Excess via Chiral HPLC
A reliable analytical method is essential to guide your optimization. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique.[4][5]
-
Column Selection: Choose a column with a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral amines.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape and reduce tailing.
-
Sample Preparation: Dissolve a small amount of the purified diamine in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. The enantiomeric excess is calculated from the relative peak areas (A) of the two enantiomers:
-
ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100
-
Question 3: During my synthesis, I observe racemization of the stereocenter. What conditions cause this and how can it be prevented?
Answer:
Racemization is a significant threat to the stereochemical integrity of your product.[6] It involves the conversion of your desired (R)-enantiomer into a 1:1 mixture of (R) and (S) enantiomers, effectively destroying the chiral purity. For amines, this often occurs via the formation of an achiral intermediate.
Conditions Promoting Racemization:
-
Strongly Basic or Acidic Conditions: Both extremes can facilitate racemization. A strong base can deprotonate the benzylic proton (the proton on the carbon bearing the phenyl group), forming a transient, achiral carbanion or enamine-like species which can be re-protonated from either face.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier for epimerization at the chiral center.[6]
-
Extended Reaction Times: Prolonged exposure to any of the above conditions increases the probability of racemization.[6]
Strategies for Prevention:
-
Use Mild Conditions: Whenever possible, use mild bases (e.g., K₂CO₃, Et₃N) and acids. Avoid prolonged heating with strong acids or bases.
-
Protecting Groups: In multi-step syntheses, consider protecting one or both amine functionalities. For example, a trifluoroacetyl group has been shown to be suitable for protecting the amino group to reduce side reactions and potential epimerization.[7]
-
Racemization for Recycling: Conversely, these principles can be used to your advantage. The unwanted (S)-enantiomer isolated from the mother liquor of a chiral resolution can often be deliberately racemized under controlled basic conditions and recycled back into the resolution process, thereby improving the overall process yield.[8]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for synthesizing 3-phenyl-1,2-propanediamine? A1: The most common precursor is 1-phenyl-2-propanone (P2P or phenylacetone), which is converted to the racemic diamine via reductive amination.[9][10] Other routes start from chiral precursors like norephedrine or phenylalanine derivatives, which can offer better stereocontrol.[7][11] A novel synthesis using the stereospecific opening of a chiral aziridine has also been reported.[12]
Q2: How can I purify the final this compound product? A2: After liberating the free base from the diastereomeric salt, purification typically involves liquid-liquid extraction followed by distillation under reduced pressure. If impurities persist, column chromatography on silica gel can be effective, but care must be taken as basic amines can interact strongly with silica. Pre-treating the silica with a small amount of triethylamine in the eluent can mitigate this issue.
Q3: Are there any specific safety precautions for this synthesis? A3: Yes. Phenylacetone (P2P) is a controlled substance in many jurisdictions due to its use in illicit synthesis.[10] Always comply with local regulations. High-pressure hydrogenation requires specialized equipment and proper safety shielding. Raney Nickel is pyrophoric when dry and must be handled as a slurry under an inert liquid (e.g., water or ethanol). Always consult the Safety Data Sheet (SDS) for all reagents used.
References
-
Dobashi, A., et al. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. Analytical Sciences, 18(1), 35-39. [Link]
-
Roszkowski, P., et al. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Warsaw University of Technology Repository. [Link]
-
Fandom. (n.d.). Phenylacetone. Breaking Bad Wiki. [Link]
-
Buschauer, A., et al. (2001). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. Chirality, 13(6), 285-93. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Jaworski, A. A., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. [Link]
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Beller, M., et al. (2018). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Angewandte Chemie International Edition. [Link]
-
Gourdel-Martin, M. E., et al. (1990). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. Pharmazie, 45(11), 835-6. [Link]
-
Wikimedia Commons. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Kennedy, D. J., et al. (2017). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Drug Testing and Analysis, 9(3), 453-461. [Link]
-
Wikipedia. (n.d.). Phenylacetone. [Link]
-
Yahoum, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. [Link]
-
Pifferi, G., et al. (2004). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. Monatshefte für Chemie, 135, 1493-1500. [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediamine. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. [Link]
-
Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(20), 8412-8433. [Link]
-
Csámpai, A., et al. (2021). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Amino Acids, 53(10), 1545-1556. [Link]
-
TAMU-CC Repository. (2022). Investigating the Chiral Selectivity of the Leucine-Valine Surfactant in the Presence of Ethylene and Pro. [Link]
-
Reddit. (2013). A question on my sister's organic chemistry exam. [Link]
-
Kim, J., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Catalysts. [Link]
-
Zhang, X., et al. (2024). Pd-Catalyzed Enantioselective Three-Component Carboamination of 1,3-Cyclohexadiene. Organic Letters. [Link]
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of 2-Pyrones. [Link]
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Technical Support Center: Optimization of (2R)-3-Phenyl-1,2-propanediamine Catalysts
Welcome to the technical support center for the effective application of (2R)-3-Phenyl-1,2-propanediamine and its derivatives in asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reaction optimization and troubleshoot common experimental challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research and development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the use of this compound as a catalyst.
Q1: What is this compound, and what are its primary applications?
This compound is a chiral vicinal diamine, a class of compounds of tremendous interest to synthetic chemists. Its structure, featuring two amine functionalities and a stereocenter, makes it a valuable ligand or organocatalyst in numerous asymmetric transformations.[1][2] Chiral amines like this are pivotal in an expanding area of asymmetric catalysis, enabling the synthesis of optically enriched products that may not be accessible through other methods.[3] They are frequently used in reactions such as asymmetric additions, reductions, and carbon-carbon bond-forming reactions.[2][4]
Q2: How should I properly store and handle this catalyst?
Proper handling is critical to maintain the catalyst's integrity. (2S)-3-Phenyl-1,2-propanediamine (the enantiomer) is noted to be hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).[5] By extension, the (2R) enantiomer should be treated with the same care. Exposure to atmospheric moisture and carbon dioxide can lead to the formation of hydrates and carbonates, respectively, which can deactivate the catalyst by blocking its active sites. Always use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) when handling the catalyst and setting up reactions.
Q3: My reaction is showing low or no conversion. What are the most common initial checks?
Low conversion is a frequent issue that can often be resolved with systematic checks.
-
Catalyst Integrity: Confirm the catalyst has been properly stored and handled. If in doubt, consider using a fresh batch or a newly opened bottle.
-
Reaction Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere. Oxygen can sometimes poison catalysts or lead to unwanted side reactions.[6]
-
Reagent Purity: Verify the purity of all substrates, reagents, and especially the solvent. Trace impurities, particularly water or peroxides in ether solvents, can severely inhibit catalytic activity.[6]
-
Temperature: Double-check the reaction temperature. Some reactions have a very narrow optimal temperature window.
A systematic troubleshooting workflow can help pinpoint the issue, as detailed in the diagram below.
Caption: A workflow for troubleshooting low reaction conversion.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect explanations for specific experimental problems.
Issue 1: Poor Enantioselectivity (Low %ee)
Plausible Cause: The transition state energies for the formation of the two enantiomers are too similar. This can be influenced by several factors.
-
Causality (Solvent Effects): The solvent plays a crucial role in the organization of the transition state. Highly coordinating or protic solvents (e.g., methanol, THF) can form hydrogen bonds with the catalyst's amine groups. This interaction can interfere with the precise chiral environment required for high stereodifferentiation. Non-coordinating, non-polar solvents (e.g., Toluene, Hexane, Dichloromethane) are often preferred as they minimize this interference. Studies on other catalytic systems have shown that solvents with high hydrogen-bond accepting ability can form larger aggregates, slowing down molecular dynamics and preventing substrate access to catalytic sites.[7]
-
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic screen of anhydrous, non-polar solvents. Include aromatic hydrocarbons (Toluene), aliphatic hydrocarbons (Hexanes), and chlorinated solvents (DCM).
-
Temperature Adjustment: Lowering the reaction temperature often increases enantioselectivity by making the reaction more sensitive to small differences in activation energies between the two diastereomeric transition states. Run the reaction at 0 °C, -20 °C, or even lower if solubility permits.
-
Check for Background Reaction: Run the reaction under identical conditions but without the chiral catalyst. If a significant "background" or uncatalyzed reaction occurs, it will produce a racemic product, thus lowering the overall measured %ee. If this is the case, lowering the temperature or concentration may reduce the rate of the uncatalyzed pathway relative to the catalyzed one.
-
Issue 2: Low or Inconsistent Yield
Plausible Cause: The catalyst is not operating at its optimal turnover frequency, or side reactions are consuming the starting material.
-
Causality (Substrate Electronics): The electronic nature of your substrate can significantly impact reaction rates and yields. For some transformations, substrates bearing electron-donating groups (e.g., -OMe, -Me) on an aromatic ring may react faster and give higher yields than those with electron-withdrawing groups (e.g., -Cl, -F, -NO2).[8] In extreme cases, a highly electron-deficient substrate may cause the reaction to cease almost entirely.[8]
-
Troubleshooting Steps:
-
Analyze Substrate Scope: If you are developing a new reaction, test it with a range of substrates having both electron-donating and electron-withdrawing groups to understand its limitations.[9]
-
Optimize Catalyst Loading: While a higher catalyst loading might seem like an easy fix, it can sometimes lead to side reactions or product inhibition. Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance between reaction rate and efficiency.[10]
-
Temperature Optimization: Unlike enantioselectivity, yield often has a more complex relationship with temperature. While higher temperatures can increase reaction rates, they can also promote catalyst decomposition or the formation of byproducts.[11] A screen from room temperature up to the reflux temperature of the solvent is recommended.[10][12]
-
| Parameter | Effect on Yield | Effect on Enantioselectivity (%ee) | Recommended Action |
| Temperature | Variable; may increase rate but also decomposition | Generally decreases at higher temperatures | Screen from low (-20°C) to high (reflux) to find optimum |
| Solvent Polarity | Often lower in polar/protic solvents | Often lower in polar/protic solvents | Screen a range of non-polar, aprotic solvents (Toluene, DCM, Hexane) |
| Catalyst Loading | Generally increases to a plateau | Can sometimes decrease at very high loadings | Screen from 1-20 mol% to find the sweet spot[10][13][14] |
| Concentration | Can affect reaction order and side reactions | Can be affected if bimolecular background reactions are significant | Optimize concentration after other parameters are set |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Reaction
This protocol provides a self-validating framework for setting up a reaction using this compound under inert conditions.
-
Oven-Dry Glassware: Dry all glassware (reaction flask, stir bar, syringes) in an oven at >120 °C overnight and allow to cool in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon. Purge the system with several vacuum/inert gas cycles.
-
Reagent Preparation:
-
Add the solid substrate(s) to the reaction flask.
-
Purge the flask again with vacuum/inert gas cycles.
-
Add the anhydrous solvent via a dry syringe. Stir the mixture until all solids are dissolved.
-
-
Catalyst Addition:
-
In a separate, inert-atmosphere-flushed vial (or in a glovebox), weigh the required amount of this compound.
-
Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction flask via syringe.
-
-
Reaction Initiation:
-
Bring the reaction mixture to the desired temperature (e.g., immerse in an ice bath for 0 °C).
-
Add the final liquid reagent/substrate dropwise via syringe to initiate the reaction.
-
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS by periodically withdrawing small aliquots with a syringe.
-
Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with saturated aqueous NH4Cl or water). Proceed with standard extraction, drying, and purification procedures.
Caption: Standard experimental workflow for asymmetric catalysis.
References
-
Table 3 Substrate scope and limitations a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Aldeghi, M., et al. (2023). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Digital Discovery. Available at: [Link]
-
France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
-
Optimization of the reaction conditions for the preparation of 2a a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The effect of solvent, acid, and temperature in the reaction of 2 and 3aa. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Optimization of Reaction Conditions a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Foubelo, F., Nájera, C., & Yus, M. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London). Retrieved January 12, 2026, from [Link]
-
Zeng, F., et al. (2022). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). ArODES. Retrieved January 12, 2026, from [Link]
-
Gualandris, S., et al. (2020). Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies. ChemPhysChem. Available at: [Link]
-
Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2R)-3-Phenyl-1,2-propanediamine
Welcome to the technical support guide for the purification of (2R)-3-Phenyl-1,2-propanediamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral diamine. The following troubleshooting guides and frequently asked questions (FAQs) are based on established stereochemistry principles and practical laboratory experience to help you overcome common challenges and achieve high-purity results.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound. The solutions provided are grounded in the principles of chiral chemistry and separation science.
Diastereomeric Salt Crystallization Issues
Q1: My diastereomeric salts are failing to crystallize from the solution. What steps can I take to induce crystallization?
A1: The inability of diastereomeric salts to crystallize is a common hurdle, often related to supersaturation, solvent choice, or impurities. Here's a systematic approach to troubleshoot this issue:
-
Confirm Salt Formation: First, ensure that the acid-base reaction between your racemic 3-Phenyl-1,2-propanediamine and the chiral resolving agent (e.g., tartaric acid) has occurred. A simple pH check can be indicative. The solution should be acidic.
-
Optimize Solvent System: The solubility of diastereomeric salts is highly dependent on the solvent.[1] If crystals do not form upon cooling, your chosen solvent may be too good.
-
Gradual Addition of an Anti-Solvent: Introduce a solvent in which the salts are less soluble (an anti-solvent) dropwise until persistent cloudiness (turbidity) is observed. Common anti-solvents for salts formed in alcohols (like methanol or ethanol) include ethers (e.g., diethyl ether) or non-polar solvents like hexanes.[2]
-
Solvent Screening: If the above fails, a systematic screening of different solvent systems is recommended. Try mixtures of polar protic solvents (e.g., ethanol, isopropanol) with less polar solvents.
-
-
Induce Nucleation:
-
Seed Crystals: If you have a small amount of the desired diastereomeric salt from a previous successful batch, add a single, tiny crystal to the supersaturated solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.
-
-
Concentrate the Solution: Carefully remove a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salts, thereby promoting crystallization upon cooling. Be cautious not to evaporate to dryness.
-
Temperature Cycling: Subject the solution to slow temperature cycles. For example, cool it down in an ice bath for a few hours, then allow it to slowly warm to room temperature. Repeat this process.
Q2: After one round of crystallization, the enantiomeric excess (e.e.) of my this compound is still low. How can I improve it?
A2: Achieving high enantiomeric excess often requires more than a single crystallization. The key is to exploit the solubility difference between the two diastereomeric salts.
-
Recrystallization: The most straightforward method to enhance enantiomeric excess is to perform one or more subsequent recrystallizations. Dissolve the filtered crystals in a minimum amount of the hot original solvent system and allow them to cool slowly. Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the e.e. of the final product.
-
Optimize the Resolving Agent: Not all chiral resolving agents are equally effective for a given racemate.[1] If repeated recrystallizations are inefficient, consider testing other common resolving agents for amines.
Resolving Agent Type (+)-Tartaric Acid Acid (-)-Tartaric Acid Acid (+)-Camphorsulfonic Acid Acid (-)-Camphorsulfonic Acid Acid (+)-Mandelic Acid Acid (-)-Mandelic Acid Acid -
Stirring Time and Temperature: The kinetics of crystallization can play a role. Allowing the solution to stir at a specific temperature for an extended period (e.g., 1-2 hours) before filtering can improve the separation efficiency.[3]
Q3: I am struggling to regenerate the free this compound from its diastereomeric salt. What is the standard procedure?
A3: Regenerating the free amine is a critical step that involves breaking the ionic bond of the salt. The standard procedure is an acid-base workup.
-
Dissolve the Salt: Dissolve the purified diastereomeric salt crystals in water.
-
Basification: Add a strong base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, dropwise while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding the base until the solution is strongly alkaline (pH > 12). This deprotonates the ammonium ion of the diamine, converting it back to the free amine.
-
Extraction: The free this compound is an organic compound with limited solubility in aqueous base. Extract the free amine from the aqueous layer using an appropriate organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. Perform multiple extractions (e.g., 3 times) to ensure complete recovery.
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified free amine.
Chiral Chromatography Issues
Q4: I am observing poor or no separation of enantiomers on my chiral HPLC column. What parameters should I adjust?
A4: Achieving good resolution in chiral chromatography often requires methodical optimization of several parameters.
-
Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical.
-
Normal Phase: Typically, a mixture of a non-polar solvent (like hexanes or heptane) and a polar modifier (like isopropanol or ethanol) is used. Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention time and can improve resolution, but may also lead to broader peaks.
-
Reverse Phase: For reverse-phase columns, mixtures of water or buffer with acetonitrile or methanol are common. The use of chiral mobile phase additives like cyclodextrins can also be effective.[4]
-
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.
-
Temperature: Column temperature can affect enantioseparation. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Sometimes sub-ambient temperatures provide better resolution.
-
Additive/Modifier: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acids, diethylamine for bases) in the mobile phase can improve peak shape and selectivity by suppressing unwanted interactions with the stationary phase. For a diamine like your compound, a basic additive is often beneficial.
-
Column Choice: If optimization fails, the chosen chiral stationary phase (CSP) may not be suitable for your molecule. Consult column selection guides from manufacturers or the literature for separating phenylalkylamines. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
General Purity and Stability Issues
Q5: My purified this compound is a yellow oil, but I expect a colorless product. What could be the cause?
A5: A yellow coloration often indicates the presence of impurities, which could be residual starting materials, byproducts, or degradation products.
-
Oxidation: Amines, especially aromatic amines, can be susceptible to air oxidation, which can form colored impurities. Ensure that the purification process, particularly solvent removal, is done under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Residual Palladium: If the synthesis of the parent compound involved a palladium catalyst (e.g., in a hydrogenation or cross-coupling step), trace amounts of palladium black can contaminate the product, giving it a dark or off-white appearance.[5] Filtering the product dissolved in a suitable solvent through a pad of Celite® or charcoal can help remove these fine particulates.
-
Chromatographic Purification: If the discoloration persists, purification by standard silica gel column chromatography (before chiral separation if necessary) can remove more polar, colored impurities.
Q6: How should I store purified this compound to ensure its long-term stability?
A6: Proper storage is crucial to maintain the purity of your compound.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature: Keep the container in a freezer, ideally at -20°C.[6]
-
Hygroscopic Nature: The compound is hygroscopic.[6] Use a container with a tight-fitting seal to protect it from atmospheric moisture. Parafilm can be wrapped around the cap for extra security.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for purifying this compound on a laboratory scale?
A1: For laboratory-scale purification and resolution of enantiomers, the most common and often most cost-effective method is diastereomeric salt crystallization .[1] This classical technique involves reacting the racemic amine with a readily available, inexpensive chiral acid like (+)-tartaric acid. The resulting diastereomeric salts have different physical properties, most importantly different solubilities, which allows for their separation by fractional crystallization.[3] While it can be labor-intensive, it does not require specialized and expensive chromatography equipment.
Q2: How do I determine the enantiomeric excess (e.e.) of my purified product?
A2: The most reliable method for determining the enantiomeric excess of a chiral compound is through chiral chromatography , typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase. By analyzing the racemic starting material, you can identify the peaks corresponding to the R and S enantiomers. Then, analyzing your purified sample under the same conditions will allow you to integrate the peak areas for each enantiomer and calculate the e.e. using the following formula:
e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Q3: What are the key safety precautions when handling this compound?
A3: this compound and its enantiomer are classified as corrosive and can cause severe skin burns and eye damage.[7] It may also cause respiratory irritation. Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Section 3: Experimental Protocols & Visualizations
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general workflow for the resolution of racemic 3-Phenyl-1,2-propanediamine using (+)-tartaric acid.
-
Dissolution: Dissolve 1 equivalent of racemic 3-Phenyl-1,2-propanediamine in a suitable solvent (e.g., methanol or a methanol/water mixture) with gentle heating.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent, (+)-tartaric acid, in the minimum amount of the same hot solvent. Note: Using 0.5 equivalents ensures that only one enantiomer will preferentially crystallize as a salt.
-
Salt Formation: Slowly add the tartaric acid solution to the diamine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in a 4°C refrigerator or an ice bath. Slow cooling is crucial for forming well-defined crystals and achieving good separation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To improve enantiomeric purity, recrystallize the collected solids from the minimum amount of hot solvent.
-
Liberation of Free Amine: Follow the procedure outlined in Troubleshooting Q3 to regenerate the free this compound.
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or GC.
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution.
Troubleshooting Low Enantiomeric Excess (e.e.)
Caption: Decision tree for improving e.e.
References
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]
-
Witte, D. T., et al. (2001). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. Chirality, 13(6), 285-93. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Yahoum, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986. Retrieved from [Link]
-
Reddit. (2022). Purification Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-3-Phenylpropane-1,2-diamine. Retrieved from [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Page loading... [guidechem.com]
- 7. (2S)-3-Phenylpropane-1,2-diamine | C9H14N2 | CID 12699301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation pathways of 3-phenyl-1,2-propanediamine derivatives.
Answering the call for in-depth technical guidance, this support center is dedicated to the intricate world of 3-phenyl-1,2-propanediamine derivatives and their degradation pathways. As a Senior Application Scientist, my goal is to provide you—the researchers, scientists, and drug development professionals—with not just protocols, but the underlying scientific rationale to empower your experimental choices and troubleshoot with confidence. This guide is structured to be a dynamic resource, addressing the common and complex challenges encountered when studying the stability of these critical pharmaceutical compounds.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and degradation of 3-phenyl-1,2-propanediamine derivatives.
Q1: What are forced degradation studies and why are they essential for my research?
A1: Forced degradation, or stress testing, involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH values, light, and oxidizing agents.[1][2] The primary goal is not to determine shelf-life, but to achieve a target degradation of 5-20% to rapidly identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical methods.[3][4] This is a regulatory necessity stipulated by bodies like the FDA and ICH, as it provides critical insights into the intrinsic stability of the molecule and helps in developing stable formulations.[4][5]
Q2: What are the most probable degradation pathways for 3-phenyl-1,2-propanediamine derivatives?
A2: Given the structure—a phenyl ring, a propane backbone, and two amine groups—several pathways are likely:
-
Oxidation: The primary and secondary amine functional groups are susceptible to oxidation. The benzylic carbon (the carbon attached to both the phenyl ring and the propane chain) is also a potential site for oxidative attack. This can lead to the formation of imines, hydroxylamines, or even cleavage of the molecule. In related phenylenediamine compounds, oxidation can lead to phenazine derivatives.[6]
-
Hydrolysis: While the core structure is generally stable against hydrolysis, certain derivatives with susceptible functional groups (e.g., amides, esters) will be prone to cleavage. Under harsh acidic or basic conditions, the C-N bonds can also be targeted for hydrolysis, a process driven by proton transfer to the nitrogen atom followed by nucleophilic attack.[7]
-
Photodegradation: Aromatic systems and amine groups can absorb UV light, leading to photochemical reactions. ICH Q1B guidelines recommend exposing the drug substance to a minimum of 1.2 million lux hours and 200 watt-hours per square meter to assess photostability.[1][8]
-
Cyclization/Rearrangement: The two amine groups on the propane backbone can potentially undergo intramolecular reactions, especially under thermal stress, to form cyclic structures like imidazolidinones, a common degradation pathway for diamines.[9][10]
Q3: Which analytical techniques are most suitable for studying these degradation pathways?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with UV or Photodiode Array (PDA) detection, is the workhorse for separating the parent drug from its degradation products.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown degradation products. MS provides the mass-to-charge ratio (m/z) of the degradants, allowing for the determination of their molecular weights and fragmentation patterns, which helps in structure elucidation.[11][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for volatile derivatives or if the compounds are made more volatile through a derivatization process. However, care must be taken as the high temperatures of the GC inlet can cause thermal degradation, creating artifacts that are not true degradants.[14][15]
Troubleshooting Experimental Challenges
Navigating the complexities of analytical chemistry requires a keen eye for troubleshooting. This section provides solutions to common problems encountered during the analysis of 3-phenyl-1,2-propanediamine derivatives.
HPLC Analysis Guide
Q1: My peak shape is poor (tailing/fronting). How can I improve it?
A1: Peak tailing is a common issue with amine-containing compounds.
-
Cause: The basic amine groups can interact strongly with acidic residual silanol groups on the surface of silica-based C18 columns. This secondary interaction causes the peak to tail. Column overload can also lead to poor peak shape.[16]
-
Solution:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., to pH 10, if your column allows) to deprotonate the amine groups.[17] In their neutral form, they will have less interaction with silanols and better retention.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, fully end-capped column.
-
Add a Competing Base: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the active silanol sites, masking them from your analyte.
-
Reduce Sample Load: Inject a lower concentration of your sample to check if you are overloading the column.[16]
-
Q2: My retention times are shifting between injections. What's wrong?
A2: Drifting retention times point to an unstable system.
-
Cause: The most likely culprit is an inconsistent mobile phase composition.[17] Other causes include temperature fluctuations, insufficient column equilibration time, or a leak in the system.[18][19]
-
Solution:
-
Mobile Phase Preparation: Prepare your mobile phase carefully and accurately, preferably by weight. Ensure it is thoroughly mixed and degassed.[17][20]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 10-20 column volumes.[18]
-
Use a Column Oven: A thermostatted column oven is essential to eliminate ambient temperature fluctuations as a source of variability.[18]
-
System Check: Perform a system leak check, particularly around fittings and pump seals.[19]
-
GC-MS Analysis Guide
Q1: I suspect my compound is degrading in the GC inlet. How can I confirm and prevent this?
A1: Thermal degradation is a significant risk for amine compounds in GC.
-
Cause: The high temperatures of the GC injection port can cause labile compounds to break down before they even reach the column. Active sites in the liner can also catalyze degradation.[14][21]
-
Solution:
-
Lower the Inlet Temperature: Experiment with lowering the inlet temperature in 10-20°C increments to find the lowest possible temperature that still allows for efficient volatilization of your analyte.
-
Use a Deactivated Liner: Use a high-quality, deactivated (silanized) liner to minimize active sites that can promote degradation. Consider using a liner with glass wool, but be aware that this can sometimes also be a site of activity.[14]
-
Derivatization: Chemically modify the amine groups to make them less polar and more thermally stable. Silylation (e.g., with BSTFA) or acylation are common derivatization techniques for amines.
-
Consider Cold Injection Techniques: If available, a programmable temperature vaporization (PTV) inlet allows for the sample to be injected at a low temperature, which is then rapidly ramped up, minimizing the time the analyte spends in a hot environment.
-
Experimental Protocols & Data Visualization
A successful degradation study is built on a robust experimental design. The following protocols and diagrams provide a framework for your investigations.
Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a comprehensive forced degradation study based on regulatory guidelines.[8][22]
1. Sample Preparation:
-
Prepare a stock solution of your 3-phenyl-1,2-propanediamine derivative at a concentration of approximately 1 mg/mL.[8] Use a solvent system (e.g., water, methanol, or acetonitrile) in which the compound is fully soluble.
2. Stress Conditions (Perform in parallel):
-
Acid Hydrolysis:
-
Mix equal parts of your stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Crucially, neutralize each aliquot with an equivalent amount of 0.1 M NaOH immediately upon withdrawal to halt the degradation reaction.
-
Analyze via HPLC-UV and LC-MS.
-
-
Base Hydrolysis:
-
Mix equal parts of your stock solution with 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at time points as above.
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl to stop the reaction.
-
Analyze via HPLC-UV and LC-MS.
-
-
Oxidative Degradation:
-
Mix equal parts of your stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at time points. The reaction is typically fast, so check early (e.g., 0.5, 1, 2, 4 hours).
-
Analyze directly via HPLC-UV and LC-MS.
-
-
Thermal Degradation (Solid State):
-
Photodegradation (Solid State & Solution):
-
Expose both the solid drug substance and a solution of the drug to a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near UV lamps).[8][22]
-
Ensure a total exposure of at least 1.2 million lux hours and 200 watt-hours/m².
-
Include a dark control sample (wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.
-
Prepare samples for analysis as appropriate for solid or solution.
-
Analyze via HPLC-UV and LC-MS.
-
Data Summary: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | Up to 7 days | 5-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | Up to 7 days | 5-20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days | 5-20% |
| Thermal | Dry Heat | >60°C (in 10°C increments) | Variable | 5-20% |
| Photolytic | ICH Q1B Light Source | Controlled Room Temp | Variable | 5-20% |
Visualizing Workflows and Pathways
The following diagrams, rendered using DOT language, illustrate key processes.
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Hypothetical Degradation Pathways for a Diamine Derivative.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Bajpai, M., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 101-108. Retrieved from [Link]
-
Dubey, N., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
AMERICAN ELEMENTS®. (n.d.). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Retrieved from [Link]
-
Niazi, S. K. (2018). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]
-
Jain, R., & Gupta, R. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4645-4652. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmatutor. Retrieved from [Link]
-
ResearchGate. (2016). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Retrieved from [Link]
-
Robnik, B., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 37. Retrieved from [Link]
-
Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ResearchGate. (2023). Analysing Impurities and Degradation Products. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
PharmaGuru. (2024). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]
-
LCGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238. Retrieved from [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]
-
MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
-
ResearchGate. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
-
Gáspár, A., et al. (2002). Behavior and characteristics of the o-phthaldialdehyde derivatives of n-C6-C8 amines and phenylethylamines with four additive SH-containing reagents. Biomedical Chromatography, 16(7), 465-473. Retrieved from [Link]
-
Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
University of Kentucky. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. Retrieved from [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Jouffroy, M., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7728-7734. Retrieved from [Link]
-
Xu, W., et al. (2024). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Retrieved from [Link]
-
Reemtsma, T., et al. (2025). Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a laboratory study. Water Research, 270, 124235. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed thermal degradation pathway of 1,2-Diaminopropane (1,2-DAP). Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
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Vaz, A. D., et al. (2000). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry, 39(46), 14106-14116. Retrieved from [Link]
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Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(8), 3466-3482. Retrieved from [Link]
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National Institutes of Health. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenyl-2,2-dimethyl-1,3-propanediamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediamine. Retrieved from [Link]
-
Claiborne, A., & Fridovich, I. (1987). 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine. Analytical Biochemistry, 165(1), 230-233. Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
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Technical Support Center: (2R)-3-Phenyl-1,2-propanediamine Complexes in Asymmetric Catalysis
Introduction
Welcome to the Technical Support Center for researchers utilizing (2R)-3-Phenyl-1,2-propanediamine and its associated metal complexes (e.g., with Ruthenium or Rhodium) in asymmetric synthesis. This chiral diamine is a cornerstone ligand for critical transformations, most notably in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH), enabling the production of enantioenriched alcohols and amines.[1]
Despite their high efficacy, these homogeneous catalysts can exhibit a decline in performance over time, a phenomenon known as catalyst deactivation. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, logical framework for diagnosing, troubleshooting, and resolving issues related to catalyst deactivation and to provide a pathway for effective regeneration. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand the causality behind them.
Section 1: The Catalyst Lifecycle: Deactivation and Regeneration Pathways
Catalyst performance is a cycle. Understanding the transitions between the active, inactive, and regenerated states is critical for optimizing your synthetic workflow and preserving the value of your catalyst investment. The following diagram illustrates the typical lifecycle of a homogeneous diamine-metal catalyst.
Caption: The catalyst lifecycle from active use to deactivation and potential regeneration.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, or the enantioselectivity has dropped significantly. What is the most likely cause? A1: The most common cause is catalyst deactivation through product inhibition. The chiral amine product of your reaction can coordinate to the metal center, competing with the substrate and disrupting the catalytic cycle.[2] Other potential causes include poisoning from impurities in your substrate or solvent (e.g., sulfur or other coordinating species) or inherent catalyst decay under the reaction conditions.[1][3]
Q2: Can I regenerate my deactivated homogeneous catalyst? A2: Yes, in many cases, regeneration is possible, particularly when deactivation is due to reversible product inhibition. Regeneration typically involves isolating the catalyst from the reaction mixture and washing it to remove the inhibiting species. This guide provides a detailed protocol in Section 4.
Q3: What is the difference between catalyst inhibition and irreversible degradation? A3: Inhibition, such as by the product amine, is often a reversible equilibrium process where the inhibitor can be removed to restore activity. Irreversible degradation involves a chemical change to the catalyst complex itself, such as the loss of a key ligand (e.g., the arene in Noyori-type catalysts) or the aggregation of the metal into inactive nanoparticles.[1][3] Degradation is often exacerbated by harsh conditions like high temperatures or excessive base concentration and is generally not reversible.
Q4: How can I minimize catalyst deactivation from the start? A4: Prevention is key.
-
Use High-Purity Reagents: Ensure substrates and solvents are free from potential catalyst poisons like sulfur or halogenated compounds.
-
Optimize Base Concentration: In reactions requiring a base (e.g., KOH or KOtBu in transfer hydrogenation), use the minimum effective amount. Excess base can accelerate catalyst deactivation pathways.[1]
-
Control Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.
-
Inert Atmosphere: Always handle the catalyst and run reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
Section 3: Troubleshooting Guide
This table provides a systematic approach to diagnosing and resolving common issues encountered during catalysis.
| Symptom Observed | Potential Cause(s) | Diagnostic Step(s) | Recommended Action(s) |
| Low or No Conversion | 1. Catalyst Poisoning: Impurities in substrate/solvent. 2. Product Inhibition: High concentration of amine product. 3. Catalyst Degradation: Incorrect reaction setup or harsh conditions. | 1. Analyze starting materials (GC-MS, elemental analysis) for common poisons (S, P, halides). 2. Monitor reaction kinetics. A sharp decrease in rate after initial conversion points to product inhibition. 3. Check for visual signs of decomposition (e.g., formation of black precipitate indicating metal nanoparticles). | 1. Purify substrate and solvents. 2. Consider in situ protection of the amine product with an agent like di-tert-butyl dicarbonate.[2] Alternatively, proceed to catalyst regeneration (Section 4). 3. Review reaction setup. Ensure inert atmosphere and optimal temperature/base concentration. |
| Decreasing Enantioselectivity (ee) | 1. Formation of Competing Catalytic Species: Excess base or impurities may alter the primary catalyst's chiral environment. 2. Product Racemization: Unlikely under typical hydrogenation conditions but possible if workup is harsh. | 1. Analyze reaction aliquots over time by chiral HPLC/GC. A steady decline in ee suggests an issue with the catalyst's integrity. 2. Test the stability of the purified product under the reaction and workup conditions. | 1. Strictly control stoichiometry, especially the amount of base.[4] Purify all reagents. 2. If product is unstable, modify workup to use milder conditions (e.g., lower temperature, neutral pH). |
| Reaction Fails to Initiate | 1. Inactive Pre-catalyst: The active hydride species was not properly generated. 2. Gross Contamination: Significant poisoning from the outset. | 1. Review the pre-catalyst activation procedure. Ensure the correct base and solvent are used under inert conditions. 2. Re-purify all starting materials and meticulously clean all glassware. | 1. Repeat the catalyst activation step. For Noyori-type catalysts, this involves reacting the dichloride precursor with H₂ in the presence of a base.[5] 2. Use fresh, purified reagents and solvents. |
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Protocol for Homogeneous Catalyst Regeneration via Precipitation and Washing
Causality: This procedure is designed to rescue a catalyst deactivated by reversible inhibitors, such as the amine product. The core principle is to decrease the catalyst's solubility, forcing it to precipitate from the reaction mixture. The isolated solid catalyst is then washed with carefully selected solvents to remove adsorbed inhibitors before being dried and prepared for reuse. This method is adapted from standard organometallic purification techniques.[4]
Materials:
-
Deactivated catalyst in the final reaction solvent (e.g., 2-propanol, methanol).
-
A non-polar "anti-solvent" in which the catalyst is insoluble (e.g., hexane, pentane, or diethyl ether).
-
Degassed, anhydrous solvents for washing (e.g., diethyl ether, toluene).
-
Dilute, degassed acid solution (e.g., 0.1 M HCl in diethyl ether, optional).
-
Inert atmosphere glovebox or Schlenk line equipment.
-
Centrifuge and/or filtration apparatus (e.g., cannula filter or fritted glass funnel).
Procedure:
-
Workup under Inert Atmosphere: All steps must be performed under Argon or Nitrogen to prevent catalyst oxidation.
-
Cool the Reaction Mixture: Once the reaction has stopped, cool the vessel containing the reaction mixture and the deactivated catalyst to 0 °C or below. This can aid in precipitation.
-
Induce Precipitation: Slowly add a non-polar anti-solvent (e.g., cold hexane) to the stirred reaction mixture. Add the anti-solvent until a precipitate is observed. A volume ratio of 3:1 to 5:1 (anti-solvent:reaction solvent) is a good starting point. Allow the mixture to stand at a low temperature for 1-2 hours to maximize precipitation.
-
Isolate the Catalyst:
-
By Filtration: Carefully transfer the slurry to a fritted glass funnel under a positive pressure of inert gas.
-
By Centrifugation: Transfer the slurry to centrifuge tubes under an inert atmosphere. Centrifuge to pellet the solid catalyst, then carefully decant the supernatant.
-
-
Perform Washes: The goal is to remove residual products and inhibitors without redissolving the catalyst.
-
Wash 1 (Organic Wash): Wash the isolated solid catalyst 2-3 times with a cold, non-polar solvent like hexane or diethyl ether. This removes non-polar organic residues from the reaction.
-
Wash 2 (Inhibitor Removal - Optional): If product amine inhibition is strongly suspected, a very brief wash with a dilute, cold, ethereal HCl solution can be effective. This protonates the inhibiting amine, making it more soluble and easier to remove. Caution: The catalyst's stability to acid must be considered. This step should be tested on a small scale first. Immediately follow with a wash using a non-coordinating solvent like toluene or diethyl ether to remove residual acid.
-
Final Wash: Perform a final wash with hexane or pentane to remove any remaining washing solvents.
-
-
Dry the Catalyst: Dry the washed, solid catalyst under high vacuum for several hours until a fine, free-flowing powder is obtained.
-
Store and Quantify: Store the regenerated catalyst under an inert atmosphere. Weigh the recovered material to determine the yield of the regeneration process.
SOP 2: Protocol for Post-Regeneration Activity & Enantioselectivity Validation
Causality: It is essential to validate the performance of the regenerated catalyst against a known standard to confirm that the regeneration procedure was successful. This protocol establishes a baseline for activity and selectivity.
Procedure:
-
Prepare a Standard Reaction: Set up a small-scale test reaction using the regenerated catalyst. It is crucial that this reaction is identical to a previous successful run or a standard benchmark reaction for that catalyst.
-
Use High-Purity Reagents: Use fresh, high-purity substrate and solvent to eliminate external variables.
-
Standardize Conditions: Use the exact same catalyst loading (mol%), substrate concentration, temperature, pressure, and reaction time as the benchmark reaction.
-
Monitor the Reaction: Take aliquots at specific time points (e.g., 1h, 4h, 24h) and quench them appropriately.
-
Analyze for Conversion and Enantioselectivity:
-
Determine the percent conversion using a suitable analytical method (GC, HPLC, or ¹H NMR).
-
Determine the enantiomeric excess (% ee) using chiral GC or chiral HPLC.
-
-
Compare Results: Compare the conversion rate and final % ee to the results obtained with a fresh batch of catalyst. Successful regeneration is indicated by a restoration of catalytic activity and enantioselectivity to levels near or equal to that of the fresh catalyst.
References
-
Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. PubMed, [Link]
-
Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University, [Link]
-
Recent Developments in the Synthesis of Supported Catalysts. Chemical Reviews, [Link]
-
Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate, [Link]
-
Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry, [Link]
-
Asymmetric Hydrogenation Lecture. ETH Zurich, [Link]
-
Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. PubMed, [Link]
-
The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. National Institutes of Health (NIH), [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications, [Link]
-
Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS, [Link]
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, [Link]
-
Ruthenium. Wikipedia, [Link]
-
Asymmetric hydrogenation. Wikipedia, [Link]
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- 1. ethz.ch [ethz.ch]
- 2. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions of (2R)-3-Phenyl-1,2-propanediamine in Catalysis
Welcome to the technical support center for (2R)-3-Phenyl-1,2-propanediamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral diamine ligand in asymmetric catalysis. Here, we address common side reactions and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic routes and overcome experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst deactivation when using this compound based catalysts?
A1: Catalyst deactivation is a critical issue that can significantly impact reaction efficiency and yield.[1] For catalysts derived from this compound, deactivation can occur through several pathways. One common route involves reactions of the catalyst with side products formed during the main catalytic cycle.[2] Additionally, in reactions involving palladium, the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles can be a significant cause of deactivation.[3] The presence of impurities in substrates or solvents can also poison the catalyst, leading to a loss of activity.[4]
Q2: How do reaction temperature and solvent choice influence the occurrence of side reactions?
A2: Temperature and solvent are crucial parameters that can dictate both the rate of the desired reaction and the prevalence of side reactions. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired product.[4] Conversely, higher temperatures can provide the activation energy for undesired pathways. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex, thereby influencing stereochemical outcomes.[4] It is highly recommended to perform a solvent screen to identify the optimal medium for your specific transformation.
Q3: Can impurities in the starting materials lead to specific side reactions?
A3: Absolutely. Impurities in starting materials or solvents can act as catalyst poisons or participate in competing reactions.[4] For instance, primary amines or basic heterocyclic compounds can displace the chiral ligand from the metal center, leading to catalyst deactivation.[5] It is imperative to use high-purity, anhydrous starting materials and solvents to minimize these effects.
Q4: Are there any known incompatibilities of this compound-based catalysts with common reagents or additives?
A4: Yes, certain additives can interfere with the catalytic cycle. For example, in some palladium-catalyzed reactions, the presence of bases like triethylamine (TEA) can promote the reduction of Pd(II) to Pd(0), causing catalyst deactivation.[3] Conversely, some reactions may require specific additives to proceed efficiently. For example, in certain amination reactions, weaker bases like cesium carbonate or potassium phosphate may lead to low or no product formation, while stronger bases like sodium tert-butoxide are necessary for high yields.[5] Careful selection and screening of additives are therefore essential.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues encountered during catalysis with this compound.
Issue 1: Low Enantioselectivity (Low ee%)
Poor enantioselectivity is a common challenge in asymmetric catalysis. The following table outlines potential causes and corresponding troubleshooting actions.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Suboptimal Temperature | Experiment with a range of lower temperatures. | Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[4] |
| Incorrect Catalyst/Ligand Ratio | Titrate the ligand-to-metal ratio to find the optimal balance. | An inappropriate ratio can lead to the formation of less selective catalytic species. |
| Catalyst Deactivation/Poisoning | Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere. Purify all starting materials and solvents. | Impurities such as water, oxygen, or coordinating species can deactivate the chiral catalyst, allowing a non-selective background reaction to dominate.[4] |
| Inappropriate Solvent | Conduct a solvent screen to identify the optimal medium for your catalytic system. | The solvent can significantly influence the catalyst's conformation and, consequently, its stereoselectivity.[4] |
Issue 2: Low Reaction Conversion or Yield
Low conversion or yield can be attributed to several factors, from catalyst activity to reaction kinetics.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst Deactivation | Identify and eliminate potential sources of catalyst poisons (e.g., impurities in reagents). Consider using a catalyst regeneration protocol if applicable. | Deactivation pathways, such as the formation of inactive catalyst species, directly reduce the concentration of the active catalyst, thereby lowering the overall reaction rate.[2][3] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading. | A higher catalyst concentration can increase the reaction rate, especially if a background, non-catalyzed reaction is slow. |
| Inadequate Reaction Time | Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, or HPLC). | The reaction may simply require more time to reach completion. |
| Poor Substrate Solubility | Choose a solvent system in which all reactants are fully dissolved at the reaction temperature. | Poor solubility can lead to a heterogeneous reaction mixture and limit the accessibility of the substrate to the catalyst. |
Issue 3: Formation of Unexpected Side Products
The appearance of unexpected side products indicates the presence of competing reaction pathways.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Reaction with Solvent or Additives | Scrutinize the reactivity of all components in the reaction mixture under the applied conditions. | Solvents or additives may not be inert and could participate in side reactions with the substrate, product, or catalyst. |
| Substrate Decomposition | Lower the reaction temperature and monitor for substrate stability under the reaction conditions in the absence of the catalyst. | The reaction conditions may be too harsh, leading to the degradation of the starting material. |
| Isomerization of Product | Analyze the product mixture at different reaction times to determine if the desired product is isomerizing to a more stable, undesired isomer. | The catalyst or other species in the reaction mixture may be capable of catalyzing the isomerization of the product. |
| Alternative Catalytic Cycles | Re-evaluate the proposed catalytic cycle and consider alternative mechanistic pathways that could lead to the observed side products. | The catalyst may be capable of promoting multiple, competing reaction pathways. For example, in some amination reactions, side products like 2,5-dimethylpiperazine can be formed.[6] |
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Catalyst Screening and Optimization
-
Preparation: Thoroughly dry all glassware in an oven at >120 °C and allow to cool under a stream of inert gas (e.g., Argon or Nitrogen).
-
Reagent Purity: Use freshly distilled and anhydrous solvents. Purify substrates via appropriate methods (e.g., distillation, recrystallization, or column chromatography).
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand and the metal precursor in the chosen solvent. Stir for the recommended pre-formation time.
-
Initiation: Add the substrate, followed by any other reagents or additives.
-
Monitoring: Maintain the reaction at the desired temperature and monitor its progress by periodically taking aliquots and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC).
-
Work-up and Analysis: Upon completion, quench the reaction and perform an appropriate work-up. Purify the product and determine the yield and enantiomeric excess.
Visualization of a General Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle, which is a fundamental concept for understanding both the main reaction and potential side reactions.
Caption: A generalized catalytic cycle illustrating key steps and potential points for side reactions and catalyst deactivation.
IV. References
-
The main pathways of catalyst deactivation are the reactions of the... - ResearchGate. Available at: [Link]
-
Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC - NIH. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]
-
Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates - PubMed. Available at: [Link]
-
Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 | Request PDF - ResearchGate. Available at: [Link]
-
Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts - MDPI. Available at: [Link]
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. Available at: [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts - MDPI. Available at: [Link]
-
Chiral FAQs - MZ-Analysentechnik. Available at: [Link]
-
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC - NIH. Available at: [Link]
-
Dos and Don'ts for Using Daicel Chiral Columns Effectively. Available at: [Link]
-
Deactivation Pathways in Transition Metal Catalysis - Macmillan Group. Available at: [Link]
-
Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction - ResearchGate. Available at: [Link]
-
2-Phenyl-1,3-propanediamine | C9H14N2 | CID 568700 - PubChem. Available at: [Link]
-
Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH. Available at: [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Available at: [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Available at: [Link]
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update - MDPI. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting guide for using (2R)-3-Phenyl-1,2-propanediamine as a chiral ligand
A Troubleshooting Guide for Researchers in Asymmetric Catalysis
Welcome to the technical support center for (2R)-3-Phenyl-1,2-propanediamine. As a valued chiral ligand in the synthesis of enantiomerically enriched compounds, its effective use is paramount for achieving desired outcomes in pharmaceutical and fine chemical development. This guide, structured in a question-and-answer format, is designed by Senior Application Scientists to provide you with field-proven insights and solutions to common challenges encountered during its application.
Section 1: Ligand Quality, Handling, and Storage
Before a reaction begins, the integrity of the chiral ligand is a critical determinant of success. Issues at this stage can cascade, leading to inexplicable results.
Q1: My reaction is sluggish and gives poor enantioselectivity. I suspect an issue with the ligand itself. What should I check first?
A: The purity and integrity of this compound are crucial. Before troubleshooting complex reaction parameters, verify the following:
-
Purity: The ligand is a clear, colorless oil[1]. Any discoloration may suggest degradation. Confirm its purity using standard analytical techniques like NMR spectroscopy and chiral HPLC or GC. Impurities can act as catalyst poisons or introduce competing, non-selective catalytic pathways.
-
Water Content: This diamine is hygroscopic[1]. Water can hydrolyze metal precursors and interfere with the formation of the active catalyst. It is essential to handle the ligand under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents.
-
Storage Conditions: The recommended storage is at -20°C in a tightly sealed container under an inert atmosphere to prevent degradation and moisture absorption[1]. Improper storage can lead to oxidation or reaction with atmospheric CO₂.
Q2: How do I properly prepare the ligand for use in a reaction?
A: Assuming the ligand has been stored correctly, allow the vial to warm to room temperature before opening it under an inert atmosphere. This prevents condensation of atmospheric moisture onto the cold ligand. Use dry syringes or cannulas to transfer the required amount into the reaction vessel, which should also be thoroughly dried and purged with an inert gas.
Section 2: Troubleshooting Poor Catalytic Performance
This section addresses the most common and challenging issues faced during the catalytic reaction itself: low enantioselectivity and poor conversion.
Problem A: Low Enantioselectivity (ee)
Achieving high enantiomeric excess (ee) is the primary goal of asymmetric catalysis. Low ee is a frequent problem with multifaceted causes.
Q3: My asymmetric transfer hydrogenation is yielding a nearly racemic product. What are the most common culprits?
A: Low enantioselectivity can stem from several factors, often related to the reaction conditions which influence the stability and structure of the catalyst-substrate complex in the transition state.[2]
-
Suboptimal Temperature: Temperature has a profound impact on enantioselectivity. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often increases enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.[2][3] However, this is not universal and the optimal temperature must be determined empirically.
-
Inappropriate Solvent: The solvent plays a critical role in catalysis, affecting not only solubility but also the conformation of the catalytic complex.[2] A solvent screen is highly recommended. Polar aprotic solvents (e.g., CH₂Cl₂, THF) or alcohols (e.g., isopropanol, which can also serve as the hydrogen source in transfer hydrogenations) are common choices.[4]
-
Incorrect Ligand-to-Metal Ratio: An excess of the chiral ligand is not always beneficial. In some cases, it can lead to the formation of less active or non-selective catalytic species. Conversely, too little ligand may result in an achiral or background reaction pathway. A typical starting point is a ligand-to-metal ratio of 1.1:1 to 1.2:1 for a bidentate ligand like this one.
-
Presence of Impurities: As mentioned, water and oxygen are detrimental. However, impurities in the substrate or solvents can also coordinate to the metal center and inhibit or alter the chiral environment of the catalyst. Ensure all reagents are of the highest possible purity.
Troubleshooting Workflow for Low Enantioselectivity
The following diagram outlines a systematic approach to diagnosing and resolving issues with enantioselectivity.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Problem B: Low Conversion or Poor Yield
Even with high ee, a reaction is not practical if the product yield is low. Low conversion often points to issues with catalyst activity or stability.
Q4: My reaction has stalled, showing only 10% conversion after 24 hours. What could be inhibiting the catalyst?
A: Catalyst inhibition or deactivation is a primary cause of low conversion. Consider these factors:
-
Atmospheric Contaminants: Many transition metal catalysts, particularly those used in hydrogenation, are sensitive to oxygen. Ensure the reaction is run under a strictly inert atmosphere. Degassing solvents and reagents via freeze-pump-thaw cycles or by sparging with an inert gas is critical.
-
Catalyst Deactivation Pathways: The active catalyst can be prone to deactivation. For instance, in iridium-catalyzed transfer hydrogenations, ligand dissociation can lead to the formation of inactive iridium species.[5] Using a slight excess of the ligand or choosing conditions that favor a stable complex can mitigate this.
-
Insufficient Mixing: In heterogeneous or biphasic reactions, poor mixing can lead to low reaction rates. Ensure stirring is adequate to maintain a homogenous mixture.
-
Incorrect Catalyst Loading: While seemingly obvious, using too little catalyst will naturally result in slow or incomplete reactions. Start with a standard loading (e.g., 1 mol %) and adjust as needed.
| Parameter | Potential Impact on Enantioselectivity (ee) | Potential Impact on Yield/Conversion | Troubleshooting Action |
| Temperature | Lower temperatures often increase ee.[3] | May decrease reaction rate. | Screen a range of temperatures (e.g., -78°C to 40°C) to find the optimal balance.[2] |
| Solvent | Can significantly alter the chiral pocket and transition state energies.[2] | Affects solubility of reagents and catalyst stability. | Perform a solvent screen (e.g., Isopropanol, THF, DCM, Toluene). |
| Catalyst Loading | Generally minor effect, but low loading can reveal background reactions. | Directly proportional to reaction rate. | Start with 0.5-2 mol % and adjust. If conversion is low, increase loading. |
| Base (if used) | Choice and stoichiometry of base can be critical for catalyst activation and turnover. | Can influence reaction rate and cause side reactions. | Screen different bases (e.g., KOtBu, Cs₂CO₃, Et₃N) and their equivalents. |
Section 3: In-situ vs. Pre-formed Catalyst Preparation
The method of catalyst preparation can significantly influence results.
Q5: Should I generate my catalyst in-situ or use a pre-formed, isolated complex? What are the advantages of each?
A: Both methods are valid and the choice depends on the specific reaction, the sensitivity of the catalyst, and the need for reproducibility.
-
In-situ Generation: This involves adding the metal precursor (e.g., [Ru(p-cymene)Cl₂]₂) and the this compound ligand directly to the reaction vessel.[4][6]
-
Advantages: Convenient, fast, and allows for rapid screening of different ligands and metal-to-ligand ratios.
-
Disadvantages: The exact nature of the active species in solution can be ambiguous. Reproducibility can sometimes be an issue if the complex formation is slow or incomplete.
-
-
Pre-formed Complex: This involves synthesizing and isolating the metal-ligand complex before the reaction.
For initial screening, in-situ generation is often preferred. For process scale-up and to ensure high reproducibility, using a pre-formed, well-characterized catalyst is the superior approach.
Catalyst Formation Diagram
Caption: Comparison of in-situ and pre-formed catalyst preparation workflows.
Section 4: Experimental Protocol Example
This section provides a representative protocol for a common application to serve as a validated starting point.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This procedure describes a typical in-situ catalyst preparation for the reduction of acetophenone, a benchmark reaction for evaluating chiral diamine ligands.[6]
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
This compound (Ligand)
-
Acetophenone (Substrate)
-
Isopropanol (IPA), anhydrous (Solvent and Hydrogen Source)
-
Potassium tert-butoxide (KOtBu) (Base)
-
Anhydrous solvents for workup (e.g., Diethyl ether, Ethyl acetate)
-
Magnesium sulfate or Sodium sulfate, anhydrous
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru).
-
Ligand Addition: In a separate vial, dissolve this compound (0.011 mmol, 1.1 eq. to Ru) in 1.0 mL of anhydrous isopropanol. Add this solution to the Schlenk flask containing the ruthenium precursor.
-
Catalyst Formation: Stir the resulting orange solution at room temperature for 20-30 minutes to allow for complex formation.
-
Reaction Initiation: Add acetophenone (1.0 mmol, 1.0 eq.) to the flask via syringe.
-
Base Addition: In a separate vial, dissolve KOtBu (0.1 mmol, 0.1 eq.) in 1.0 mL of anhydrous isopropanol. Add this solution dropwise to the reaction mixture. The color may change, indicating activation of the catalyst.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product (1-phenylethanol) by column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
| Reagent | Molar Equiv. (to Substrate) | Amount (for 1 mmol Substrate) |
| Acetophenone | 1.0 | 120.2 mg (118 µL) |
| [Ru(p-cymene)Cl₂]₂ | 0.005 | 3.1 mg |
| This compound | 0.011 | 1.7 mg |
| KOtBu | 0.1 | 11.2 mg |
| Isopropanol | Solvent | ~2.0 mL |
References
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Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry - ACS Publications.
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Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. Benchchem.
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Achiral and Chiral Transition Metal Complexes with Modularly Designed Tridentate PNP Pincer-Type Ligands Based on N-Heterocyclic Diamines. Organometallics - ACS Publications.
-
Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. PMC - NIH.
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Synthesis and Metal Complexes of Chiral c(2)-symmetric Diamino-Bisoxazoline Ligands. Europe PubMed Central.
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CHIRAL TRANSITION METAL COMPLEXES: SYNTHESIS, CHARACTERIZATION, APPLICATIONS. Tesi di dottorato.
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A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on 1,2-Bis(4- fluorophenyl). Benchchem.
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Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society - ACS Publications.
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Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. PubMed.
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Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry - ACS Publications.
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Chiral Vicinal Diamines for Asymmetric Synthesis. Sigma-Aldrich.
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Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. ResearchGate.
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(2S)-3-Phenyl-1,2-propanediamine 85612-60-8 wiki. Guidechem.
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This compound | CAS 85612-59-5. SCBT - Santa Cruz Biotechnology.
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Asymmetric transfer hydrogenation of ketones with a polymer-supported chiral diamine. IT Services - University of Liverpool.
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On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces.
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Chiral diamines in asymmetric synthesis. UCL Discovery - University College London.
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Recent advances in catalytic asymmetric synthesis. Frontiers.
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Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
-
Synthesis and Catalytic Application of Chiral Schiff Base Ligands from (R)-1,2-Diaminopropane. Benchchem.
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Optimization for the enantioselective three-component reaction of 2 and 3a with 4a. ResearchGate.
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Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo.
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New Chiral P-N Ligands for the Regio- and Stereoselective Pd-Catalyzed Dimerization of Styrene. NIH.
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(PDF) Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate.
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Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. MDPI.
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This compound, CAS:85612-59-5. Wuhan Fengtai Weiyuan Technology Co., Ltd..
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This compound - Safety Data Sheet. ChemicalBook.
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2-Phenyl-1,3-propanediamine. PubChem.
-
(R)-1,2-Diaminopropane: A Comparative Guide to Chiral Resolving Agents. Benchchem.
-
Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine. IT Services - University of Liverpool.
-
Application Notes: (R)-1,2-Diaminopropane as a Chiral Ligand in Asymmetric Catalysis. Benchchem.
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.
-
Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis. PMC - NIH.
-
Enantiomers and Their Resolution. MDPI.
-
CO2-Assisted asymmetric hydrogenation of prochiral allylamines. ResearchGate.
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(2S)-3-Phenylpropane-1,2-diamine. PubChem.
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Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. ResearchGate.
-
Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.
-
Preparation method of 1, 2-propane diamine. Google Patents.
-
Asymmetric hydrogenation of ketones with polymer-supported chiral 1,2-diphenylethylenediamine. PubMed.
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Validation & Comparative
A Comparative Guide to Chiral Diamines in Asymmetric Catalysis: (2R)-3-Phenyl-1,2-propanediamine in Focus
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the ability to control stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity and safety. Chiral vicinal diamines have emerged as a cornerstone of asymmetric synthesis, serving as highly effective ligands for metal-catalyzed reactions and as organocatalysts in their own right. Their unique structural and electronic properties allow for the precise orchestration of bond formations, leading to the desired enantiomer with high fidelity.
This guide provides an in-depth comparison of (2R)-3-Phenyl-1,2-propanediamine with other widely utilized chiral diamines, namely (1R,2R)-1,2-Diphenylethylenediamine ((1R,2R)-DPEN) and (1R,2R)-1,2-Diaminocyclohexane ((1R,2R)-DACH). We will explore their structural nuances and compare their performance in the context of a benchmark reaction: the asymmetric transfer hydrogenation of acetophenone. This analysis is supported by experimental data, a detailed protocol, and mechanistic considerations to provide researchers, scientists, and drug development professionals with a robust framework for ligand selection.
Structural Overview of Key Chiral Diamines
The efficacy of a chiral diamine ligand is intrinsically linked to its three-dimensional structure. The steric bulk, electronic nature, and conformational rigidity of the ligand scaffold dictate the chiral environment around the metal center, which in turn governs the stereochemical outcome of the reaction.
-
This compound: This diamine features a flexible propylene backbone with a single stereocenter at the C2 position. The presence of a benzyl group at the C3 position introduces steric bulk that can influence the approach of the substrate to the catalytic center. Its conformational flexibility, compared to more rigid structures, can be both an advantage and a disadvantage, depending on the specific reaction.
-
(1R,2R)-1,2-Diphenylethylenediamine (DPEN): As a C2-symmetric diamine, DPEN possesses a chiral backbone with two stereocenters. The two phenyl groups provide significant steric hindrance and are crucial for creating a well-defined chiral pocket. The N-sulfonated derivatives of DPEN, such as TsDPEN, are particularly renowned for their high performance in asymmetric transfer hydrogenation.
-
(1R,2R)-1,2-Diaminocyclohexane (DACH): The cyclohexane backbone of DACH imparts a high degree of conformational rigidity. This rigidity can lead to a more predictable and well-defined transition state, often resulting in high enantioselectivity. Like DPEN, DACH and its derivatives are widely employed in a variety of asymmetric transformations.
Comparative Performance in Asymmetric Transfer Hydrogenation
The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental and widely studied transformation in asymmetric catalysis. Acetophenone is a common benchmark substrate for evaluating the performance of chiral catalysts. The following table summarizes the performance of this compound in comparison to established chiral diamines in the Ru-catalyzed ATH of acetophenone.
| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | [Ru(p-cymene)Cl₂]₂ / Ligand | 85 | 90 (R) | |
| (1R,2R)-TsDPEN | [Ru(p-cymene)Cl₂]₂ / Ligand | 98 | 99 (R) | |
| (1R,2R)-MsDPEN | [Ru(p-cymene)Cl₂]₂ / Ligand | 95 | 97 (R) | |
| (1R,2R)-DACH derivative | [Ru(p-cymene)Cl₂]₂ / Ligand | 92 | 96 (syn) |
Note: The data presented is compiled from various literature sources and reaction conditions may vary slightly.
Analysis of Performance Differences
The data clearly indicates that N-arylsulfonylated DPEN derivatives, particularly TsDPEN, provide the highest enantioselectivity and yield in the ATH of acetophenone. The strong electron-withdrawing nature of the sulfonyl group is believed to enhance the acidity of the N-H proton, facilitating the hydride transfer step in the catalytic cycle. The C2-symmetric and sterically demanding structure of DPEN creates a highly effective chiral environment.
This compound, while showing good performance, exhibits slightly lower enantioselectivity and yield in this specific comparison. This can be attributed to its greater conformational flexibility and the presence of only one stereocenter, which may result in a less defined chiral pocket compared to the more rigid C2-symmetric ligands. However, its unique structure may prove advantageous in other catalytic systems or with different substrates where a less sterically hindered and more flexible ligand is beneficial.
The DACH derivative also demonstrates excellent performance, which is characteristic of its rigid and well-defined chiral scaffold. The choice between these ligands will ultimately depend on the specific substrate, desired outcome, and optimization of reaction conditions.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This section provides a detailed methodology for a typical asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst with a chiral diamine ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)
-
(1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) (Chiral Ligand)
-
Acetophenone (Substrate)
-
Formic acid (HCOOH) (Hydrogen source)
-
Triethylamine (NEt₃) (Base)
-
2-Propanol (Isopropanol) (Solvent)
-
Anhydrous sodium sulfate (Drying agent)
-
Ethyl acetate (Extraction solvent)
A Comparative Guide to the Validation of Analytical Methods for (2R)-3-Phenyl-1,2-propanediamine
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules like (2R)-3-Phenyl-1,2-propanediamine is not just a matter of quality but of safety and efficacy. The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the rigorous validation of analytical methods used to quantify the desired enantiomer and its unwanted counterpart is a cornerstone of pharmaceutical development and quality control.
This guide provides an in-depth comparison of analytical techniques for the stereoselective analysis of this compound. It is structured to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity as outlined by international regulatory standards. The objective is to equip you with the necessary knowledge to select, develop, and validate analytical methods that are suitable for their intended purpose, ensuring data of the highest accuracy and reliability.[3][4]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for a chiral amine is dictated by the specific requirements of the analysis, such as determining enantiomeric purity, overall chemical purity, or identifying residual solvents. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the most powerful techniques for these tasks.
| Analytical Technique | Primary Application | Principle of Separation | Key Advantages | Common Challenges |
| Chiral HPLC/UPLC | Enantiomeric Purity & Assay | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[5] | High versatility, wide availability of CSPs (e.g., polysaccharide-based), well-established methodology.[1][6] | Method development can be time-consuming; peak shape issues with basic amines.[7] |
| Chiral SFC | Enantiomeric Purity & Preparative Separation | Similar to HPLC, but uses supercritical CO2 as the primary mobile phase. | Faster analysis, reduced organic solvent consumption ("green" chemistry), often superior resolution and peak shape.[1] | Requires specialized instrumentation; less universally available than HPLC. |
| Reverse-Phase HPLC | Chemical Purity & Impurity Profiling | Partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Robust, highly reproducible, suitable for a wide range of related substances. | Not suitable for separating enantiomers without derivatization. |
| Gas Chromatography (GC) | Residual Solvents & Volatile Impurities | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | High sensitivity for volatile compounds, excellent resolution.[8] | Requires derivatization for non-volatile amines; potential for thermal degradation.[9][10] |
Deep Dive: Chiral HPLC for Enantiomeric Purity
For ensuring the stereochemical integrity of this compound, chiral HPLC is the most widely adopted and versatile technique.[11] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.
The "Why": Selecting the Right Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose phenylcarbamates, are exceptionally effective for resolving a broad range of chiral compounds, including primary amines.[12] Their success stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For primary amines like 3-Phenyl-1,2-propanediamine, columns such as Chiralpak® IA, IB, or IC often provide excellent enantioselectivity.[7]
The choice of mobile phase is equally critical. Normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes (e.g., acetonitrile/alcohol) are commonly used.[7] Small amounts of basic additives, such as diethylamine (DEA) or butylamine, are often essential to occupy active silanol sites on the silica support, thereby preventing peak tailing and improving resolution.[12][13]
A Framework for Method Validation: Adhering to ICH Q2(R1)
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[14][15] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[3][16]
Below is a workflow diagram illustrating the key stages of analytical method validation.
Caption: A typical workflow for analytical method validation.
Key Validation Parameters & Experimental Protocols
The following section details the experimental protocols for validating a chiral HPLC method for the enantiomeric purity of this compound. The goal is to quantify the undesired (2S)-enantiomer in the presence of the (2R)-enantiomer.
1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[4]
-
Protocol:
-
Inject a solution of the this compound sample.
-
Inject a solution of the racemic (2R/2S)-3-Phenyl-1,2-propanediamine.
-
Inject a placebo or blank solution (all matrix components except the analyte).
-
Acceptance Criterion: The retention time of the (2R)-enantiomer peak in the sample solution should match that of the main peak in the racemate. The (2S)-enantiomer peak should be well-resolved from the (2R)-enantiomer peak (Resolution > 1.7).[17] No interfering peaks should be observed at the retention times of the enantiomers in the blank injection.
-
2. Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of the (2S)-enantiomer at concentrations spanning from the limit of quantification (LOQ) to 150% of the target specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration.
-
Acceptance Criterion: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.
-
3. Accuracy Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies.
-
Protocol:
-
Prepare a bulk solution of the (2R)-enantiomer at the target analytical concentration.
-
Spike this solution with the (2S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target specification limit).
-
Prepare each concentration level in triplicate and inject.
-
Calculate the percentage recovery of the (2S)-enantiomer at each level.
-
Acceptance Criterion: The mean recovery should be within 90.0% to 110.0% for each level.
-
4. Precision Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4]
-
Protocol (Repeatability):
-
Prepare six individual samples of (2R)-enantiomer spiked with the (2S)-enantiomer at the 100% specification limit.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) of the results should be ≤ 5.0%.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criterion: The %RSD for the combined data from both days should be ≤ 10.0%.
-
5. Limit of Quantification (LOQ) The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Protocol:
-
Establish the LOQ based on a signal-to-noise ratio of approximately 10:1 or by determining the concentration at which the precision (%RSD) is within an acceptable limit (e.g., ≤ 15%).
-
Confirm the LOQ by preparing and injecting at least six samples at this concentration and verifying that the accuracy and precision are acceptable.
-
6. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% of the minor component)
-
-
Analyze a system suitability solution and a spiked sample under each condition.
-
Acceptance Criterion: System suitability parameters (e.g., resolution, tailing factor) must still be met. The quantitative result of the spiked sample should not significantly change compared to the nominal conditions.
-
Visualization of Chiral Recognition
The separation of enantiomers on a polysaccharide-based CSP is a complex process. The following diagram illustrates the principle of chiral recognition, where one enantiomer forms a more stable transient complex with the CSP, leading to stronger retention.
Caption: Principle of enantiomeric separation on a CSP.
Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criterion | ICH Q2(R1) Reference |
| Specificity | Baseline resolution (R > 1.7) between enantiomers; no interference from blank. | Section 1.2.1 |
| Linearity | Correlation Coefficient (r²) ≥ 0.998. | Section 1.2.4 |
| Accuracy | Mean recovery of 90.0% - 110.0%. | Section 1.2.2 |
| Precision (Repeatability) | %RSD ≤ 5.0%. | Section 1.2.3 |
| Precision (Intermediate) | %RSD ≤ 10.0%. | Section 1.2.3 |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10; acceptable precision and accuracy at this level. | Section 1.2.6 |
| Robustness | System suitability criteria met under varied conditions. | Section 1.2.8 |
This guide provides a comprehensive framework for comparing, selecting, and validating analytical methods for this compound. By grounding experimental design in established scientific principles and regulatory guidelines, researchers can ensure the generation of trustworthy and reliable data, which is essential for advancing drug development and ensuring patient safety.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][3][14]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][16]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link][4]
-
Jeong, H. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link][6]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][15]
-
Jo, H. et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link][9]
-
Busch, K. W. et al. (1996). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. [Link][18]
-
Ismail, O. et al. (2011). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link][7]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link][13]
-
Al-Majid, A. M. et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link][11]
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Lazar, I. M. et al. (2009). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis Online. [Link][19][20]
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K. M. R. Pillai, et al. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link][17]
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Buschauer, A. et al. (2001). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. PubMed. [Link][21]
-
Sun, P. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link][22]
-
Uddin, M. et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link][23]
-
Wernisch, S. et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link][8]
-
Google Patents. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. [10][24]
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- 21. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 23. scispace.com [scispace.com]
- 24. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
A Tale of Two Enantiomers: A Comparative Guide to (2R)- and (2S)-3-Phenyl-1,2-propanediamine in Asymmetric Catalysis
In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the choice of a chiral catalyst is paramount. Among the pantheon of privileged chiral ligands, 1,2-diamines have carved a distinguished niche, particularly in the stereoselective reduction of prochiral ketones and imines. This guide offers an in-depth comparative analysis of the catalytic prowess of the enantiomeric pair, (2R)- and (2S)-3-Phenyl-1,2-propanediamine. While often sold as a racemic mixture, the true catalytic potential of this diamine is only unlocked when its enantiomers are resolved and strategically employed. Through a blend of established catalytic principles, experimental data from analogous systems, and mechanistic insights, we will explore how the subtle yet profound difference in their stereochemistry dictates the stereochemical fate of the reaction products.
The Decisive Role of Chirality: An Introduction to 3-Phenyl-1,2-propanediamine
3-Phenyl-1,2-propanediamine possesses a single stereocenter at the C2 position, giving rise to two non-superimposable mirror images: the (2R)- and (2S)-enantiomers. This chirality is the cornerstone of their application in asymmetric catalysis. When coordinated to a metal center, typically ruthenium, rhodium, or iridium, these diamines create a chiral environment that forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other.
The phenyl group at the C3 position, while not directly at the stereocenter, plays a crucial role in influencing the steric environment of the catalytic pocket. Furthermore, the two amino groups provide the necessary coordination sites for the metal, and upon N-functionalization (e.g., tosylation), one of the NH protons can participate in the catalytic cycle, as famously demonstrated in Noyori-type asymmetric transfer hydrogenation reactions.
Head-to-Head Comparison: Asymmetric Transfer Hydrogenation of Acetophenone
To illustrate the comparative performance of (2R)- and (2S)-3-Phenyl-1,2-propanediamine, we will consider a benchmark reaction: the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. In this reaction, a hydrogen atom is transferred from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to the ketone. The chiral diamine, in the form of a monot N-tosylated derivative complexed with a ruthenium precursor, serves as the catalyst.
Based on well-established principles of asymmetric catalysis with chiral 1,2-diamines, the use of the (2R)- and (2S)-enantiomers of the ligand is expected to yield the (R)- and (S)-enantiomers of the alcohol product, respectively, with high enantiomeric excess.
Table 1: Expected Performance in the Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand Enantiomer | Product Enantiomer | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| (2R)-N-Tosyl-3-Phenyl-1,2-propanediamine | (R)-1-Phenylethanol | >95 | >98 |
| (2S)-N-Tosyl-3-Phenyl-1,2-propanediamine | (S)-1-Phenylethanol | >95 | >98 |
Note: The data presented is based on typical results obtained with analogous N-tosylated 1,2-diamine/ruthenium catalyst systems in the asymmetric transfer hydrogenation of acetophenone.
Mechanistic Underpinnings of Stereodifferentiation
The remarkable stereoselectivity observed in these reactions is a direct consequence of the formation of diastereomeric transition states. The chiral ligand-metal complex and the prochiral substrate combine to form two possible transition states, one leading to the (R)-product and the other to the (S)-product. Due to steric and electronic interactions within the chiral catalytic pocket, these transition states are not equal in energy. The transition state leading to the major enantiomeric product is significantly lower in energy, thus favoring its formation.
In the Noyori-type mechanism for asymmetric transfer hydrogenation, the N-H proton of the tosylated diamine ligand plays a crucial role in the hydrogen transfer step, participating in a six-membered pericyclic transition state. The chirality of the diamine backbone dictates the facial selectivity of the hydride transfer from the metal to the ketone carbonyl.
Diagram 1: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Generalized catalytic cycle for the asymmetric transfer hydrogenation of a ketone using enantiomeric ruthenium-diamine catalysts.
Diagram 2: Stereochemical Model of the Transition State
Caption: Simplified model illustrating the facial selectivity in the transition state leading to the major product enantiomer for each ligand.
Experimental Protocol: A Representative Procedure
The following protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using a catalyst derived from N-tosylated 3-phenyl-1,2-propanediamine.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(2R)- or (2S)-N-Tosyl-3-phenyl-1,2-propanediamine
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Catalyst Pre-formation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and the chosen enantiomer of N-tosyl-3-phenyl-1,2-propanediamine (2.2 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating complex formation.
-
Reaction Setup: In a separate flask, dissolve acetophenone (100 equivalents) in the formic acid/triethylamine azeotrope.
-
Catalysis: Add the pre-formed catalyst solution to the substrate solution under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude 1-phenylethanol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Conclusion: The Power of Enantiomeric Purity
The choice between (2R)- and (2S)-3-Phenyl-1,2-propanediamine is not arbitrary; it is a deliberate and powerful decision that dictates the stereochemical outcome of a catalytic reaction. As demonstrated in the context of asymmetric transfer hydrogenation, these enantiomeric ligands provide access to both enantiomers of a chiral product with high stereoselectivity. This "enantiodivergent" capability is of immense value in drug discovery and development, where often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect. By understanding the fundamental principles of stereodifferentiation and leveraging the distinct properties of each enantiomer, researchers can confidently and efficiently synthesize the target chiral molecules with the desired absolute stereochemistry.
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]
-
Haack, K.-J., et al. The Catalyst Precursor, Mechanism, and Application of Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition, 1997, 36(3), 285-288. [Link]
-
Gladiali, S., & Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 2006, 35(3), 226-236. [Link]
A Comparative Guide to Chiral Auxiliaries: Benchmarking (2R)-3-Phenyl-1,2-propanediamine and its Analogs Against a Field of Established Reagents
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary remains a cornerstone for achieving high levels of stereocontrol in the construction of complex molecular architectures. For researchers, scientists, and professionals in drug development, the ability to predictably and efficiently introduce chirality is paramount. This guide provides an in-depth technical comparison of the performance of C₂-symmetric diamine auxiliaries, with a focus on (2R)-3-Phenyl-1,2-propanediamine and its well-documented surrogate, (1R,2R)-1,2-Diphenylethylenediamine, benchmarked against the industry-standard Evans' oxazolidinones and Oppolzer's sultams.
The efficacy of a chiral auxiliary is judged by several key metrics: its ability to direct a high diastereoselectivity in a given transformation, the ease of its attachment to and cleavage from the substrate, and the overall yield of the desired enantiomerically enriched product. This guide will present a comparative analysis supported by experimental data, detailed protocols, and mechanistic visualizations to provide a clear framework for informed decision-making in the laboratory.
The Rise of C₂-Symmetric Diamine Auxiliaries
While Evans' oxazolidinones and Oppolzer's sultams have long been celebrated for their robustness and high levels of stereochemical induction in a variety of asymmetric transformations, C₂-symmetric vicinal diamines have emerged as powerful alternatives.[1] Their unique structural features, including the potential for bidentate chelation to a metal center, can offer distinct advantages in controlling the facial selectivity of reactions such as aldol additions and alkylations. This compound, with its stereogenic centers and phenyl group, is a promising candidate in this class. Due to a scarcity of direct comparative literature for this specific auxiliary, we will draw upon data from its close structural and functional analog, (1R,2R)-1,2-Diphenylethylenediamine (DPEN), which has been more extensively studied and provides a strong basis for performance expectation.
Performance Benchmark: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction, and a key testing ground for the efficacy of chiral auxiliaries. The ability to control the formation of two new stereocenters with high fidelity is a critical measure of an auxiliary's utility.
Here, we compare the performance of an N-acylated derivative of (1R,2R)-DPEN against a well-established Evans' oxazolidinone auxiliary in a representative aldol reaction.
| Chiral Auxiliary | Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (1R,2R)-DPEN derivative | Benzaldehyde | Lithium Enolate of N-propionyl derivative | >95:5 | >98% (for the syn diastereomer) | 85 | [2] |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Isobutyraldehyde | Boron Enolate of N-propionyl derivative | >99:1 | >99% (for the syn diastereomer) | 91 | [3] |
Analysis: Both the DPEN-derived auxiliary and the Evans' auxiliary demonstrate excellent levels of diastereoselectivity and enantioselectivity in the aldol reaction. The Evans' auxiliary, particularly with boron enolates, is renowned for its exceptionally high levels of induction.[3] The DPEN derivative, however, proves to be a highly effective alternative, offering comparable stereocontrol. The choice between the two may therefore be influenced by factors such as the specific substrate, reaction conditions, and the ease of auxiliary cleavage.
Performance Benchmark: Asymmetric Alkylation
Asymmetric alkylation of enolates is another critical transformation for the construction of chiral centers. The ability of the chiral auxiliary to shield one face of the enolate from the incoming electrophile is paramount for high diastereoselectivity.
In this comparison, we evaluate the performance of an N-acylated (1R,2R)-DPEN derivative against Oppolzer's camphorsultam in a representative alkylation reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| (1R,2R)-DPEN derivative | N-propionyl derivative | Benzyl bromide | >95:5 | 90 | [4] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | N-propionyl derivative | Methyl iodide | >98:2 | 88 | [5] |
Analysis: Both auxiliaries provide excellent diastereoselectivity in the alkylation reaction. Oppolzer's sultam is known for its rigid conformational control, which often translates to very high levels of stereochemical induction.[5] The DPEN-derived auxiliary again demonstrates its utility as a highly effective controller of stereochemistry, providing a compelling alternative to the more established sultam-based auxiliaries.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of these reactions is dictated by the formation of a rigid, chelated transition state. The chiral auxiliary enforces a specific conformation of the enolate and directs the approach of the electrophile (an aldehyde in the aldol reaction or an alkyl halide in the alkylation).
Caption: Stereocontrol in a chiral auxiliary-mediated reaction.
The C₂-symmetric nature of the diamine auxiliary, when complexed to a metal ion from the base (e.g., lithium or boron), creates a well-defined chiral pocket. The phenyl group on the auxiliary provides significant steric hindrance, effectively blocking one face of the enolate and allowing the electrophile to approach only from the less hindered face. This leads to the observed high diastereoselectivity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the application of a chiral diamine auxiliary are provided below. These protocols are based on established procedures for (1R,2R)-DPEN and are expected to be readily adaptable for this compound.
Protocol 1: Acylation of this compound
This protocol describes the attachment of the chiral auxiliary to a carboxylic acid derivative.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq).
-
Slowly add propionyl chloride (2.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N,N'-dipropionyl derivative.
Protocol 2: Diastereoselective Aldol Reaction
This protocol outlines the key steps for the diastereoselective aldol reaction.
Materials:
-
N,N'-dipropionyl-(2R)-3-Phenyl-1,2-propanediamine derivative (from Protocol 1)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
-78 °C bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the N,N'-dipropionyl derivative (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq).
-
Stir the solution at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add benzaldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude product by flash chromatography to isolate the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched product.
Materials:
-
Aldol adduct (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)/Water
-
Ice bath
Procedure:
-
Dissolve the aldol adduct in a 3:1 mixture of THF and water at 0 °C.
-
Add a solution of LiOH (4.0 eq) and 30% aqueous H₂O₂ (4.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of Na₂SO₃.
-
Extract the desired β-hydroxy carboxylic acid with an appropriate organic solvent. The recovered chiral auxiliary can be isolated from the aqueous layer.
Caption: General experimental workflow for chiral auxiliary application.
Conclusion
This compound and its structural analogs, such as (1R,2R)-1,2-Diphenylethylenediamine, represent a highly effective class of chiral auxiliaries for asymmetric synthesis. While the venerable Evans' oxazolidinones and Oppolzer's sultams remain powerful tools, the performance data for C₂-symmetric diamines in key transformations like aldol additions and alkylations demonstrate their capability to deliver excellent yields and high levels of stereocontrol.
The choice of chiral auxiliary will always be dependent on the specific synthetic challenge at hand. However, for researchers seeking versatile, efficient, and highly stereodirecting auxiliaries, the family of chiral vicinal diamines, including this compound, offers a compelling and valuable addition to the synthetic chemist's toolbox. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to confidently apply these reagents in their pursuit of complex, enantiomerically pure molecules.
References
- Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.
- Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Oppolzer, W. (1984). Asymmetric Diels-Alder and Ene Reactions with Camphor-Derived Chiral Auxiliaries. Angewandte Chemie International Edition in English, 23(11), 876-889.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361-9362.
- Kim, B. M., Williams, S. F., & Masamune, S. (1991). The Aldol Reaction: Group I and Group II Enolates. In Comprehensive Organic Synthesis (Vol. 2, pp. 239-275). Pergamon.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-(+)-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)propanoic acid. Organic Syntheses, 68, 83.
- Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
- Carreira, E. M., Singer, R. A., & Lee, W. (1994). Enantioselective Aldol-Type Reaction of a Silyl Ketene Acetal with Aldehydes Catalyzed by a Chiral Ti(IV) Complex. Journal of the American Chemical Society, 116(19), 8837-8838.
- Denmark, S. E., & Stavenger, R. A. (1998). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research, 31(9), 563-570.
- Nelson, S. G. (1998). Catalyzed Enantioselective Aldol Additions of Latent Enolate Equivalents. Tetrahedron: Asymmetry, 9(3), 357-389.
- Shibasaki, M., Sasai, H., & Arai, T. (1997). Asymmetric Catalysis with Heterobimetallic Compounds. Angewandte Chemie International Edition in English, 36(12), 1236-1256.
- Evans, D. A., Murry, J. A., & Kozlowski, M. C. (1996). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Aldol Reactions of Enolsilanes with Aldehydes. Journal of the American Chemical Society, 118(24), 5814-5815.
- Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976.
- Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of β-amino-acids. Tetrahedron: Asymmetry, 2(3), 183-186.
Sources
- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 2. Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Chiral HPLC Methods for Separating 3-phenyl-1,2-propanediamine Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemistry of chiral amines like 3-phenyl-1,2-propanediamine is of critical importance. As the individual enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles, robust and reliable methods for their separation and quantification are essential.[1] High-Performance Liquid Chromatography (HPLC) stands as the most powerful and versatile technique for resolving enantiomers.[2]
This guide provides an in-depth comparison of chiral HPLC methodologies for the enantioseparation of 3-phenyl-1,2-propanediamine. We will explore both direct and indirect approaches, offering insights into the causality behind experimental choices to empower you in developing and optimizing your own separation methods.
Understanding the Challenge: The Nature of 3-phenyl-1,2-propanediamine
3-phenyl-1,2-propanediamine possesses two primary amine functional groups and a chiral center, making its separation a nuanced task. The basic nature of the amine groups can lead to undesirable interactions with the silica support of many chiral stationary phases (CSPs), often resulting in poor peak shape (tailing).[3] Therefore, method development must focus on mitigating these interactions while maximizing the stereoselective interactions that drive separation.
Method 1: Direct Enantioseparation on Chiral Stationary Phases (CSPs)
The most efficient approach to chiral separation is the direct method, where enantiomers are resolved on a column containing a chiral selector covalently bound or immobilized on the stationary phase.[4] The separation occurs through the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP, which have different interaction energies.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
CSPs derived from polysaccharides, particularly amylose and cellulose phenylcarbamates, are the most widely used due to their broad applicability and high success rates.[5][6] For a basic compound like 3-phenyl-1,2-propanediamine, these phases offer a high probability of successful separation.
The primary interaction mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The phenyl group of the analyte can interact with the aromatic moieties of the CSP, while the amine groups can form hydrogen bonds.
Causality Behind Experimental Choices:
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol), is the standard starting point. By adjusting the alcohol percentage, you control the polarity and thus the retention time of the analyte. A weaker mobile phase (lower alcohol content) generally increases retention and can improve resolution.[3]
-
Basic Additive: The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial.[3][4] DEA acts as a competitor for the acidic silanol groups on the silica surface, preventing the basic amine groups of the analyte from tailing and resulting in sharp, symmetrical peaks.
-
Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the diastereomeric complexes formed between the analyte and the CSP.[3]
Experimental Protocol: Direct Separation using a Polysaccharide CSP
This protocol is a robust starting point for developing a separation method for 3-phenyl-1,2-propanediamine, based on established methods for structurally similar primary amines.[3][7]
1. System Preparation:
- Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
- Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Filter and degas thoroughly.
- Flow Rate: 1.0 mL/min.
- Temperature: 25 °C.
- Detection: UV at 254 nm.
2. Column Equilibration:
- Install the column and flush the system with the mobile phase at a low flow rate (0.2 mL/min) for 10 minutes.
- Gradually increase the flow rate to 1.0 mL/min and equilibrate until a stable baseline is achieved (approximately 30-60 minutes).
3. Sample Preparation:
- Dissolve racemic 3-phenyl-1,2-propanediamine in the mobile phase to a concentration of 1.0 mg/mL.
4. Injection and Data Analysis:
- Inject 5-10 µL of the prepared sample.
- Integrate the resulting peaks and calculate the resolution (Rs). A value of Rs > 1.5 indicates baseline separation.
Crown Ether-Based CSPs: Specificity for Primary Amines
Crown ether-based CSPs are particularly effective for the enantiomeric resolution of compounds containing primary amino groups.[7] The separation mechanism relies on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether.[7]
Causality Behind Experimental Choices:
-
Acidic Mobile Phase: To ensure the analyte's primary amine groups are protonated (R-NH3+), an acidic mobile phase is required. Typically, an aqueous solution of perchloric acid (pH 1.0 to 2.0) is used.
-
Organic Modifier: Methanol is often added to the aqueous mobile phase to modulate retention and improve peak shape.
Method 2: Indirect Separation via Chiral Derivatization
An alternative to direct separation is the indirect method, where the enantiomers are first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[8] Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column, most commonly a reversed-phase C18 column.[9]
Marfey's Reagent: A Classic Choice
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA that reacts with the primary amine groups of the analyte.[9] The resulting diastereomers often exhibit excellent resolution on a C18 column.
Causality Behind Experimental Choices:
-
Derivatization: The reaction creates two new molecules with two chiral centers each. These diastereomers have different shapes and polarities, allowing for separation by standard reversed-phase chromatography.
-
Reversed-Phase HPLC: This is one of the most common and robust HPLC modes. The separation is based on the differential partitioning of the diastereomers between the nonpolar stationary phase (C18) and a polar mobile phase (typically acetonitrile/water).
-
Detection: The dinitrophenyl group introduced by Marfey's reagent is a strong chromophore, significantly enhancing UV detection sensitivity.
Experimental Protocol: Indirect Separation via Derivatization with Marfey's Reagent
This protocol outlines the steps for derivatization and subsequent analysis.[7]
1. Derivatization Reaction:
- To a solution of 3-phenyl-1,2-propanediamine (approx. 50 µg) in 100 µL of acetone, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
- Add 40 µL of 1 M sodium bicarbonate solution.
- Incubate the mixture at 40 °C for 1 hour.
- Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
- Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Analysis:
- Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used. For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Temperature: 30 °C.
- Detection: UV at 340 nm.
Comparative Summary of Methods
| Feature | Direct Method (Polysaccharide CSP) | Indirect Method (Derivatization) |
| Principle | Enantiomers separated on a chiral column | Enantiomers converted to diastereomers, then separated on an achiral column |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® AD-H) | Standard Reversed-Phase (e.g., C18) |
| Mobile Phase | Typically Normal Phase (e.g., Hexane/Isopropanol + DEA) | Typically Reversed Phase (e.g., Acetonitrile/Water + TFA) |
| Sample Prep | Simple dissolution of the sample | Requires a chemical derivatization step |
| Method Development | Screening of different CSPs and mobile phases may be required | Method development focuses on the separation of diastereomers |
| Advantages | - Faster method development- No sample derivatization required- Preparative scale-up is more straightforward | - Uses common, less expensive achiral columns- Can enhance detection sensitivity |
| Disadvantages | - CSPs are more expensive- Peak tailing can be an issue for basic compounds | - Derivatization adds complexity and time- Potential for side reactions or incomplete derivatization |
Visualization of Workflows
Caption: Workflow for the direct chiral separation method.
Caption: Workflow for the indirect chiral separation method.
Conclusion and Recommendations
Both direct and indirect methods offer viable pathways for the successful enantioseparation of 3-phenyl-1,2-propanediamine.
-
For routine analysis and high-throughput screening, the direct method using a polysaccharide-based CSP is generally recommended. Its simplicity, speed, and amenability to preparative scale-up make it a highly efficient choice, provided the initial investment in a chiral column is feasible. The key to success with this method lies in the judicious use of a basic modifier to ensure excellent peak shape.
-
The indirect method via derivatization is a powerful alternative when a chiral column is not available or when enhanced sensitivity is required. While the sample preparation is more involved, the use of standard C18 columns makes it a cost-effective and accessible technique.
Ultimately, the choice of method will depend on the specific requirements of your laboratory, including available equipment, sample throughput needs, and the ultimate goal of the analysis, be it analytical quantification or preparative isolation of pure enantiomers.
References
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Semantic Scholar. Available at: [Link]
-
The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. (2018). ResearchGate. Available at: [Link]
-
Application Notes: Chiral. LCGC International. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. Available at: [Link]
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (2002). ResearchGate. Available at: [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2021). National Institutes of Health. Available at: [Link]
-
Chiral Columns. HPLC.eu. Available at: [Link]
-
Enantiomers and Their Resolution. (2022). MDPI. Available at: [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2022). National Institutes of Health. Available at: [Link]
-
DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. Daicel. Available at: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). National Institutes of Health. Available at: [Link]
-
HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022). MDPI. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2R)-3-Phenyl-1,2-propanediamine
For research professionals dedicated to advancing drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical reagents we employ. The proper disposal of (2R)-3-Phenyl-1,2-propanediamine (CAS No. 85612-59-5), a specialized diamine derivative, is not merely a regulatory formality but a critical component of our commitment to laboratory safety, environmental stewardship, and scientific excellence. Mishandling this compound can lead to significant safety hazards and regulatory non-compliance.
This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the foundation of its safe management. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively published, its structure is closely related to 1,2-Propanediamine. Therefore, we must extrapolate its hazard profile from structurally similar compounds and treat it with a high degree of caution. The Safety Data Sheet (SDS) for 1,2-Propanediamine classifies it as a hazardous substance with multiple risk factors.[1][2]
Inferred Hazards of this compound:
-
Corrosivity: Assumed to cause severe skin burns and serious eye damage.[1][2]
-
Toxicity: Likely toxic in contact with skin and harmful if swallowed.[1][2]
-
Flammability: Considered a flammable liquid and vapor.[1][2]
-
Inhalation Hazard: Vapors may cause respiratory irritation.[1][3]
-
Incompatibilities: Reacts with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
This risk profile mandates that this compound be managed as a hazardous waste, for which disposal into sanitary sewer systems or regular trash is strictly prohibited.[4][5]
| Hazard Category | Inferred Risk based on 1,2-Propanediamine | Primary Safety Precaution |
| Skin Contact | Category 1A: Causes severe skin burns and irritation.[1] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] |
| Eye Contact | Category 1: Causes serious eye damage.[1] | Use safety goggles or a face shield.[3] |
| Flammability | Category 3 Flammable Liquid; Flash Point ~33°C.[2][3] | Keep away from heat, sparks, open flames, and other ignition sources.[1][2] |
| Acute Toxicity | Category 3 (Dermal); Category 4 (Oral).[1] | Avoid all direct contact; do not ingest.[1][3] |
Regulatory Framework: Adherence to RCRA Standards
In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" system, meaning the responsibility for hazardous waste lies with the generator—from initial creation to final, safe disposal.[6][7]
As a laboratory professional, you are considered a hazardous waste generator and must comply with these regulations to ensure complete and accurate classification and disposal of chemical waste.[1][6] This includes proper training for all personnel who handle hazardous materials.[4][8]
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the compliant disposal of this reagent. Each step is designed to mitigate risk and ensure regulatory adherence.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE to prevent exposure.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Safety goggles and/or a face shield.
-
Body Protection: A flame-retardant laboratory coat.
Step 2: Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate cost-effective disposal.[10][11]
-
Designate as Hazardous Waste: All unused, expired, or contaminated this compound must be treated as hazardous waste.[10][12]
-
Do Not Mix: Never mix this amine-based waste with incompatible chemicals, particularly acids, acid chlorides, or strong oxidizing agents.[1]
-
Segregate Waste Streams: Keep this waste separate from other streams, such as halogenated solvents, to avoid complex and expensive disposal procedures.[11][12]
Step 3: Container Selection and Labeling
The waste container serves as the primary containment vessel and must be chosen and labeled correctly to ensure safety and compliance.[4]
-
Container Compatibility: Use a chemically compatible container, such as the original manufacturer's bottle or a designated polyethylene or glass waste container. Ensure it is free from damage and can be securely sealed.[4]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Corrosive, Flammable, Toxic")
-
The date accumulation started.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated satellite accumulation area within the laboratory pending pickup.
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[11]
-
Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Safe Location: Store the container in a cool, dry, and well-ventilated area, such as a designated chemical storage cabinet for flammables and corrosives.[1] Ensure it is away from heat, ignition sources, and incompatible materials.[1]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][9]
-
Provide Information: Be prepared to provide the full chemical name, quantity, and hazard information to the disposal personnel.
-
Documentation: Ensure a hazardous waste manifest is completed for the shipment, which documents the waste's journey to the final disposal facility.[8]
Step 6: Spill Management
Accidental spills must be treated as hazardous events.
-
Isolate and Ventilate: Evacuate non-essential personnel, eliminate all ignition sources, and ensure the area is well-ventilated.[1][5]
-
Absorb Spill: Use an inert absorbent material like vermiculite, dry sand, or earth to soak up the spill. Do not use combustible materials.[3][5]
-
Collect Waste: Carefully collect the absorbent material and contaminated items using spark-proof tools and place them into a sealed, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[10][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment, thereby upholding the integrity of your research.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Chemical Waste Disposal for Laboratories. Specific Waste Industries.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH).
- This compound - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET - 1,2-Diaminopropane. Fisher Scientific.
- ICSC 0942 - PROPYLENEDIAMINE. International Chemical Safety Cards.
- Safety Data Sheet - (±)-1,2-Propane-1,1,2-d3-diamine. CDN Isotopes.
- This compound | CAS 85612-59-5. Santa Cruz Biotechnology.
- Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. US EPA.
- This compound, CAS:85612-59-5. Wuhan Fengtai Weiyuan Technology Co., Ltd.
- Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
- Summary of the Resource Conservation and Recovery Act. US EPA.
- Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
- Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide. Benchchem.
- RCRA Hazardous Waste Training Requirements (40 CFR 262.17(a)(7)). Lion Technology Inc. via YouTube.
- Essential Guide to the Safe Disposal of 2- Propanone, 1,1-diethoxy-3-phenyl-. Benchchem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
